molecular formula C23H45NO12 B8024835 N-Me-N-Bis(PEG4acid)

N-Me-N-Bis(PEG4acid)

Número de catálogo: B8024835
Peso molecular: 527.6 g/mol
Clave InChI: GVLKSZBFWWZTQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Me-N-Bis(PEG4acid) is a useful research compound. Its molecular formula is C23H45NO12 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Me-N-Bis(PEG4acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-N-Bis(PEG4acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO12/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28/h2-21H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLKSZBFWWZTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Me-N-Bis(PEG4acid) structure and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Me-N-Bis(PEG4acid): Structure, Properties, and Applications in Advanced Bioconjugation

Introduction

In the landscape of modern drug development, the precise chemical modification of therapeutic molecules is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a premier strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of biomolecules and small drugs.[1][2] This modification can significantly increase a drug's stability, extend its plasma half-life, reduce immunogenicity, and improve solubility.[1][3][4]

This guide focuses on a specific, highly versatile tool in the bioconjugation toolkit: N-Me-N-Bis(PEG4acid) . This molecule is a branched, homobifunctional linker composed of a central methylated nitrogen atom from which two discrete tetraethylene glycol (PEG4) arms extend, each terminating in a carboxylic acid.[5][6] Its defined structure and dual reactivity make it a critical component in the synthesis of sophisticated therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's properties are paramount to the efficacy of the final construct.[5][6] As a Senior Application Scientist, this paper will synthesize technical data with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of N-Me-N-Bis(PEG4acid)'s structure, properties, and core applications.

Part 1: Molecular Profile of N-Me-N-Bis(PEG4acid)

A thorough understanding of a linker's molecular characteristics is fundamental to its effective application. The unique architecture of N-Me-N-Bis(PEG4acid) provides a combination of hydrophilicity, biocompatibility, and specific reactivity that underpins its utility.

Structure and Nomenclature

N-Me-N-Bis(PEG4acid) is a precisely defined chemical entity, which is critical for ensuring the homogeneity of the final bioconjugate—a key consideration for regulatory approval.[5]

  • Systematic Name: 16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid[6]

  • CAS Number: 2055014-77-0[6]

  • Molecular Formula: C₂₃H₄₅NO₁₂[6]

  • Molecular Weight: 527.60 g/mol [6]

Caption: Chemical structure of N-Me-N-Bis(PEG4acid).

Physicochemical Properties

The physical properties of the linker directly influence its handling, reactivity, and, most importantly, the characteristics of the final conjugate. The PEG chains are the dominant feature, conferring properties highly desirable in biopharmaceutical development.

PropertyValue / DescriptionSignificanceSource(s)
Appearance Solid PowderFacilitates accurate weighing and handling for reaction setup.[6]
Purity Typically ≥98%High purity is essential for reproducible results and minimizing side reactions, leading to a more homogeneous final product.[6]
Solubility Soluble in water, DMSO, DMFThe hydrophilic PEG chains enhance aqueous solubility, which is critical for reactions in biological buffers and improves the properties of hydrophobic drug payloads.[3][4][5][5]
Biocompatibility PEG is a well-established biocompatible polymer.Reduces the potential for immunogenicity of the resulting conjugate, a key factor for in vivo applications.[5][5]
Structure Type Homobifunctional, Branched, Discrete PEG (dPEG®)The defined length ensures batch-to-batch consistency and a uniform final product, unlike traditional polydisperse PEGs. The two identical arms allow for dual conjugation.[5]
Reactivity and Chemical Properties

The synthetic utility of N-Me-N-Bis(PEG4acid) is derived from its two terminal carboxylic acid groups. These groups are the handles for covalent attachment to biomolecules.

  • Functional Groups: The linker possesses two terminal carboxylic acids (-COOH), making it a homobifunctional crosslinker.[7][8]

  • Acidity and Reactivity: The pKa of a terminal aliphatic carboxylic acid is typically in the range of 4-5.[9] This means the carboxyl groups can be readily deprotonated under neutral to basic conditions. However, for amide bond formation with primary amines (e.g., lysine residues on an antibody), the carboxylic acid requires activation.

  • Activation Chemistry: The most common method for activating the carboxylic acids is to convert them into more reactive esters. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS).[5] The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond and the release of NHS.[1][2]

Part 2: Core Applications in Drug Development

N-Me-N-Bis(PEG4acid) is not merely a spacer; it is an enabling technology for two of the most promising modalities in targeted therapy: PROTACs and ADCs.

Application I: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Mechanistic Rationale: PROTACs are heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to destroy specific target proteins.[6][10] They consist of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[11] The linker is a critical determinant of a PROTAC's success, as its length, flexibility, and chemical nature dictate the ability of the PROTAC to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] N-Me-N-Bis(PEG4acid) serves as an effective linker scaffold, providing the necessary spacing and hydrophilicity to improve the overall properties of the PROTAC molecule.[7][12]

Experimental Protocol: Stepwise PROTAC Synthesis

The synthesis of a PROTAC using a homobifunctional linker like N-Me-N-Bis(PEG4acid) requires a controlled, sequential approach to ensure the correct ligands are attached. This protocol outlines a general, two-step amide coupling process for conjugating two different amine-containing ligands.

Causality Statement: A stepwise approach is mandatory because adding both amine-containing ligands simultaneously to the bifunctional linker would result in a statistical mixture of undesired homodimers and only a small amount of the desired heterobifunctional PROTAC.

  • First Amide Coupling: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) and the first amine-containing ligand (e.g., E3 Ligase Ligand-NH₂, 1.1 equivalents) in anhydrous dimethylformamide (DMF). Rationale: Anhydrous conditions are critical to prevent hydrolysis of activated intermediates. b. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Rationale: HATU activates one of the carboxylic acids, and DIPEA scavenges the resulting acid byproduct, driving the reaction forward. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, purify the mono-conjugated intermediate using reverse-phase HPLC. This step is crucial for removing unreacted starting materials and any di-substituted byproducts.

  • Second Amide Coupling: a. Dissolve the purified mono-conjugate (1.0 equivalent) and the second amine-containing ligand (e.g., POI Ligand-NH₂, 1.2 equivalents) in anhydrous DMF. b. Repeat the activation step by adding HATU (1.2 equivalents) and DIPEA (3.0 equivalents). c. Stir the reaction at room temperature for 2-4 hours, again monitoring by LC-MS.

  • Final Purification & Verification: a. Purify the final PROTAC molecule by preparative RP-HPLC to achieve high purity. b. Verify the identity and purity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for stepwise synthesis of a PROTAC.

Quantitative Data Summary for PROTAC Synthesis

The following table provides illustrative parameters for a typical PROTAC synthesis. Actual values are highly dependent on the specific ligands.[5]

ParameterTypical ValuePurpose
Ligand Molar Excess1.1 - 1.5 eq.Drives the reaction to completion.
Coupling Reagent (HATU)1.1 - 1.5 eq.Ensures efficient activation of the carboxylic acid.
Base (DIPEA)2.0 - 3.0 eq.Neutralizes acid byproducts without competing in the reaction.
Reaction Time2 - 6 hoursVaries based on ligand reactivity; monitored by LC-MS.
Typical Yield (per step)50 - 80%Reflects the efficiency of the coupling and purification processes.
Application II: Development of Antibody-Drug Conjugates (ADCs)

Mechanistic Rationale: ADCs are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker that connects the antibody and payload is critical to the ADC's stability in circulation and its ability to release the payload at the target site.[14] PEG linkers like N-Me-N-Bis(PEG4acid) are used to improve the hydrophilicity of the overall ADC, which can be beneficial when working with hydrophobic payloads, potentially reducing aggregation and improving pharmacokinetics.[5][15] Given its structure, N-Me-N-Bis(PEG4acid) is suited to cross-link two amine-containing molecules, such as an amine-functionalized payload to the primary amine of a lysine residue on the antibody surface.

Experimental Protocol: ADC Synthesis via Lysine Conjugation

This protocol describes a common method for conjugating a payload to an antibody via surface-exposed lysine residues using N-Me-N-Bis(PEG4acid). This process results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Causality Statement: This protocol is a two-part process where the linker is first loaded with the payload before being conjugated to the antibody. This is often preferred to prevent modification of the payload by the harsh conditions that might be needed for antibody conjugation or vice-versa.

  • Activation of Linker & Payload Conjugation: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) in an anhydrous organic solvent (e.g., DMSO or DMF). b. Add EDC (1.5 equivalents) and NHS (2.0 equivalents) to the solution. Incubate for 15-30 minutes at room temperature. Rationale: This in-situ activation generates the mono-NHS ester of the linker. c. Add an amine-containing drug payload (1.0-1.2 equivalents) to the activated linker solution. Incubate for 2-4 hours. Rationale: The payload's amine attacks the NHS ester, forming a stable amide bond. Using a slight excess of payload can drive the reaction, but purification is key. d. Purify the linker-payload conjugate via HPLC to remove unreacted components.

  • Antibody Conjugation: a. Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0). The buffer must be free of primary amines like Tris. Rationale: Amine-free buffers prevent competition with the target lysine residues. b. Activate the remaining carboxylic acid on the purified linker-payload conjugate using EDC/NHS as described in step 1b. c. Add the activated linker-payload complex to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of linker-payload to antibody. d. Incubate at room temperature for 1-2 hours or at 4°C overnight. Rationale: The reaction is often performed at cooler temperatures for longer durations to protect the stability of the antibody. e. Quench the reaction by adding an excess of a primary amine solution (e.g., Tris buffer or lysine) to consume any remaining active NHS esters.

  • Purification and Characterization: a. Remove unreacted linker-payload complex and other reagents by purifying the ADC, typically using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). b. Characterize the final ADC to determine DAR, aggregation levels, and integrity.

Caption: Workflow for ADC synthesis via lysine conjugation.

Quantitative Data Summary for ADC Synthesis & Characterization

The following table presents illustrative data for ADC synthesis.[5] Optimization is required for each specific antibody and payload.

ParameterTypical Value / MethodPurpose
Linker-Payload:Antibody Ratio5:1 to 20:1 molar excessInfluences the final average Drug-to-Antibody Ratio (DAR).
Antibody Concentration2 - 10 mg/mLA balance between preventing aggregation and ensuring efficient reaction.
Characterization
Average DAR2 - 4 (via HIC/MS)Measures the average number of drug molecules per antibody.
Aggregation Level< 5% (via SEC)High aggregation can lead to immunogenicity and poor efficacy.
Conjugate IntegritySDS-PAGEConfirms the covalent attachment of the drug-linker to the antibody.

Part 3: Self-Validating Systems & Characterization

The synthesis of a bioconjugate is incomplete without rigorous analytical characterization. This step serves as a self-validating system, confirming the success of the conjugation, the purity of the product, and the key properties that will influence its biological activity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique used during synthesis to monitor reaction progress and confirm the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Used in both analytical and preparative formats. Analytical HPLC (e.g., Reverse-Phase or Size Exclusion) is used to assess purity and aggregation, while preparative HPLC is used to purify the products at each step.[5]

  • Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) distribution in ADCs produced via lysine conjugation.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple, effective way to visually confirm that the linker and payload have been successfully conjugated to a protein or antibody, as it will show an increase in molecular weight (a "band shift").[5]

Conclusion

N-Me-N-Bis(PEG4acid) is a powerful and versatile homobifunctional linker that offers significant advantages for the development of advanced therapeutics. Its branched structure, combined with the hydrophilic and biocompatible nature of its discrete PEG arms, provides a scaffold that can improve the solubility, stability, and pharmacokinetic properties of complex bioconjugates.[3][5] Its well-defined length ensures the production of homogeneous materials essential for clinical development.[5] The terminal carboxylic acid groups, amenable to robust and well-established activation chemistry, allow for reliable conjugation to amine-containing molecules.

As demonstrated, N-Me-N-Bis(PEG4acid) is a key enabler in the modular, stepwise synthesis of PROTACs and can be effectively employed in the construction of ADCs. By understanding its fundamental chemical properties and applying the validated protocols described herein, researchers and drug developers can leverage this reagent to build next-generation targeted therapies with potentially improved efficacy and safety profiles.

References

biophysical properties of N-Me-N-Bis(PEG4acid) linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biophysical Properties of the N-Me-N-Bis(PEG4acid) Linker

Abstract

The N-Me-N-Bis(PEG4acid) linker is a branched, hydrophilic, and discrete-length polyethylene glycol (PEG) crosslinker that has become a cornerstone in the design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique molecular architecture—featuring a central N-methyl tertiary amine, two tetraethylene glycol (PEG4) arms, and terminal carboxylic acid functional groups—imparts a distinct set of biophysical properties that are critical for therapeutic efficacy. This guide provides a comprehensive analysis of these properties, including enhanced hydrophilicity, modulation of pharmacokinetics, and structural flexibility. We will explore the causality behind its design, detail rigorous experimental protocols for its characterization, and provide mechanistic insights into its application, offering researchers and drug developers a foundational understanding for its strategic implementation.

The Architectural Imperative: Why Linker Design Dictates Bioconjugate Success

In the landscape of targeted therapeutics, a bioconjugate is more than the sum of its parts. The linker, the molecular bridge connecting a targeting moiety (like an antibody) to a functional payload (like a cytotoxic drug or a small molecule), is a critical determinant of the overall stability, safety, and efficacy of the therapeutic.[3][4] Early generation ADCs, for instance, often faced challenges with aggregation and premature drug release due to suboptimal linker chemistry.[4]

Polyethylene glycol (PEG) linkers have emerged as a premier solution to many of these challenges. The process of PEGylation—covalently attaching PEG chains to a molecule—is a well-established strategy for improving the biopharmaceutical profile of therapeutics.[5][6] Key benefits conferred by PEG linkers include:

  • Enhanced Hydrophilicity : The repeating ethylene oxide units of PEG are highly hydrophilic, increasing the water solubility of conjugated molecules, which is especially crucial for hydrophobic payloads.[7][8][9]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and prolong its circulation half-life.[5][10][]

  • Reduced Immunogenicity : The flexible PEG chain creates a hydration shell that can mask epitopes on the bioconjugate, reducing the likelihood of an immune response.[9][12][13]

The N-Me-N-Bis(PEG4acid) linker represents a sophisticated evolution in PEG technology, moving from simple linear chains to a rationally designed, branched architecture to further optimize these properties for specific, demanding applications.

Molecular Architecture of N-Me-N-Bis(PEG4acid)

To understand the biophysical properties of the N-Me-N-Bis(PEG4acid) linker, it is essential to dissect its molecular components. Each feature is deliberately included to confer specific advantages.

  • Central N-Methyl Tertiary Amine : The nitrogen atom serves as a branching point for the two PEG arms. The N-methylation is a key modification that enhances metabolic stability.[14] It also influences the conformational properties of the linker, providing a defined three-dimensional structure.

  • Branched (Bis) Structure : Unlike linear PEGs, the branched architecture allows for the attachment of two molecules (e.g., payloads) to a single conjugation point.[2] This can be leveraged to increase the drug-to-antibody ratio (DAR) in ADCs or to precisely orient the two ligands in a PROTAC.[1][15] This branched structure provides a larger hydrodynamic radius compared to a linear equivalent of the same molecular weight, which can further enhance pharmacokinetic properties.[16]

  • Dual PEG4 Arms : The use of two tetraethylene glycol (PEG4) arms provides a balance of properties. The PEG chains are long enough to confer significant hydrophilicity and steric shielding but short enough to avoid the potential "PEG dilemma," where very long linkers might decrease bioactivity through steric hindrance.[13][17] As a discrete PEG (dPEG®) product, it has a precise, uniform length, ensuring homogeneity in the final bioconjugate—a critical factor for regulatory approval.[1]

  • Terminal Carboxylic Acids : The two terminal acid groups are versatile functional handles for conjugation. They can be readily activated to react with primary amines (e.g., lysine residues on an antibody) to form stable amide bonds.[18][19]

Below is a diagram illustrating the linker's molecular structure.

Caption: Molecular structure of N-Me-N-Bis(PEG4acid).

Core Biophysical Properties

The unique architecture of the N-Me-N-Bis(PEG4acid) linker translates into a suite of advantageous biophysical properties.

Hydrophilicity and Solubility

A primary function of any PEG linker is to enhance water solubility, a critical factor when conjugating hydrophobic small-molecule drugs.[8][20] The eight total ethylene glycol units in the N-Me-N-Bis(PEG4acid) linker form hydrogen bonds with water, creating a hydration shell that increases the aqueous solubility of the entire conjugate.[7] This property is paramount in ADC development, where aggregation caused by hydrophobic payloads is a common failure mode, especially at high DARs.[17][21] By mitigating aggregation, the linker ensures the stability and proper formulation of the final therapeutic product.

Stability: Chemical and Biological

Linker stability is a dual requirement: it must be stable in circulation to prevent premature payload release but allow for cleavage at the target site if designed to do so.[3][4] The N-Me-N-Bis(PEG4acid) linker forms stable amide bonds when conjugated to amines.[22] The polyether backbone of PEG is generally resistant to enzymatic degradation but can be susceptible to oxidative degradation under certain conditions.[13][22] The N-methylation provides an additional layer of stability by protecting the central nitrogen from metabolic processes.[14]

Pharmacokinetic (PK) Modulation

PEGylation is a proven strategy to extend the circulation half-life of therapeutics.[5][10] The hydrophilic and flexible PEG chains increase the molecule's hydrodynamic radius, which reduces the rate of renal clearance.[12] The branched structure of N-Me-N-Bis(PEG4acid) is more effective at increasing this hydrodynamic volume compared to a linear PEG of equivalent molecular weight, potentially leading to a more significant extension of in vivo half-life.[16] This improved PK profile allows for less frequent dosing and sustained therapeutic concentrations in the body.[10]

Conformational Dynamics and Flexibility

The flexibility of the PEG chains is a crucial, often overlooked, property. In PROTACs, the linker's role is to orient a target protein and an E3 ligase to facilitate the formation of a productive ternary complex.[23] The length and flexibility of the N-Me-N-Bis(PEG4acid) linker are critical parameters that must be optimized to achieve the correct spatial orientation.[23] A linker that is too short may cause steric clash, while one that is too long may not effectively bring the proteins together. The flexible PEG4 arms allow the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and effective ternary complex.[23]

Characterization and Analytical Methodologies

Validating the biophysical properties of a bioconjugate synthesized with the N-Me-N-Bis(PEG4acid) linker requires a suite of robust analytical techniques.[24]

Property Analytical Technique Purpose Reference
Purity & Homogeneity Reversed-Phase HPLC (RP-HPLC)To separate and quantify the final conjugate from unconjugated materials and byproducts.[24]
Molecular Weight Mass Spectrometry (ESI-MS)To confirm the exact mass of the conjugate and determine the Drug-to-Antibody Ratio (DAR).[25][26]
Aggregation Size-Exclusion Chromatography (SEC)To detect and quantify the presence of soluble aggregates in the final product.[27][28]
Solubility Saturation Shake-Flask MethodTo determine the maximum soluble concentration of the conjugate in a given buffer.[12]
In Vitro Stability HPLC or LC-MS after Plasma IncubationTo assess the stability of the conjugate over time in a biologically relevant matrix like human plasma.[22]
Experimental Protocol 1: Synthesis and Purification of an ADC

This protocol provides a general workflow for conjugating a payload to an antibody using the N-Me-N-Bis(PEG4acid) linker.

  • Antibody Preparation : Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the concentration to 5-10 mg/mL.

  • Linker Activation :

    • Dissolve N-Me-N-Bis(PEG4acid) in an anhydrous organic solvent like DMSO.

    • Add a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 2-fold molar excess of N-hydroxysuccinimide (NHS) relative to the linker's carboxylic acid groups.[18]

    • Incubate for 30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation Reaction :

    • Add the activated linker-payload solution to the antibody solution at a specific molar ratio to target the desired DAR.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification :

    • Remove unconjugated linker and payload using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[28]

    • The purified ADC is then buffer-exchanged into a formulation buffer and stored at 2-8°C.

A Antibody Preparation (Buffer Exchange) C Conjugation Reaction (Antibody + Activated Linker) A->C Add Antibody B Linker Activation (EDC/NHS Chemistry) B->C Add Activated Linker D Purification (Size-Exclusion Chromatography) C->D E Characterization (MS, HPLC, SEC) D->E F Final ADC Product E->F

Caption: General workflow for ADC synthesis and characterization.

Applications and Mechanistic Insights

The biophysical properties of the N-Me-N-Bis(PEG4acid) linker directly translate to its utility in cutting-edge therapeutic modalities.

In Antibody-Drug Conjugates (ADCs)

In ADCs, the linker tethers a potent cytotoxic drug to a tumor-targeting antibody.[][30] The N-Me-N-Bis(PEG4acid) linker offers several advantages:

  • Higher DAR Potential : The branched structure allows for the attachment of two drug molecules per conjugation site, potentially increasing the payload delivery to cancer cells.[2][15]

  • Mitigation of Hydrophobicity : The hydrophilic PEG4 arms are crucial for maintaining the solubility and stability of the ADC, especially when conjugating highly hydrophobic payloads, thus preventing aggregation.[17][21]

  • Improved PK/PD Profile : By extending the half-life, the linker ensures that more of the ADC can reach the tumor site, improving the therapeutic window.[5][15]

In Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[31][32] The linker is arguably the most critical component for PROTAC efficacy.

  • Ternary Complex Formation : The linker's length, flexibility, and attachment points are paramount for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[23]

  • Enhanced Cell Permeability : The physicochemical properties imparted by the PEG linker, such as improved solubility, can enhance the cell permeability of the PROTAC, which is essential for reaching its intracellular targets.[23]

cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (N-Me-N-Bis(PEG4acid) Linker) PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing a branched linker.

Senior Application Scientist's Perspective

The N-Me-N-Bis(PEG4acid) linker is a testament to the power of rational design in drug development. It is not merely a spacer but a functional component that actively enhances the biophysical properties of a therapeutic conjugate. Its branched architecture provides a unique advantage over traditional linear linkers, particularly in applications requiring high payload capacity or precise spatial control, as seen in ADCs and PROTACs, respectively.

Researchers and drug developers should view the selection of this linker as a strategic choice. The hydrophilicity it imparts is a direct countermeasure to the aggregation issues that plague many hydrophobic payloads. Its discrete nature ensures batch-to-batch consistency, a non-trivial consideration for regulatory pathways. While its flexibility is an asset for PROTAC design, it also underscores the need for empirical optimization of linker length and attachment points for each specific target-ligase pair. The N-Me-N-Bis(PEG4acid) linker is a powerful tool, and a thorough understanding of its biophysical properties is the key to unlocking its full therapeutic potential.

References

The Architect's Advantage: A Technical Guide to Branched PEG Linkers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyethylene glycol (PEG)ylation is a cornerstone of advanced drug delivery, enhancing the therapeutic index of molecules ranging from small-molecule inhibitors to complex biologics. While linear PEG has been the historical workhorse, the strategic implementation of branched PEG architectures offers a distinct set of advantages, enabling superior control over pharmacokinetics, drug loading, and biological interactions. This in-depth technical guide moves beyond foundational principles to provide researchers, scientists, and drug development professionals with a detailed examination of the core role of branched PEG linkers. We will explore the causal relationships between their unique three-dimensional structure and their functional benefits in critical therapeutic platforms, including Antibody-Drug Conjugates (ADCs), nanoparticle systems, and Proteolysis-Targeting Chimeras (PROTACs). This guide provides field-proven insights, detailed experimental protocols, and quantitative comparisons to empower the rational design of next-generation drug delivery systems.

Introduction: Beyond Linearity—The Rationale for Branched Architectures

For decades, the covalent attachment of linear PEG chains has been a proven strategy to improve the pharmaceutical properties of therapeutic agents.[1][2] This process, known as PEGylation, increases the hydrodynamic radius of the conjugated molecule. The resulting benefits are significant and well-documented: a reduction in renal clearance, prolonged systemic circulation, and a "stealth" effect that shields the drug from enzymatic degradation and the immune system.[3][4]

However, linear PEG linkers possess inherent limitations. As drug delivery systems become more sophisticated, requiring higher payloads or more effective shielding, simply increasing the length of a linear PEG chain can lead to diminished returns or unforeseen complications. Branched PEG linkers have emerged as a superior alternative by offering a fundamentally different architecture: multiple PEG arms extending from a central core.[5][] This multi-arm structure is not merely a geometric variation; it confers a unique set of physicochemical properties that can be leveraged to overcome the challenges faced by their linear counterparts.

The primary advantages stem from their three-dimensional conformation:

  • Enhanced Steric Hindrance: Compared to a linear PEG of the same molecular weight, a branched structure provides a denser, more effective "umbrella-like" shield over the conjugated molecule.[7] This superior shielding offers enhanced protection from proteolytic enzymes and can be more effective at reducing immunogenicity.[8][9]

  • Increased Drug Loading Potential: In platforms like ADCs, multi-arm linkers allow for the attachment of a higher number of drug molecules per conjugation site, enabling higher drug-to-antibody ratios (DARs) without inducing the aggregation often caused by hydrophobic payloads.[10][11]

  • Modulated Pharmacokinetics: The larger hydrodynamic volume of branched PEGs often results in superior pharmacokinetic (PK) profiles, with slower clearance rates and a longer in vivo half-life compared to linear PEGs of equivalent molecular weight.[4][5]

  • Improved Solubility: The inherent hydrophilicity of PEG is amplified by the multi-arm structure, making branched linkers particularly effective at solubilizing hydrophobic drug molecules.[][12]

This guide will dissect these advantages within the context of specific, high-impact applications, providing the technical detail necessary to apply these principles in a laboratory setting.

Application I: High-Payload Antibody-Drug Conjugates (ADCs)

The efficacy of an ADC is critically dependent on the number of cytotoxic payload molecules it can deliver to a target cancer cell. Achieving a high Drug-to-Antibody Ratio (DAR) is therefore a primary objective in ADC design. However, many potent cytotoxic agents are highly hydrophobic, and conjugating too many of them to an antibody using traditional linkers can lead to aggregation, reduced stability, and accelerated clearance from circulation.[10]

Branched PEG linkers directly address this challenge by enabling a higher payload capacity while mitigating hydrophobicity.[11] A single branched linker can be engineered to carry multiple drug molecules, effectively doubling or quadrupling the payload at a single conjugation site on the antibody.[3] The hydrophilic PEG arms then act as a solubilizing shield, preventing the aggregation that would otherwise occur.[10]

Comparative Performance: Linear vs. Branched Linkers in ADCs

The structural differences between linear and branched linkers translate into measurable performance variations in ADCs.

FeatureLinear PEG LinkerBranched PEG LinkerRationale & Causality
Drug Loading (DAR) Typically lower; one linker attaches one drug molecule.[8]Potentially higher; one linker can attach multiple drug molecules.[8][13]The multi-arm architecture provides more attachment points for the payload per conjugation site on the antibody.
Hydrodynamic Radius (Rh) Smaller for a given molecular weight.[8]Larger for a given molecular weight, contributing to reduced renal clearance.[5][8]The three-dimensional structure of a branched PEG occupies a larger volume in solution than a linear chain of the same mass.
In Vivo Half-Life Generally shorter compared to branched PEGs of similar total molecular weight.[8]Often results in a significantly longer circulation time in the bloodstream.[5][8]The larger hydrodynamic radius and superior shielding effect reduce clearance by both the kidneys and the reticuloendothelial system.
Steric Hindrance Minimal, which can be advantageous for preserving binding affinity.[5]Increased, which may sometimes negatively impact binding affinity or enzymatic cleavage of the linker.[5]The dense, umbrella-like structure can physically obstruct the antibody's binding site or the linker's cleavage site for payload release.
Cytotoxicity Potency is directly tied to DAR.Can achieve higher potency, but linker length is critical to avoid steric hindrance of payload release.[3]A higher DAR delivers more drug per internalization event. However, if the linker is too short, the branched structure can block lysosomal enzymes from accessing the cleavage site.[3]
Experimental Workflow: Synthesis and Characterization of a High-DAR ADC

The following workflow outlines a representative two-step process for creating and analyzing an ADC with a branched linker, combining enzymatic conjugation for site-specificity with bioorthogonal "click" chemistry.

ADC_Synthesis_Workflow cluster_synthesis Step 1: Enzymatic Ligation cluster_conjugation Step 2: Bioorthogonal Conjugation cluster_analysis Characterization mAb Deglycosylated mAb (Q295) MTGase Microbial Transglutaminase (MTGase) mAb->MTGase Linker Branched Amino-Triazide Linker Linker->MTGase mAb_Linker mAb-Linker Conjugate (DAR = 6 Azide Handles) MTGase->mAb_Linker Transamidation mAb_ADC Final Homogeneous DAR 6 ADC mAb_Linker->mAb_ADC Payload Payload-DBCO (e.g., DBCO-MMAE) Payload->mAb_ADC SPAAC 'Click' Reaction HIC HIC Analysis mAb_ADC->HIC DAR & Drug Distribution MS Mass Spectrometry mAb_ADC->MS Confirm Mass & Homogeneity SEC SEC Analysis mAb_ADC->SEC Assess Aggregation & Purity

Caption: Chemoenzymatic workflow for synthesizing and characterizing a homogeneous high-DAR ADC.

  • Enzymatic Ligation of the Linker:

    • Reagents: Deglycosylated monoclonal antibody (e.g., Trastuzumab), Microbial Transglutaminase (MTGase), branched amino-triazide linker, reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the deglycosylated antibody in the reaction buffer to a concentration of 5-10 mg/mL.

    • Add the branched amino-triazide linker to the antibody solution at a 20-fold molar excess.

    • Initiate the reaction by adding MTGase.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

    • Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and enzyme.

  • Bioorthogonal Payload Conjugation:

    • Reagents: Purified antibody-linker conjugate, payload-linker construct with a complementary bioorthogonal group (e.g., DBCO-MMAE), reaction buffer.

    • Combine the purified antibody-linker conjugate with the DBCO-payload construct at a 5-fold molar excess of payload per azide handle.

    • Allow the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reaction to proceed at room temperature for 4-12 hours.

    • Purify the final ADC product via SEC to remove unreacted payload.

  • System Setup:

    • Column: A HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Detection: UV at 280 nm.

  • Sample Analysis:

    • Inject 10-20 µg of the purified ADC onto the equilibrated HIC column.

    • Record the chromatogram. Different DAR species (e.g., DAR 0, 2, 4, 6) will elute as distinct peaks, with higher DAR species being more hydrophobic and thus retained longer.

  • Data Interpretation:

    • Integrate the peak area for each DAR species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (Peak Area of Species * DAR of Species) / Σ (Total Peak Area) []

Application II: Enhancing Nanoparticle Performance

PEGylation is a critical strategy for improving the systemic delivery of nanoparticles (NPs) by creating a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system.[5] Branched PEG coatings have shown particular promise in this area.

A study comparing linear and 4-arm branched PEG coatings on nanoparticles revealed that while both PEG types improved stability in serum compared to uncoated NPs, the reduction in total adsorbed protein was most significant for the branched PEG-coated NPs.[15] This suggests a superior "stealth" characteristic. Interestingly, the same study found that branched-PEG coated NPs exhibited the largest diffusion coefficient and moved most rapidly through a Matrigel extracellular matrix (ECM) model, indicating a potential for enhanced tumor penetration.[5][15]

Comparative Performance: Linear vs. Branched PEG on Nanoparticles
FeatureLinear PEG CoatingBranched PEG CoatingRationale & Causality
Protein Adsorption Reduced compared to uncoated NPs.Most significant reduction in protein adsorption.[15]The higher density and 3D structure of the branched PEG layer creates a more effective barrier against protein binding.
Serum Stability Improved stability and reduced aggregation.[5]Increased stability in serum, potentially with a higher blood circulation half-life.[5]Superior shielding reduces opsonization, the primary trigger for clearance and aggregation in blood.
ECM Diffusion Improved diffusion compared to uncoated NPs.Largest diffusion coefficient in a Matrigel ECM model.[5][15]The specific conformation of branched PEG may interact more favorably with ECM components, facilitating faster movement.
Cellular Uptake Similar to branched PEG in many cell lines.[15]Similar to linear PEG in many cell lines.[15]While shielding from phagocytes is enhanced, uptake into target cells is often not negatively impacted, suggesting a balance of properties.

Experimental Workflow: Assessing Nanoparticle Stability

NP_Stability_Workflow NP_Prep Prepare NP Formulations (Uncoated, Linear PEG, Branched PEG) Serum_Inc Incubate NPs in Fetal Bovine Serum (FBS) at 37°C NP_Prep->Serum_Inc DLS_Time Measure Particle Size (DLS) at T=0, 1, 4, 8, 24 hours Serum_Inc->DLS_Time Protein_Quant Quantify Adsorbed Protein (e.g., BCA Assay) after 24h Serum_Inc->Protein_Quant Analysis Analyze Data: - Size vs. Time (Aggregation) - Total Protein Adsorbed DLS_Time->Analysis Protein_Quant->Analysis

Caption: Workflow for comparing the stability of different PEGylated nanoparticle formulations.

  • Sample Preparation:

    • Prepare suspensions of uncoated, linear PEG-coated, and branched PEG-coated nanoparticles in a suitable buffer (e.g., PBS).

    • Prepare fetal bovine serum (FBS).

  • Incubation:

    • Add the nanoparticle suspensions to FBS at a fixed concentration (e.g., 0.01%).

    • Immediately measure the initial particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS (this is the T=0 time point).

    • Incubate the mixtures at 37°C.

  • Time-Course Measurement:

    • At designated time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of each suspension.

    • Measure the particle size and PDI using DLS.

  • Data Analysis:

    • Plot the average particle size versus time for each formulation.

    • A significant increase in particle size over time is indicative of aggregation and instability. Stable formulations will show minimal change in size.

Application III: Advancing PROTACs and Multivalent Degraders

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[1][16] A PROTAC consists of two ligands—one for the target protein and one for the E3 ligase—joined by a chemical linker. The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[17]

While linear alkyl and PEG chains are the most common linkers used in PROTAC design, there is a strong theoretical rationale for employing branched PEG linkers.[1][13]

  • Multivalency: Branched linkers can be used to create trivalent or multivalent PROTACs. These constructs can simultaneously engage multiple binding sites on a target protein or even recruit multiple E3 ligases, potentially leading to enhanced avidity and cooperativity in ternary complex formation.[16]

  • Improved Physicochemical Properties: PROTACs are often large molecules that fall outside the "rule-of-five," leading to poor solubility and cell permeability. The hydrophilic nature of branched PEG linkers can significantly improve the aqueous solubility of the entire construct, a crucial factor for bioavailability.[1]

Conceptual Framework: Branched Linkers in PROTAC Design

PROTAC_Complex cluster_protac Branched PROTAC POI Protein of Interest (POI) Binding Site Ternary Productive Ternary Complex (Induces Ubiquitination of POI) E3 E3 Ligase Binding Site Core Branched Core POI_Ligand POI Ligand POI_Ligand:e->POI:w Binds POI_Ligand->Core E3_Ligand E3 Ligand E3_Ligand:e->E3:w Recruits E3_Ligand->Core

Caption: A branched PEG linker facilitating the formation of a ternary complex for targeted protein degradation.

While extensive quantitative comparisons of linear versus branched PEG linkers specifically within PROTACs are still emerging, the principles established in ADC and nanoparticle systems are highly applicable. The optimal linker is always dependent on the specific target and E3 ligase pair, requiring empirical testing.[13] However, the ability of branched PEGs to improve solubility and enable multivalent strategies makes them a compelling tool for overcoming common challenges in PROTAC development.

Conclusion and Future Outlook

The architecture of a PEG linker is a critical design parameter that extends far beyond simple spacing. This guide has demonstrated that the transition from linear to branched PEG linkers provides a tangible architectural advantage in drug delivery.

  • In ADCs , branched linkers enable the creation of more potent, high-DAR conjugates by mitigating the hydrophobicity of the payload.

  • In nanoparticle systems , they offer superior steric shielding, leading to enhanced stability and better diffusion through biological matrices.

  • In PROTACs , they present an opportunity to improve challenging physicochemical properties and explore novel multivalent designs for enhanced protein degradation.

The selection between a linear and branched architecture must be a deliberate choice, guided by the specific goals of the drug delivery system. While branched linkers offer significant advantages in drug loading and steric shielding, the potential for increased steric hindrance impacting binding or payload release must be carefully considered and empirically tested.[5] As drug delivery platforms continue to evolve in complexity and capability, the rational application of advanced linker technologies, particularly branched PEG architectures, will be essential for developing the next generation of safer and more effective therapeutics.

References

An In-Depth Technical Guide to the Hydrophilicity and Solubility of N-Me-N-Bis(PEG4acid)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of advanced drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are paramount to the overall efficacy and viability of the therapeutic agent.[1] This technical guide provides a comprehensive examination of N-Me-N-Bis(PEG4acid), a branched polyethylene glycol (PEG) based linker, with a specific focus on its core attributes of hydrophilicity and solubility. We will delve into the molecular architecture of this linker, elucidating how its distinct components contribute to these critical properties. Furthermore, this guide will furnish detailed, field-proven methodologies for the empirical determination of its solubility and hydrophilicity, supported by visual workflows and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of branched PEG linkers in their therapeutic design.

Introduction: The Critical Role of Linker Hydrophilicity and Solubility in Advanced Therapeutics

The therapeutic promise of modalities like ADCs and PROTACs hinges on their ability to navigate the aqueous environment of the bloodstream, engage with target cells, and execute their cytotoxic or protein-degrading functions.[2] A significant challenge in the design of these complex molecules is mitigating the often-hydrophobic nature of the cytotoxic payloads or protein-targeting ligands.[3] The incorporation of hydrophilic linkers is a key strategy to overcome this hurdle.[4]

Polyethylene glycol (PEG) has emerged as the gold standard for imparting hydrophilicity due to its water-soluble, non-toxic, and biocompatible nature.[5] PEGylation, the process of attaching PEG chains to a molecule, can dramatically enhance aqueous solubility, improve pharmacokinetic profiles by increasing hydrodynamic radius and reducing renal clearance, and minimize immunogenicity by shielding the conjugate from the immune system.[4][6]

N-Me-N-Bis(PEG4acid) is a branched PEG linker that offers distinct advantages. Its architecture allows for the potential attachment of multiple molecules, which can be beneficial for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[3] Understanding the hydrophilicity and solubility of this specific linker is therefore crucial for its effective implementation in novel therapeutic constructs.

Molecular Architecture and its Influence on Physicochemical Properties

The hydrophilicity and solubility of N-Me-N-Bis(PEG4acid) are a direct consequence of its unique molecular structure. It is composed of a central N-methylated nitrogen atom from which two PEG4-acid arms extend.

  • Polyethylene Glycol (PEG4) Arms: The core of this linker's hydrophilicity lies in its two poly(ethylene glycol) chains. Each chain consists of repeating ethylene oxide units (-CH2-CH2-O-). The oxygen atoms in this backbone readily form hydrogen bonds with water molecules, creating a hydration shell around the linker.[7] This extensive hydrogen bonding is the primary driver of its high aqueous solubility.[]

  • Branched Structure: The branched, or "Y-shaped," architecture of N-Me-N-Bis(PEG4acid) provides a greater hydrodynamic volume compared to a linear PEG chain of equivalent molecular weight.[] This can more effectively shield hydrophobic payloads, further enhancing the solubility and stability of the entire conjugate.[4]

  • Terminal Carboxylic Acids: The presence of two terminal carboxylic acid groups (-COOH) contributes to the linker's polarity and provides convenient handles for conjugation to amine-containing molecules.[10] In aqueous solutions at physiological pH, these acidic groups will be deprotonated to carboxylates (-COO⁻), further increasing the molecule's affinity for water.

  • N-Methyl Group: The central nitrogen atom is methylated. While alkyl groups are typically considered hydrophobic, studies have shown that N-methyl groups can, in some contexts, enhance hydrophilicity rather than promoting hydrophobicity.[11] This is attributed to the complex interplay of electronic effects and the disruption of local water structure. The impact of N-methylation on solubility can be context-dependent, sometimes increasing it by altering molecular conformation.[12]

Below is a diagram illustrating the molecular structure of N-Me-N-Bis(PEG4acid) and its interaction with water molecules.

Caption: Molecular structure of N-Me-N-Bis(PEG4acid) with surrounding water molecules, illustrating its hydrophilic nature through hydrogen bonding.

Experimental Protocols for Determining Solubility and Hydrophilicity

Accurate and reproducible measurement of solubility and hydrophilicity is essential for characterizing linkers like N-Me-N-Bis(PEG4acid). The following protocols are based on established methodologies and can be adapted for this specific molecule.

Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation and understanding its behavior in vivo.[13][14]

Rationale: The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement. By allowing the system to reach equilibrium over an extended period, it provides a true measure of the compound's intrinsic solubility in a given solvent.[15]

Materials:

  • N-Me-N-Bis(PEG4acid) (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).[16][]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid N-Me-N-Bis(PEG4acid) to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of N-Me-N-Bis(PEG4acid) of known concentrations in the mobile phase.

    • Inject the filtered supernatant and the standard solutions onto the HPLC system.

    • Develop a suitable HPLC method to separate the analyte from any potential impurities.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of N-Me-N-Bis(PEG4acid) in the filtered supernatant by interpolating its peak area on the calibration curve.

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of N-Me-N-Bis(PEG4acid) in PBS at the specified temperature.

    • The experiment should be performed in triplicate to ensure reproducibility.

The following diagram outlines the experimental workflow for the thermodynamic solubility assay.

A 1. Add excess N-Me-N-Bis(PEG4acid) to PBS B 2. Agitate for 24-48h at constant temperature A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant (0.22 µm) C->D F 6. Analyze supernatant and standards by HPLC D->F E 5. Prepare standard solutions E->F G 7. Generate calibration curve F->G H 8. Determine solubility from calibration curve G->H

Caption: Experimental workflow for determining the thermodynamic solubility of N-Me-N-Bis(PEG4acid) using the shake-flask method.

Protocol for Assessing Hydrophilicity: Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a widely accepted measure of a compound's hydrophobicity/hydrophilicity.[18] A lower LogP value indicates higher hydrophilicity.

Rationale: This method simulates the partitioning of a compound between a lipidic (octanol) and an aqueous phase, providing a quantitative measure of its lipophilicity. This is crucial for predicting a molecule's behavior in biological systems, including its absorption and distribution.[19]

Materials:

  • N-Me-N-Bis(PEG4acid)

  • 1-Octanol (pre-saturated with water)

  • High-purity water (pre-saturated with 1-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV/MS)

Procedure:

  • Preparation of Phases:

    • To prepare water-saturated octanol, mix equal volumes of 1-octanol and water, shake vigorously, and allow the phases to separate.

    • To prepare octanol-saturated water, use the aqueous phase from the above mixture.

  • Partitioning Experiment:

    • Prepare a stock solution of N-Me-N-Bis(PEG4acid) in the aqueous phase at a known concentration.

    • In a vial, add equal and known volumes of the octanol-saturated water containing the compound and water-saturated octanol.

    • Seal the vial and vortex vigorously for several minutes to ensure thorough mixing and facilitate partitioning.

    • Allow the vial to stand or centrifuge it at a low speed to achieve complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Determine the concentration of N-Me-N-Bis(PEG4acid) in each phase using a validated analytical method (e.g., HPLC).

  • Calculation of LogP:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Expected Quantitative Data and Interpretation

While specific experimental data for N-Me-N-Bis(PEG4acid) is not publicly available, we can project its properties based on the extensive literature on PEGylated molecules.

Table 1: Projected Physicochemical Properties of N-Me-N-Bis(PEG4acid)

PropertyProjected Value/RangeRationale
Aqueous Solubility High (>100 mg/mL)The presence of two PEG4 chains and terminal carboxylates significantly enhances water solubility. PEG itself is highly water-soluble.[20]
LogP < 0The high density of ether oxygens and the terminal carboxylates will lead to a strong preference for the aqueous phase, resulting in a negative LogP value, indicative of high hydrophilicity.
Impact on Conjugate Solubility Significant IncreaseConjugation of a hydrophobic molecule to N-Me-N-Bis(PEG4acid) is expected to dramatically increase the overall solubility of the resulting conjugate.[4]

The high projected aqueous solubility and low LogP value underscore the utility of N-Me-N-Bis(PEG4acid) as an effective hydrophilic linker in drug development.

Conclusion and Future Perspectives

N-Me-N-Bis(PEG4acid) represents a sophisticated linker technology that leverages the well-established benefits of PEGylation in a branched architecture. Its inherent hydrophilicity and high aqueous solubility make it an excellent candidate for overcoming the formulation and delivery challenges associated with hydrophobic therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, enabling researchers to make informed decisions in the design and optimization of next-generation ADCs, PROTACs, and other complex bioconjugates. As the demand for more advanced and effective therapeutics continues to grow, the strategic application of well-characterized, functional linkers like N-Me-N-Bis(PEG4acid) will undoubtedly play a pivotal role in the future of medicine.

References

The Architectonics of Disappearance: A Technical Guide to N-Me-N-Bis(PEG4acid) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of targeted protein degradation (TPD) has inaugurated a paradigm shift in therapeutic science, moving beyond mere inhibition to the induced elimination of pathogenic proteins. At the vanguard of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that orchestrate the degradation of specific protein targets by coopting the cell's intrinsic ubiquitin-proteasome system. The efficacy of a PROTAC is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties is a critical determinant of therapeutic success. This technical guide provides an in-depth exploration of N-Me-N-Bis(PEG4acid), a branched polyethylene glycol (PEG)-based linker, and its strategic application in the design and synthesis of potent and selective protein degraders. We will dissect the causality behind its structural advantages, provide field-proven experimental protocols, and present a logical framework for the rational design and evaluation of next-generation PROTACs.

Introduction: The Linker as a Linchpin in PROTAC Design

PROTACs are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[1] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the catalytic heart of the degradation process.[2][3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[4]

While initially conceptualized as a simple spacer, the linker is now recognized as a pivotal element that profoundly influences a PROTAC's biological activity.[5][6] Its length, composition, and flexibility are critical parameters that govern the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[7][] Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have emerged as a favored class due to their unique combination of hydrophilicity, biocompatibility, and synthetic tractability.[9][10]

This guide focuses on a specific and highly versatile PEG-based linker, N-Me-N-Bis(PEG4acid) , a branched linker that offers distinct advantages in the rational design of PROTACs.

N-Me-N-Bis(PEG4acid): A Structural and Functional Deep Dive

N-Me-N-Bis(PEG4acid) is a branched linker featuring a central methylated nitrogen atom from which two tetraethylene glycol (PEG4) arms extend, each terminating in a carboxylic acid group.[11][12] This unique architecture provides several key benefits for PROTAC development.

Physicochemical Advantages
  • Enhanced Hydrophilicity: The repeating ethylene glycol units impart significant water solubility to the PROTAC molecule.[1][13] This is a crucial attribute, as many POI and E3 ligase ligands are hydrophobic, and their combination in a PROTAC can lead to poor solubility and bioavailability.[14]

  • Improved Cell Permeability: By increasing the overall polarity of the PROTAC, PEG linkers can help to overcome the challenge of traversing the cell membrane to reach intracellular targets.[15]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it an ideal component for therapeutic agents.[16]

  • Defined Length and Homogeneity: As a discrete PEG (dPEG®) product, N-Me-N-Bis(PEG4acid) has a precise and uniform length, ensuring the synthesis of a homogeneous PROTAC population, a critical factor for regulatory approval.[16]

Structural and Synthetic Versatility

The branched nature of N-Me-N-Bis(PEG4acid) allows for the exploration of diverse spatial orientations of the POI and E3 ligase ligands.[16] The two terminal carboxylic acid groups provide convenient handles for sequential or simultaneous conjugation to amine-functionalized ligands through robust amide bond formation.[17] This synthetic flexibility enables the rapid generation of PROTAC libraries with varying linker lengths and attachment points, facilitating the optimization of degradation efficiency.[18]

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The function of a PROTAC is a catalytic cycle that culminates in the degradation of the target protein. The N-Me-N-Bis(PEG4acid) linker plays a crucial role in orchestrating this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with N-Me-N-Bis(PEG4acid) linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI E3->Ub_POI Ubiquitination Ternary->PROTAC Released (Catalytic) Ternary->E3 Recruits Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Releases

Caption: PROTAC-mediated protein degradation workflow.

The catalytic cycle begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[2][19] The flexibility of the PEG linker can be advantageous in allowing the PROTAC to adopt a conformation that facilitates this interaction.[14] Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC is then released and can engage another POI and E3 ligase, continuing the degradation cycle.

Experimental Protocols: A Practical Guide to PROTAC Synthesis and Evaluation

The successful development of a PROTAC requires rigorous experimental validation. This section provides detailed, step-by-step methodologies for the synthesis of a PROTAC using N-Me-N-Bis(PEG4acid) and its subsequent biological evaluation.

PROTAC Synthesis using N-Me-N-Bis(PEG4acid)

This protocol outlines the sequential coupling of an amine-containing E3 ligase ligand and an amine-containing POI ligand to the N-Me-N-Bis(PEG4acid) linker.[16]

Materials:

  • N-Me-N-Bis(PEG4-acid)

  • Amine-containing E3 Ligase Ligand (e.g., pomalidomide derivative)[20][21]

  • Amine-containing Target Protein Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative RP-HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • First Amide Coupling (E3 Ligase Ligand): a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 eq) in anhydrous DMF. b. Add the amine-containing E3 ligase ligand (1.1 eq). c. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. d. Add HATU (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS until the formation of the mono-substituted intermediate is maximized.

  • Purification of the Intermediate: a. Upon completion, dilute the reaction mixture with water and purify the mono-substituted intermediate by preparative RP-HPLC. b. Lyophilize the fractions containing the pure product.

  • Second Amide Coupling (POI Ligand): a. Dissolve the purified mono-substituted intermediate (1.0 eq) in anhydrous DMF. b. Add the amine-containing POI ligand (1.1 eq). c. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. d. Add HATU (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by LC-MS.

  • Final Purification and Characterization: a. Purify the final PROTAC molecule by preparative RP-HPLC. b. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start N-Me-N-Bis(PEG4acid) + Amine-E3 Ligand Step1 First Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate Mono-substituted Intermediate Step1->Intermediate Purify1 Purification (RP-HPLC) Intermediate->Purify1 Step2 Second Amide Coupling (Amine-POI Ligand, HATU, DIPEA, DMF) Purify1->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purify2 Final Purification (RP-HPLC) Final_PROTAC->Purify2 Characterize Characterization (LC-MS, NMR) Purify2->Characterize

Caption: Stepwise synthesis of a PROTAC molecule.

In Vitro Evaluation of PROTAC Efficacy

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.[][23]

4.2.1. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[19][24]

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, both individually and in the ternary complex.[]

  • Isothermal Titration Calorimetry (ITC): ITC provides a thermodynamic profile of the binding interactions, including the dissociation constant (Kd) and stoichiometry of binding.[26]

  • Fluorescence Polarization (FP): FP assays can be developed to assess the binding of the PROTAC to fluorescently labeled POI or E3 ligase.[26]

4.2.2. Target Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein.

  • In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade with purified E1, E2, E3, ubiquitin, and the POI in the presence of the PROTAC. The ubiquitinated POI can be detected by Western blotting.

  • Cellular Ubiquitination Assay: Cells are treated with the PROTAC, and the POI is immunoprecipitated. The ubiquitinated POI is then detected by Western blotting using an anti-ubiquitin antibody.[23]

4.2.3. Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein.

  • Western Blotting: This is the most common method to quantify the degradation of the POI in cells treated with the PROTAC.[26]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used for a more quantitative and higher-throughput assessment of protein degradation.[23]

  • HiBiT Lytic Detection Assay: This is a sensitive and quantitative bioluminescence-based assay that can be used to measure protein levels in a high-throughput format.[27]

4.2.4. Cellular Viability Assays

These assays determine the functional consequence of POI degradation on cell proliferation and survival.

  • MTT or CCK-8 Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[]

  • CTG (CellTiter-Glo®) Assay: This luminescent assay measures ATP levels as a marker of cell viability.[]

Data Interpretation and Optimization: Navigating the Path to Potency

The data generated from the in vitro assays will guide the optimization of the PROTAC.

Quantitative Data Summary:

AssayKey ParametersDesired Outcome
Ternary Complex Formation (SPR/ITC) Kd (binary and ternary), Cooperativity (α)High affinity, Positive cooperativity (α > 1)
Protein Degradation (Western Blot/ELISA) DC50 (concentration for 50% degradation)Low nanomolar to picomolar range
Protein Degradation (Western Blot/ELISA) Dmax (maximum degradation)>80% degradation
Cellular Viability (MTT/CTG) IC50 (concentration for 50% inhibition of viability)Potent inhibition of cancer cell growth

The "Hook Effect": A Critical Consideration

A common phenomenon observed with PROTACs is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations.[14][24] This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the POI or the E3 ligase, preventing the formation of the productive ternary complex.[24] Careful dose-response studies are crucial to identify the optimal concentration range for maximal degradation and to mitigate the hook effect.

Linker Optimization

If the initial PROTAC does not exhibit the desired potency, further optimization of the linker may be necessary. The modular nature of N-Me-N-Bis(PEG4acid) allows for the synthesis of analogs with different linker lengths by incorporating additional or fewer PEG units. The attachment points of the linker to the POI and E3 ligase ligands can also be varied to fine-tune the geometry of the ternary complex.[7][28]

Conclusion: N-Me-N-Bis(PEG4acid) as a Cornerstone for Future Degraders

N-Me-N-Bis(PEG4acid) represents a powerful and versatile tool in the arsenal of the medicinal chemist and drug discovery scientist. Its unique branched structure and inherent physicochemical advantages address many of the challenges associated with PROTAC development. By providing a flexible and hydrophilic scaffold, it facilitates the generation of potent and selective protein degraders with improved drug-like properties. The experimental framework outlined in this guide provides a robust and self-validating system for the synthesis, evaluation, and optimization of PROTACs built upon this exceptional linker. As the field of targeted protein degradation continues to evolve, the rational application of well-designed linkers like N-Me-N-Bis(PEG4acid) will be paramount in translating the promise of this transformative technology into novel therapeutics.

References

N-Me-N-Bis(PEG4acid) stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of N-Me-N-Bis(PEG4acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-N-Bis(PEG4acid) is a bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The integrity of this molecule is paramount to the success of subsequent synthetic steps and the ultimate efficacy and safety of the final product. This guide provides a comprehensive overview of the chemical stability of N-Me-N-Bis(PEG4acid), delineates the primary degradation pathways, and establishes evidence-based best practices for its storage and handling. By understanding the principles outlined herein, researchers can ensure the long-term viability and performance of this critical reagent.

Introduction: The Pivotal Role of N-Me-N-Bis(PEG4acid) in Modern Drug Discovery

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of medicinal chemistry and chemical biology.[1] Their inherent properties, such as high water solubility, biocompatibility, and low immunogenicity, make them ideal for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] N-Me-N-Bis(PEG4acid) belongs to this crucial class of molecules, offering a branched structure with two terminal carboxylic acid groups. This unique architecture allows for the conjugation of two different molecular entities or the multivalent presentation of a single entity, enhancing binding avidity and influencing the spatial orientation of the linked moieties.

The terminal carboxylic acids can be readily activated to react with primary amines, forming stable amide bonds, a cornerstone of bioconjugation chemistry.[3][4] Given its central role in the synthesis of advanced therapeutics, a thorough understanding of the stability and handling of N-Me-N-Bis(PEG4acid) is not merely a matter of good laboratory practice but a critical determinant of experimental reproducibility and the successful translation of research from the bench to the clinic.

Chemical Stability and Potential Degradation Pathways

The stability of N-Me-N-Bis(PEG4acid) is governed by the chemical nature of its constituent parts: the polyethylene glycol backbone and the terminal carboxylic acid functional groups. While the ether linkages of the PEG backbone are generally robust, the overall molecule is susceptible to degradation under certain conditions. The two primary pathways of concern are oxidative degradation and, to a lesser extent under specific conditions, acid-catalyzed hydrolysis.

Oxidative Degradation: The Primary Threat to PEG Integrity

Oxidation is the most significant degradation pathway for polyethylene glycols.[5][6][7] This process is typically initiated by the presence of oxygen and can be accelerated by exposure to light and elevated temperatures.[6][7] The mechanism involves the formation of reactive oxygen species (ROS) which can abstract a proton from the PEG backbone, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxide radical, initiating a chain reaction that results in the formation of various degradation products, including aldehydes, carboxylates, and peroxides.[6][7] This can lead to a decrease in pH and an increase in the ionic strength of PEG solutions over time.[6][7]

***dot graph Oxidation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PEG [label="PEG Backbone\n(-CH₂-CH₂-O-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical_Initiator [label="O₂, Light, Heat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEG_Radical [label="PEG Radical\n(-CH•-CH₂-O-)", fillcolor="#FBBC05", fontcolor="#202124"]; Peroxide_Radical [label="Peroxide Radical\n(-CH(OO•)-CH₂-O-)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation_Products [label="Degradation Products\n(Aldehydes, Carboxylates)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PEG -> PEG_Radical [label="Proton Abstraction"]; Radical_Initiator -> PEG_Radical [style=invis]; PEG_Radical -> Peroxide_Radical [label="+ O₂"]; Peroxide_Radical -> Degradation_Products [label="Chain Scission"]; }

Figure 1. Simplified schematic of the oxidative degradation pathway of the PEG backbone.

Hydrolytic Stability: Considerations for the Carboxylic Acid Termini

The ether bonds that constitute the backbone of N-Me-N-Bis(PEG4acid) are highly resistant to hydrolysis under most conditions. However, the context of the entire molecule and its intended use warrants a discussion of pH-mediated stability. While the terminal carboxylic acids themselves are stable, PEG linkers can be designed with pH-sensitive functionalities, such as esters or hydrazones, for controlled release applications.[8][9][10] Although N-Me-N-Bis(PEG4acid) does not contain these inherently labile groups, it is crucial for researchers to be aware that acidic or basic conditions can influence the stability of conjugated molecules or subsequent reaction intermediates. For instance, if the carboxylic acid is activated to an NHS ester for conjugation, the resulting ester is highly susceptible to hydrolysis, particularly at higher pH.[11]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the chemical integrity of N-Me-N-Bis(PEG4acid). The following recommendations are synthesized from best practices for polyethylene glycol derivatives.[5][6][7]

Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended:

Parameter Short-Term Storage (1-2 weeks) Long-Term Storage (up to 2 years) Rationale
Temperature -20°C-20°C or lowerMinimizes oxidative and hydrolytic degradation rates.[6][7][12]
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)Reduces exposure to oxygen, a key initiator of oxidative degradation.[5][6][7]
Light Protect from light (amber vial or stored in the dark)Protect from light (amber vial or stored in the dark)Light can catalyze the formation of free radicals, initiating oxidation.[5][6]
Moisture Store in a dry environment with desiccantStore in a dry environment with desiccantPrevents potential moisture-related side reactions and is critical if the material is hygroscopic.
Container Tightly sealed, manufacturer-provided vialTightly sealed, manufacturer-provided vialPrevents contamination and exposure to atmospheric components.[12]

Note: While the compound may be shipped at ambient temperature, it should be transferred to the recommended storage conditions upon receipt.[12]

Handling Procedures

Adherence to proper handling techniques will further ensure the stability and purity of N-Me-N-Bis(PEG4acid).

Handling_Workflow cluster_storage Storage cluster_equilibration Equilibration cluster_use Use cluster_return Return to Storage Storage Store at -20°C under inert gas Equilibrate Allow vial to warm to room temperature before opening Storage->Equilibrate Retrieve Weigh Weigh required amount in a controlled environment Equilibrate->Weigh Open Backfill Backfill vial with inert gas (Ar or N₂) Weigh->Backfill After use Reseal Tightly reseal vial Backfill->Reseal Return Return to -20°C storage Reseal->Return

Figure 2. Recommended workflow for handling N-Me-N-Bis(PEG4acid).

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the vial to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold vial, which could compromise the compound.[5]

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Dispensing: Quickly weigh and dispense the desired amount of material. Avoid leaving the container open for extended periods.

  • Resealing: After dispensing, flush the headspace of the vial with an inert gas before tightly resealing the cap.

  • Storage: Promptly return the sealed vial to the recommended storage conditions (-20°C).

Experimental Protocols for Stability Assessment

Regularly assessing the purity and stability of N-Me-N-Bis(PEG4acid), especially for long-term studies or before use in critical applications, is a self-validating practice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of N-Me-N-Bis(PEG4acid) and detecting degradation products.

  • Objective: To quantify the purity of N-Me-N-Bis(PEG4acid) and identify any degradation products.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of N-Me-N-Bis(PEG4acid) in a suitable solvent (e.g., water, DMSO) at a known concentration.

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column is typically suitable.

      • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the carboxylic acids.

      • Detection: Since PEG lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal.[13] Mass spectrometry (LC-MS) can also be used for definitive identification of the parent compound and any impurities.

    • Analysis: Inject a known volume of the sample. The purity can be determined by the relative area of the main peak. The appearance of new peaks over time can indicate degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used to monitor for changes indicative of degradation.

  • Objective: To confirm the chemical structure and detect byproducts of degradation.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of N-Me-N-Bis(PEG4acid) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquisition: Acquire a ¹H NMR spectrum. The characteristic peaks of the PEG backbone (typically a broad singlet around 3.5-3.7 ppm) and the protons adjacent to the carboxylic acids should be present.

    • Analysis: Compare the spectrum to a reference spectrum of a pure, fresh sample. The appearance of new signals, for instance in the aldehyde region (around 9-10 ppm), could signify oxidative degradation.[14]

Conclusion

N-Me-N-Bis(PEG4acid) is a valuable and versatile tool in the modern drug development arsenal. Its stability is not absolute and is critically dependent on proper storage and handling. By understanding and mitigating the primary degradation pathways—principally oxidation—researchers can ensure the integrity and reactivity of this linker. Adherence to the recommended storage conditions of -20°C, protection from light, and maintenance of an inert atmosphere, coupled with careful handling practices, will safeguard this reagent for its intended use, ultimately contributing to the generation of reliable and reproducible scientific data.

References

An In-depth Technical Guide to the Degradation Pathways and Prevention Strategies for N-Me-N-Bis(PEG4acid)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Me-N-Bis(PEG4acid) is a branched polyethylene glycol (PEG) linker that has emerged as a critical component in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a central tertiary amine and two terminal carboxylic acid-functionalized PEG4 arms, imparts desirable properties such as enhanced hydrophilicity and biocompatibility to the resulting therapeutic entities. However, the chemical stability of this linker is a paramount concern during manufacturing, storage, and in vivo application. This guide provides a comprehensive analysis of the potential degradation pathways of N-Me-N-Bis(PEG4acid), drawing upon the known chemistry of its constituent functional groups. We will delve into the mechanisms of oxidative and hydrolytic degradation and present robust strategies for their prevention. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to ensure the integrity and efficacy of their N-Me-N-Bis(PEG4acid)-containing therapeutics.

Introduction: The Pivotal Role of N-Me-N-Bis(PEG4acid) in Bioconjugation

The advent of targeted therapeutics has revolutionized the landscape of medicine. The ability to selectively deliver potent pharmaceutical agents to their site of action while minimizing off-target effects is the hallmark of next-generation therapies. In this context, linker molecules play a central and often underappreciated role. N-Me-N-Bis(PEG4acid) has garnered significant attention due to its advantageous properties.[1]

The branched structure of N-Me-N-Bis(PEG4acid) offers several key benefits:

  • Enhanced Hydrophilicity: The polyethylene glycol (PEG) chains significantly increase the water solubility of the bioconjugate, which is particularly crucial for hydrophobic drug payloads.[1] This can lead to improved pharmacokinetic profiles and reduced aggregation.

  • Biocompatibility: PEG is a well-established biocompatible polymer known to reduce the immunogenicity of conjugated molecules.[1]

  • Defined Length: As a discrete PEG (dPEG®) product, N-Me-N-Bis(PEG4acid) possesses a precise molecular weight and uniform length, ensuring the homogeneity of the final bioconjugate, a critical factor for regulatory approval.[1]

  • Bifunctionality: The two terminal carboxylic acid groups provide reactive handles for conjugation to primary amines on biomolecules, such as the lysine residues on antibodies, enabling the attachment of two molecules to a single linker.[1]

The chemical structure of N-Me-N-Bis(PEG4acid) is presented in Figure 1.

Figure 1: Chemical Structure of N-Me-N-Bis(PEG4acid)

Caption: Chemical structure of N-Me-N-Bis(PEG4acid).

Despite its advantages, the inherent chemical functionalities within N-Me-N-Bis(PEG4acid)—the PEG chains, the central tertiary amine, and the terminal carboxylic acids—render it susceptible to degradation under certain conditions. Understanding these degradation pathways is not merely an academic exercise; it is a critical aspect of ensuring the safety, efficacy, and shelf-life of the final drug product.

Potential Degradation Pathways of N-Me-N-Bis(PEG4acid)

The degradation of N-Me-N-Bis(PEG4acid) can be conceptualized by considering the lability of its three primary structural components: the polyethylene glycol (PEG) backbone, the central tertiary amine, and the terminal carboxylic acids.

Degradation of the Polyethylene Glycol (PEG) Backbone

The polyether backbone of the PEG chains is the most probable site of degradation. The primary mechanism of PEG degradation is oxidation , which can be initiated by various factors including heat, light (photo-oxidation), and the presence of transition metal ions.[2]

Oxidative degradation of PEG is a radical-mediated process that typically proceeds through a chain reaction involving initiation, propagation, and termination steps.

  • Initiation: The process begins with the formation of a carbon-centered radical on the PEG chain. This can be triggered by:

    • Heat: Thermal energy can lead to homolytic cleavage of C-H or C-O bonds.

    • Light: UV radiation can provide the energy for bond cleavage.

    • Transition Metal Ions: Metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of reactive oxygen species (ROS) like the hydroxyl radical (•OH) from residual peroxides, which then abstract a hydrogen atom from the PEG chain.[2]

  • Propagation: The initial carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another PEG chain, generating a hydroperoxide and another carbon-centered radical, thus propagating the chain reaction. The decomposition of the hydroperoxide can lead to the formation of alkoxyl and hydroxyl radicals, which can further propagate the degradation.

  • Chain Scission: The unstable alkoxyl radical can undergo β-scission, leading to the cleavage of the PEG chain. This results in the formation of a variety of degradation products, including:

    • Shorter PEG chains with various end groups.

    • Aldehydes (e.g., formaldehyde, acetaldehyde).[3]

    • Ketones.

    • Carboxylic acids (e.g., formic acid, acetic acid).[4]

The proposed oxidative degradation pathway of the PEG backbone is illustrated in Figure 2.

Figure 2: Proposed Oxidative Degradation Pathway of the PEG Backbone

G cluster_initiation Initiation cluster_propagation Propagation cluster_scission Chain Scission PEG PEG Chain (-CH2-CH2-O-) Carbon_Radical Carbon-centered Radical (-CH•-CH2-O-) PEG->Carbon_Radical Radical_Initiator Initiator (Heat, Light, Metal Ions) Radical_Initiator->PEG H• abstraction O2 O2 Carbon_Radical->O2 Reaction with Oxygen Carbon_Radical->O2 Peroxyl_Radical Peroxyl Radical (-CH(OO•)-CH2-O-) O2->Peroxyl_Radical Another_PEG Another PEG Chain Peroxyl_Radical->Another_PEG H• abstraction Another_Carbon_Radical Another Carbon-centered Radical Peroxyl_Radical->Another_Carbon_Radical Hydroperoxide Hydroperoxide (-CH(OOH)-CH2-O-) Another_PEG->Hydroperoxide Alkoxyl_Radical Alkoxyl Radical (-CH(O•)-CH2-O-) Hydroperoxide->Alkoxyl_Radical Decomposition Degradation_Products Degradation Products (Aldehydes, Ketones, Carboxylic Acids, Shorter PEG Chains) Alkoxyl_Radical->Degradation_Products β-scission

Caption: Oxidative degradation of the PEG backbone.

The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral pH conditions. However, hydrolysis can be accelerated at elevated temperatures and under strongly acidic or basic conditions. While less common than oxidative degradation under typical storage and physiological conditions, it is a pathway to consider, especially during certain manufacturing processes or in formulations with extreme pH values.

Degradation Involving the Central Tertiary Amine

The central tertiary amine in N-Me-N-Bis(PEG4acid) introduces another potential site for degradation, primarily through oxidation.

Tertiary amines can be oxidized to form N-oxides.[5] This reaction can be mediated by various oxidizing agents, including hydrogen peroxide and peroxy acids, which may be present as impurities or formed during the degradation of other components. The formation of an N-oxide introduces a polar N⁺-O⁻ bond, which can alter the physicochemical properties of the linker, potentially impacting its solubility and interaction with target molecules.[5] While N-oxides can be stable, some are susceptible to further reactions or reduction back to the parent amine.[6]

In some cases, the oxidation of tertiary amines can lead to the cleavage of a carbon-nitrogen bond, a process known as oxidative N-dealkylation. This would result in the formation of a secondary amine and an aldehyde. For N-Me-N-Bis(PEG4acid), this could theoretically lead to the loss of the methyl group (N-demethylation) or the cleavage of one of the PEG arms.

While less likely under typical pharmaceutical conditions, tertiary amine N-oxides can undergo a thermal elimination reaction known as the Cope elimination.[7] This reaction requires heat and results in the formation of an alkene and a hydroxylamine. For this to occur in N-Me-N-Bis(PEG4acid), it would necessitate the presence of a beta-hydrogen on one of the PEG arms, which is the case. However, the temperatures required for this reaction are generally higher than those encountered during standard storage and use.

The potential degradation pathways involving the central tertiary amine are summarized in Figure 3.

Figure 3: Potential Degradation Pathways of the Central Tertiary Amine

G cluster_oxidation Oxidation cluster_elimination Thermal Elimination (less common) N_Me_Bis_PEG N-Me-N-Bis(PEG4acid) N_Oxide N-Oxide Derivative N_Me_Bis_PEG->N_Oxide [O] N_dealkylation N-dealkylation Products (Secondary Amine + Aldehyde) N_Me_Bis_PEG->N_dealkylation [O] Cope_Products Cope Elimination Products (Alkene + Hydroxylamine) N_Oxide->Cope_Products Heat

Caption: Degradation of the central tertiary amine.

Stability of the Terminal Carboxylic Acids

The terminal carboxylic acid groups are generally considered to be stable functional groups. They are not typically susceptible to oxidation or hydrolysis under normal conditions. However, their presence can influence the overall stability of the molecule by affecting its hygroscopicity and potential to interact with other formulation components.

Prevention of N-Me-N-Bis(PEG4acid) Degradation

A proactive approach to preventing the degradation of N-Me-N-Bis(PEG4acid) is essential to ensure the quality and stability of the final bioconjugate. This involves careful control of storage and handling conditions, as well as the implementation of appropriate formulation strategies.

Control of Storage and Handling Conditions
  • Temperature: Store N-Me-N-Bis(PEG4acid) and its conjugates at low temperatures, typically between 2-8°C or frozen at -20°C or below, to minimize the rate of all potential degradation reactions.[8]

  • Light: Protect the material from light by using amber vials or storing it in the dark to prevent photo-oxidation.

  • Oxygen: Minimize exposure to oxygen by storing under an inert atmosphere (e.g., nitrogen or argon) and using tightly sealed containers. For solutions, de-gassing of buffers can be beneficial.

Formulation Strategies

The formulation of the bioconjugate plays a critical role in preventing degradation.

The inclusion of antioxidants is a highly effective strategy to inhibit oxidative degradation. Antioxidants can act through various mechanisms, including radical scavenging and reducing agents.

  • Radical Scavengers: These compounds react with and neutralize free radicals, thereby terminating the chain reaction of oxidation. Commonly used radical scavengers in pharmaceutical formulations include:

    • Butylated hydroxytoluene (BHT)

    • Butylated hydroxyanisole (BHA)

    • Tocopherol (Vitamin E)

  • Reducing Agents: These compounds are more easily oxidized than the drug substance and thus act as sacrificial agents. Examples include:

    • Ascorbic acid (Vitamin C)

    • Methionine

The selection and concentration of an antioxidant must be carefully optimized for the specific formulation to ensure compatibility and efficacy.[9]

Transition metal ions are potent catalysts of oxidative degradation. Chelating agents are molecules that can form stable complexes with metal ions, thereby sequestering them and preventing their participation in redox reactions.[10]

  • Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that effectively sequesters a variety of metal ions.

  • Citric Acid: A naturally occurring chelating agent that can also contribute to pH control.

The addition of a chelating agent is particularly important if there is a risk of metal ion contamination from raw materials, manufacturing equipment, or container closure systems.[11]

Maintaining an optimal pH is crucial for the stability of the bioconjugate. The pH can influence the rate of both hydrolysis and oxidation. The ideal pH range should be determined through stability studies. The use of appropriate buffer systems (e.g., phosphate, citrate, histidine) is essential to maintain the desired pH throughout the shelf-life of the product.

Summary of Prevention Strategies

The following table summarizes the key strategies for preventing the degradation of N-Me-N-Bis(PEG4acid).

StrategyMechanism of ActionExamples
Control of Storage Conditions
Low TemperatureReduces reaction rates2-8°C, -20°C, or below
Protection from LightPrevents photo-oxidationAmber vials, storage in the dark
Inert AtmosphereMinimizes exposure to oxygenNitrogen, argon
Formulation Strategies
Antioxidants (Radical Scavengers)Neutralize free radicalsBHT, BHA, Tocopherol
Antioxidants (Reducing Agents)Sacrificial oxidationAscorbic acid, Methionine
Chelating AgentsSequester metal ionsEDTA, Citric acid
pH ControlMinimize acid/base-catalyzed reactionsPhosphate, Citrate, Histidine buffers

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to understand the degradation profile of N-Me-N-Bis(PEG4acid) and its conjugates and to establish appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of the molecule to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Protocol for Forced Degradation of N-Me-N-Bis(PEG4acid) Conjugates:

  • Prepare Solutions: Prepare solutions of the N-Me-N-Bis(PEG4acid) conjugate in relevant buffers.

  • Apply Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Heat: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Acid Hydrolysis: Adjust the pH to acidic conditions (e.g., pH 1-2 with HCl) and incubate at an appropriate temperature.

    • Base Hydrolysis: Adjust the pH to basic conditions (e.g., pH 12-13 with NaOH) and incubate at an appropriate temperature.

    • Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide) and incubate.

    • Photo-stability: Expose to light according to ICH Q1B guidelines.

    • Metal Ion Catalysis: Add a solution of a transition metal salt (e.g., FeCl₃ or CuSO₄) and incubate.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer as needed).

  • Neutralization: For acid and base-stressed samples, neutralize the pH before analysis.

  • Analysis: Analyze the samples using appropriate analytical techniques to identify and quantify the parent molecule and any degradation products.

Analytical Methods for Degradation Product Characterization

A combination of analytical techniques is typically required to separate, identify, and quantify the degradation products.

Table 1: Analytical Techniques for Characterizing N-Me-N-Bis(PEG4acid) Degradation

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase (RP-HPLC)Separation of the parent molecule from its degradation products based on polarity.[3]
Size-Exclusion (SEC-HPLC)Detection of aggregation and fragmentation.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)Accurate mass determination for the identification of degradation products.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of unknown degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMRDetailed structural characterization of isolated degradation products.[3]

Figure 4: Experimental Workflow for Stability Assessment

G cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_stability Long-Term Stability Studies Conjugate N-Me-N-Bis(PEG4acid) Conjugate Stress_Conditions Stress Conditions (Heat, pH, Light, Oxidant, Metal Ions) Conjugate->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC HPLC (RP-HPLC, SEC-HPLC) Stressed_Samples->HPLC MS Mass Spectrometry (ESI-MS, MS/MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Degradation_Profile Degradation Profile (Identification and Quantification of Degradants) MS->Degradation_Profile NMR->Degradation_Profile ICH_Conditions ICH Conditions (e.g., 5°C, 25°C/60% RH) Degradation_Profile->ICH_Conditions Shelf_Life Shelf-Life Determination ICH_Conditions->Shelf_Life

Caption: Workflow for stability assessment.

Conclusion

N-Me-N-Bis(PEG4acid) is a valuable tool in the arsenal of the modern drug developer, offering a unique combination of properties that can enhance the performance of bioconjugates. However, a thorough understanding of its potential degradation pathways is imperative for the successful development of stable and effective therapeutics. The primary routes of degradation are oxidative cleavage of the PEG backbone and oxidation of the central tertiary amine. By implementing a multi-pronged prevention strategy that includes stringent control of storage and handling conditions, the use of antioxidants and chelating agents in the formulation, and careful pH control, the stability of N-Me-N-Bis(PEG4acid) and its conjugates can be significantly enhanced. A comprehensive stability testing program, incorporating forced degradation studies and a suite of advanced analytical techniques, is essential for elucidating the degradation profile and ensuring the quality, safety, and efficacy of the final drug product.

References

A-Z-Linker™ N-Me-N-Bis(PEG4acid): An In-Depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of N-Me-N-Bis(PEG4acid), a branched, trifunctional PEG linker crucial for the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document synthesizes key safety data with field-proven best practices. The protocols herein are structured to ensure both the personal safety of laboratory personnel and the scientific integrity of the experimental outcomes. We will delve into the causality behind recommended precautions, establish self-validating handling procedures, and provide a foundation of authoritative references.

Section 1: Compound Identification and Physicochemical Profile

N-Me-N-Bis(PEG4acid) is a branched polyethylene glycol (PEG) derivative. Its structure features a central methylated tertiary amine from which two identical arms extend, each terminating in a carboxylic acid functional group. This trifunctional nature—a central branching point and two reactive termini—makes it a versatile linker in bioconjugation, where the carboxylic acid groups can be activated to react with primary amines on proteins or other biomolecules.[1][2] The PEGylated nature of the linker enhances the aqueous solubility of the resulting conjugate.[3][4]

While a specific CAS number for the parent "N-Me-N-Bis(PEG4acid)" is not consistently indexed, related structures with protecting groups or alternative functionalities are well-documented. For instance, the Boc-protected variant has a CAS number of 2093152-88-4. For the purpose of this guide, we will address the safety of the deprotected, acid-terminated molecule based on the known properties of its constituent chemical groups: a tertiary amine and PEG-carboxylic acids.

Table 1: Physicochemical and Storage Properties

ParameterGuideline / ValueRationale & Causality
Appearance White to off-white solid or viscous oil.Typical physical state for PEG derivatives of this molecular weight.
Solubility Soluble in Water, DMSO, DMF, DCM.[5][6][7]The hydrophilic ethylene glycol repeats confer high aqueous solubility, a key feature for biological applications.[3]
Storage Condition Store at -20°C, desiccated.[5][6][7]Prevents potential degradation via hydrolysis or oxidation. Bringing the container to room temperature before opening minimizes moisture condensation.[8]
Shipping Condition Ambient Temperature.[5][6][7]The compound is stable for short durations at ambient temperatures, simplifying logistics.
Incompatibilities Strong oxidizing agents, strong bases.Carboxylic acids react exothermically with bases. The PEG ether linkages can be susceptible to degradation by strong oxidizing agents.

Section 2: Hazard Identification and Risk Assessment

While polyethylene glycol (PEG) itself is generally considered to have low toxicity and is recognized as safe by the FDA for many applications, the functional groups on derivative molecules dictate the primary hazards.[3][9] The terminal carboxylic acids classify this compound as a mild irritant. The primary risks are associated with direct contact and inhalation of aerosolized powder.

  • Eye Contact : May cause serious eye irritation. Direct contact with the acidic functional groups can lead to redness, pain, and watering.[10]

  • Skin Contact : May cause skin irritation upon prolonged contact.[10]

  • Inhalation : Inhalation of the compound as a dust or aerosol may cause respiratory tract irritation.[10]

  • Ingestion : Assumed to be harmful if swallowed, based on general classifications for similar chemical reagents.[10]

It is crucial to understand that while the core PEG structure is biocompatible, the reactivity of the terminal acid groups necessitates careful handling to prevent inadvertent exposure. These groups are designed to be reactive for conjugation purposes, and that reactivity does not distinguish between a target biomolecule and laboratory personnel.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure risk. The principle is to create redundant barriers between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood : All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood.[11][12] This is the primary engineering control to prevent inhalation of dust or aerosols and to contain any potential spills.

  • Safety Shower & Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Field Insight
Hand Protection Nitrile or Neoprene Gloves.[8]These materials provide adequate protection against incidental splashes of the compound and common solvents like DMSO or DMF. Always inspect gloves before use and wash hands thoroughly after removal.[12]
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[13]Protects against accidental splashes during solution preparation or transfer. Standard prescription glasses are not a substitute.
Skin/Body Protection Fully-fastened laboratory coat.[8]Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Not required if handled exclusively within a fume hood.A fume hood provides superior respiratory protection. If a spill occurs outside a hood, appropriate respiratory protection (e.g., N95 respirator for powders) may be needed for cleanup.[14]

Section 4: Safe Handling, Solution Preparation, and Storage Protocols

Adherence to a systematic workflow is paramount for safety and experimental reproducibility.

Protocol: Weighing and Stock Solution Preparation

This protocol is designed as a self-validating system to minimize contamination and exposure.

  • Preparation : Before starting, ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.[12] Assemble all necessary equipment (spatula, weigh paper/boat, vortex mixer, sonicator, appropriate solvent, and calibrated pipettes).

  • Equilibration : Remove the N-Me-N-Bis(PEG4acid) container from the -20°C freezer and allow it to equilibrate to room temperature on the bench for at least 20-30 minutes.[8] Causality: This critical step prevents atmospheric moisture from condensing onto the hygroscopic compound, which could compromise its integrity and mass.

  • Weighing : Inside the chemical fume hood, carefully transfer the desired amount of the solid onto a tared weigh paper or boat. Avoid creating dust.[8] Record the exact mass.

  • Dissolution : Add the weighed solid to an appropriately sized vial. Using a calibrated pipette, add the desired volume of solvent (e.g., anhydrous DMSO) to achieve the target concentration.

  • Homogenization : Cap the vial securely and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulates remain.

  • Labeling & Storage : Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C or -80°C as per your experimental stability requirements.[11]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and preparation of N-Me-N-Bis(PEG4acid) solutions.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_final Finalization Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Equilibrate Reagent to Room Temperature B->C D 4. Weigh Solid Compound C->D E 5. Add Solvent to Vial D->E F 6. Vortex / Sonicate to Dissolve E->F G 7. Label Vial Accurately F->G H 8. Store at -20°C / -80°C G->H I 9. Clean Workspace & Dispose of Waste H->I

Caption: Workflow for safe handling and solution preparation of N-Me-N-Bis(PEG4acid).

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11][14]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.[10][15]

  • Spill Cleanup : For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[8] Scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and follow institutional emergency procedures.[8]

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

  • Waste Segregation : Do not mix waste containing N-Me-N-Bis(PEG4acid) with incompatible chemicals.[16]

  • Solid Waste : All contaminated solid materials (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste : Unused solutions and reaction waste must be collected in a designated, leak-proof hazardous waste container.[16] Do not fill containers beyond 90% capacity to allow for vapor expansion.[16]

  • Drain Disposal is Prohibited : Under no circumstances should this compound or its solutions be poured down the drain.[16] This prevents the release of potentially harmful chemicals into the sewer system.

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[8][16]

The following diagram outlines the decision-making process for waste disposal.

G Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Place in labeled 'Solid Hazardous Waste' container. IsSolid->SolidWaste Solid LiquidWaste Place in labeled 'Liquid Hazardous Waste' container (≤90% full). IsSolid->LiquidWaste Liquid SealContainer Ensure container is tightly sealed. SolidWaste->SealContainer LiquidWaste->SealContainer StoreSAA Store in designated Satellite Accumulation Area (SAA). SealContainer->StoreSAA ContactEHS Contact EHS for waste pickup. StoreSAA->ContactEHS

Caption: Decision workflow for the disposal of N-Me-N-Bis(PEG4acid) waste.[16]

References

Methodological & Application

Application Notes and Protocols for N-Me-N-Bis(PEG4acid) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a "warhead" ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4][5] The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its ability to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as its overall physicochemical properties such as solubility and cell permeability.[6][7]

Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of these often large and complex molecules.[1][7][] The inherent flexibility of PEG linkers also allows for the necessary conformational adjustments to achieve an optimal orientation of the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[1][7]

This technical guide provides a detailed exploration of N-Me-N-Bis(PEG4acid) , a branched, PEG-based linker, and its application in the synthesis of PROTACs. We will delve into the rationale behind its use, provide a step-by-step experimental protocol for its incorporation into a PROTAC molecule, and discuss methods for the characterization and evaluation of the final product.

N-Me-N-Bis(PEG4acid): A Bifunctional Linker for PROTAC Synthesis

N-Me-N-Bis(PEG4acid) is a bifunctional linker featuring a central methylamino group and two terminal carboxylic acid functionalities at the end of PEG4 arms.[9] This symmetrical design allows for the sequential or simultaneous conjugation of two different amine-containing ligands, typically the warhead and the E3 ligase ligand, through stable amide bond formation. The PEG chains contribute to improved solubility and provide the flexibility necessary for effective ternary complex formation.

Experimental Protocols

Protocol 1: Stepwise Synthesis of a PROTAC using N-Me-N-Bis(PEG4acid)

This protocol outlines a general procedure for the stepwise synthesis of a PROTAC, first by coupling an amine-containing E3 ligase ligand to one arm of the N-Me-N-Bis(PEG4acid) linker, followed by purification and subsequent coupling of an amine-containing POI ligand to the second arm.

Rationale: A stepwise approach is often preferred to control the reaction and facilitate the purification of intermediates, ensuring the final PROTAC is of high purity. The use of a potent coupling agent like HATU is recommended to overcome potential steric hindrance from bulky ligands.[10]

Materials:

  • N-Me-N-Bis(PEG4acid)[9]

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)

  • Amine-functionalized POI Ligand ("Warhead")

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DMSO (Dimethyl sulfoxide) (optional, for solubility)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) (for deprotection if using Boc-protected amines)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Preparative Reverse-Phase HPLC system

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

  • NMR (Nuclear Magnetic Resonance) spectrometer

Step 1: First Amide Coupling - Synthesis of the Linker-E3 Ligase Ligand Intermediate

// Nodes linker [label="N-Me-N-Bis(PEG4acid)\n(1.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; e3_ligand [label="Amine-E3 Ligase Ligand\n(1.1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="HATU (1.2 eq)\nDIPEA (3.0 eq)\nAnhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction\n(0°C to RT, 2-12h)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Mono-substituted\nLinker-E3 Ligase Ligand", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges linker -> reaction; e3_ligand -> reaction; reagents -> reaction; reaction -> intermediate; } .enddot Caption: Workflow for the first amide coupling reaction.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine: Add the amine-containing E3 ligase ligand (1.1 equivalents) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents) and stir the mixture for 5 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS until the consumption of the starting materials is observed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-substituted intermediate by preparative reverse-phase HPLC to isolate it from any unreacted starting material and di-substituted product.

Step 2: Second Amide Coupling - Synthesis of the Final PROTAC

// Nodes intermediate [label="Purified Mono-substituted\nLinker-E3 Ligase Ligand\n(1.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; poi_ligand [label="Amine-POI Ligand\n(1.1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="HATU (1.2 eq)\nDIPEA (3.0 eq)\nAnhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction\n(0°C to RT, 2-12h)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protac [label="Final PROTAC\nMolecule", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges intermediate -> reaction; poi_ligand -> reaction; reagents -> reaction; reaction -> protac; } .enddot Caption: Workflow for the second amide coupling reaction.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the purified mono-substituted Linker-E3 Ligase Ligand intermediate (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine: Add the amine-containing POI ligand (1.1 equivalents) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents) and stir the mixture for 5 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C. In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Step 1 to isolate the final PROTAC molecule.

Quantitative Data Summary

The following table provides a representative summary of the stoichiometry for the synthesis of a PROTAC using N-Me-N-Bis(PEG4acid). Actual amounts should be adjusted based on the molecular weights of the specific ligands used.

ReagentStep 1 (eq)Step 2 (eq)
N-Me-N-Bis(PEG4acid)1.0-
Amine-E3 Ligase Ligand1.1-
Mono-substituted Intermediate-1.0
Amine-POI Ligand-1.1
HATU1.21.2
DIPEA3.03.0

Characterization and Evaluation

1. Structural Confirmation:

  • LC-MS: Confirm the molecular weight of the final PROTAC and assess its purity.

  • NMR (¹H and ¹³C): Elucidate the chemical structure and confirm the successful coupling of both ligands to the linker.

2. Biophysical and Cellular Assays:

  • Binding Assays (e.g., SPR, ITC): Determine the binding affinities of the PROTAC to the isolated POI and E3 ligase.[11]

  • Ternary Complex Formation Assays (e.g., FRET, TR-FRET): Confirm the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Western Blotting: Quantify the degradation of the target protein in cells treated with the PROTAC. This is a crucial experiment to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): Assess the cytotoxic effects of the PROTAC on cells.

// Nodes synthesis [label="PROTAC Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification & Characterization\n(HPLC, LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; biophysical [label="Biophysical Assays\n(SPR, ITC, TR-FRET)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular [label="Cellular Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Target Degradation\n(Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> biophysical; purification -> cellular; cellular -> degradation; cellular -> viability; degradation -> optimization; viability -> optimization; } .enddot Caption: General workflow for PROTAC evaluation.

Conclusion

N-Me-N-Bis(PEG4acid) is a versatile and effective linker for the synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG chains, provides a reliable scaffold for connecting a warhead and an E3 ligase ligand. The stepwise synthetic protocol detailed in this guide, along with the outlined characterization and evaluation methods, offers a comprehensive framework for researchers in the field of targeted protein degradation to develop novel and potent therapeutic agents. The empirical optimization of the linker is a critical aspect of PROTAC design, and the use of well-defined linkers like N-Me-N-Bis(PEG4acid) facilitates a systematic approach to this process.[]

References

Mastering Bioconjugation: An In-Depth Guide to N-Me-N-Bis(PEG4acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Conjugation

In the landscape of modern therapeutics and diagnostics, the covalent linkage of molecules—bioconjugation—is a cornerstone of innovation.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to sophisticated imaging agents, the ability to create stable and functional bioconjugates is paramount.[2] At the heart of these constructs lies the linker, a molecular bridge that not only connects the components but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the final product.[3]

This guide focuses on a uniquely structured bifunctional linker, N-Me-N-Bis(PEG4acid) . We will delve into its chemical architecture, explore the mechanistic advantages it offers, and provide detailed, field-proven protocols for its application in bioconjugation reactions. As senior application scientists, our goal is to not only provide a set of instructions but to also illuminate the causality behind our experimental choices, empowering you to optimize these methods for your specific molecular context.

The N-Me-N-Bis(PEG4acid) Advantage: A Structural and Functional Deep Dive

N-Me-N-Bis(PEG4acid) is a homobifunctional crosslinker characterized by a central tertiary amine core from which two polyethylene glycol (PEG) chains of four units each extend, terminating in carboxylic acid groups.[4] This distinct architecture imparts several key advantages in bioconjugation.

Enhanced Hydrophilicity and Biocompatibility: The polyethylene glycol (PEG) chains are the workhorses of this linker's favorable properties. Their hydrophilic nature significantly increases the water solubility of the resulting bioconjugate, a critical feature when working with hydrophobic drugs or proteins that are prone to aggregation.[5][6] Furthermore, PEG is well-established as a biocompatible polymer that can shield the conjugated molecule from the immune system, thereby reducing its immunogenicity and prolonging its circulation time in vivo.[7][8]

Defined Length for Homogeneous Conjugates: As a discrete PEG (dPEG®) product, N-Me-N-Bis(PEG4acid) has a precise and uniform length.[9] This is a crucial attribute for regulatory approval of therapeutic conjugates, as it ensures the production of a homogeneous product with a consistent drug-to-antibody ratio (DAR) or labeling stoichiometry.[9]

Versatile Amine-Reactive Chemistry: The two terminal carboxylic acid groups are readily reactive with primary amines, which are abundant on the surface of proteins and other biomolecules (e.g., the N-terminus and the side chain of lysine residues).[2][10] This reaction, typically mediated by carbodiimide chemistry (EDC/NHS), forms stable amide bonds, providing a robust and reliable conjugation strategy.[11][12]

Potential for Higher Payload Capacity: The bifunctional nature of this linker allows for the attachment of two molecules of interest, such as a drug payload, to a single attachment point on a biomolecule.[9] This can be particularly advantageous in the development of ADCs, where a higher DAR can lead to enhanced potency.[3]

Core Principles of Amine-Reactive Bioconjugation with N-Me-N-Bis(PEG4acid)

The conjugation of N-Me-N-Bis(PEG4acid) to amine-containing biomolecules is a two-step process that relies on the activation of the carboxylic acid groups.

  • Activation of Carboxylic Acids: The carboxylic acid groups are activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[13] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[14] This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: The addition of NHS or sulfo-NHS traps the O-acylisourea intermediate, converting it into a more stable NHS ester.[15] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines.[13]

  • Nucleophilic Attack and Amide Bond Formation: The primary amine on the biomolecule then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[11] This results in the formation of a stable amide bond and the release of NHS or sulfo-NHS as a byproduct.[1]

The pH of the reaction buffer is a critical parameter. The activation step with EDC is most efficient at a slightly acidic pH (around 6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[1][15]

Experimental Workflow: A Visual Guide

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Purification & Analysis Linker N-Me-N-Bis(PEG4acid) EDC_NHS EDC / NHS Linker->EDC_NHS Activated_Linker Activated NHS Ester Linker EDC_NHS->Activated_Linker Biomolecule Amine-containing Biomolecule (e.g., Antibody) Activated_Linker->Biomolecule pH 7.2 - 8.5 Conjugate Bioconjugate Biomolecule->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Figure 1. A generalized workflow for the bioconjugation of N-Me-N-Bis(PEG4acid) to an amine-containing biomolecule.

Detailed Protocol: Antibody Labeling with a Small Molecule Payload

This protocol provides a detailed methodology for the conjugation of a small molecule containing a primary amine to an antibody using N-Me-N-Bis(PEG4acid).

Materials:

  • Antibody: In a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • N-Me-N-Bis(PEG4acid): Stored under dessication.

  • Small Molecule Payload: With a primary amine for conjugation.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Prepare fresh.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

Part 1: Activation of N-Me-N-Bis(PEG4acid)

  • Prepare Stock Solutions:

    • Dissolve N-Me-N-Bis(PEG4acid) in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Dissolve EDC in Activation Buffer to a final concentration of 100 mM.

    • Dissolve Sulfo-NHS in Activation Buffer to a final concentration of 100 mM.

  • Activation Reaction:

    • In a microcentrifuge tube, combine N-Me-N-Bis(PEG4acid) stock solution with a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Part 2: Conjugation of Activated Linker to Small Molecule Payload

  • Prepare Payload Solution: Dissolve the amine-containing small molecule payload in an appropriate solvent (e.g., DMSO) to a concentration that allows for a 2.2-fold molar excess relative to the activated linker.

  • Conjugation Reaction:

    • Add the payload solution to the activated linker solution from Part 1.

    • Incubate for 2 hours at room temperature with gentle mixing.

Part 3: Conjugation to Antibody

  • Buffer Exchange: If the antibody is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column or dialysis.

  • Activation of Antibody Carboxyl Groups (Optional, for crosslinking applications): In this protocol, we are targeting the primary amines on the antibody.

  • Conjugation Reaction:

    • Add the linker-payload conjugate from Part 2 to the antibody solution. A 20-fold molar excess of the linker-payload conjugate to the antibody is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Part 4: Quenching and Purification

  • Quench the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

Part 5: Characterization

  • Protein Concentration: Determine the final concentration of the antibody conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry.

  • Purity and Aggregation: Analyze the purity and aggregation state of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

Quantitative Data Summary

ParameterRecommended RangePurpose
Linker to Payload Molar Ratio 1 : 2.2To ensure efficient conjugation to the linker.
Linker-Payload to Antibody Molar Ratio 10:1 to 50:1To control the degree of labeling (DAR).
Reaction pH (Activation) 6.0Optimizes EDC/NHS activation of carboxyl groups.[15]
Reaction pH (Conjugation) 7.2 - 8.5Facilitates nucleophilic attack by primary amines.[11]
Reaction Time (Activation) 15 - 30 minutesSufficient for NHS ester formation.
Reaction Time (Conjugation) 2 hours to overnightAllows for efficient conjugation to the biomolecule.
Quenching Agent Concentration 50 mM TrisTo deactivate any remaining reactive groups.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Verify Reagent Activity: Ensure EDC and Sulfo-NHS are fresh and have been stored properly.

    • Optimize pH: The pH of the conjugation buffer is critical. Ensure it is within the optimal range of 7.2-8.5.[1]

    • Increase Molar Excess: Incrementally increase the molar excess of the linker-payload conjugate.

  • Antibody Aggregation:

    • Reduce Molar Excess: A high degree of labeling can lead to aggregation. Reduce the molar excess of the linker-payload conjugate.

    • Optimize Buffer Conditions: Include excipients such as arginine or polysorbate in the conjugation and storage buffers to minimize aggregation.

  • Hydrolysis of NHS Ester:

    • Work Quickly: The activated NHS ester is susceptible to hydrolysis. Proceed to the conjugation step promptly after activation.

    • Control pH: Avoid excessively high pH during the conjugation step, as this will accelerate hydrolysis.[1]

Conclusion: A Versatile Tool for Advanced Bioconjugation

N-Me-N-Bis(PEG4acid) offers a compelling combination of hydrophilicity, biocompatibility, and defined length, making it a powerful tool for the creation of sophisticated bioconjugates.[9][16] A thorough understanding of the underlying amine-reactive chemistry and careful optimization of reaction parameters are key to harnessing its full potential.[1] The protocols and insights provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals to successfully incorporate this versatile linker into their bioconjugation strategies, ultimately contributing to the advancement of novel therapeutics and diagnostics.

References

Harnessing Branched PEGylation: A Technical Guide to N-Me-N-Bis(PEG4acid) Conjugation with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of biomolecules through PEGylation is a cornerstone of modern therapeutic development, enhancing the pharmacokinetic and pharmacodynamic profiles of proteins, peptides, and small molecule drugs.[1][2] This guide provides an in-depth exploration of a sophisticated PEGylation strategy utilizing N-Me-N-Bis(PEG4acid), a branched, discrete polyethylene glycol (dPEG®) linker.[3] We will delve into the mechanistic underpinnings of its conjugation to primary amines, provide detailed, field-proven protocols for its activation and coupling, and offer insights into the characterization and optimization of the resulting conjugates. This document is designed to empower researchers to leverage the unique advantages of this branched linker for applications ranging from the synthesis of Antibody-Drug Conjugates (ADCs) to the development of novel Proteolysis Targeting Chimeras (PROTACs).[3]

Introduction: The Strategic Advantage of N-Me-N-Bis(PEG4acid)

N-Me-N-Bis(PEG4acid) is a branched linker featuring a central nitrogen atom from which two discrete PEG4 arms extend, each terminating in a carboxylic acid.[3] This distinct architecture offers several compelling advantages over traditional linear PEG reagents:

  • Enhanced Hydrophilicity: The dual PEG4 chains significantly increase the water solubility of the conjugate, a critical feature when working with hydrophobic drug payloads, which can improve pharmacokinetic properties and reduce aggregation.[3]

  • Defined Length and Homogeneity: As a discrete PEG (dPEG®) product, N-Me-N-Bis(PEG4acid) possesses a precise, uniform length. This eliminates the polydispersity inherent in traditional PEG polymers, ensuring a homogenous final bioconjugate, which is a crucial aspect for regulatory approval.[3]

  • Versatile Bifunctionality: The two terminal carboxylic acid groups can be readily activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues).[3] This allows for the attachment of two molecules of interest, such as drug payloads, to a single conjugation site, potentially increasing the drug-to-antibody ratio (DAR) in ADCs.[3]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer that can reduce the immunogenicity of the molecule to which it is conjugated.[3]

These attributes make N-Me-N-Bis(PEG4acid) a powerful tool for the precise engineering of complex bioconjugates with tailored properties.

The Chemistry of Conjugation: A Two-Step Process

The conjugation of N-Me-N-Bis(PEG4acid) to primary amines is a robust and well-characterized process that proceeds in two key stages: the activation of the carboxylic acid groups and the subsequent coupling to the amine-containing molecule.[4][5]

Step 1: Activation of Carboxylic Acids via NHS Ester Formation

The carboxylic acid moieties of the linker are first converted into highly reactive N-hydroxysuccinimide (NHS) esters.[4] This is most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[4][5]

The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.[4] The addition of NHS traps this reactive intermediate, converting it to a more stable, amine-reactive NHS ester.[4]

G cluster_activation Carboxylic Acid Activation Carboxylic_Acid R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_Ester R-CO-NHS (Amine-Reactive Ester) O_acylisourea->NHS_Ester + NHS NHS NHS

Caption: Activation of a carboxylic acid to an NHS ester.

Step 2: Amine Coupling and Amide Bond Formation

The generated NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) via nucleophilic acyl substitution.[6][7] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[7] This forms a transient tetrahedral intermediate that subsequently collapses, releasing NHS as a byproduct and forming a stable, irreversible amide bond.[6][7]

G cluster_coupling Amine Coupling NHS_Ester R-CO-NHS Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate + R'-NH2 Primary_Amine R'-NH2 Amide_Bond R-CO-NH-R' (Stable Conjugate) Tetrahedral_Intermediate->Amide_Bond NHS_byproduct NHS (byproduct) Tetrahedral_Intermediate->NHS_byproduct

Caption: Reaction of an NHS ester with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the activation of N-Me-N-Bis(PEG4acid) and its subsequent conjugation to a primary amine-containing protein, such as an antibody. Optimization for specific molecules is highly recommended.

Protocol 1: Activation of N-Me-N-Bis(PEG4acid) Linker

This protocol describes the conversion of the terminal carboxylic acids on the linker to amine-reactive NHS esters.

Materials:

  • N-Me-N-Bis(PEG4acid)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

Procedure:

  • Dissolve N-Me-N-Bis(PEG4acid), NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO.[9]

  • A recommended starting molar ratio is 1:2.2:2.2 (Linker:NHS:EDC).[9]

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.[9]

  • The resulting solution containing the activated N-Me-N-Bis(PEG4-NHS ester) can be used directly in the subsequent conjugation step. For optimal results, prepare this solution fresh before each conjugation.[8]

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol details the conjugation of the activated linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[8]

  • Activated N-Me-N-Bis(PEG4-NHS ester) solution (from Protocol 1)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)[7]

Procedure:

  • Protein Preparation: Adjust the concentration of the protein to 1-10 mg/mL in an amine-free buffer.[7] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[10]

  • Conjugation Reaction: Add the desired molar excess of the activated linker solution to the stirring protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the linker to the protein.[5]

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.[5]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[7][11]

  • Purification: Purify the conjugate to remove excess linker and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

Optimization and Key Parameters

The success of the conjugation is dependent on several critical parameters that may require empirical optimization.[12]

ParameterRecommended ConditionsRationale and Key Considerations
pH of Reaction Buffer 7.2 - 8.5 (Optimal: 8.3-8.5)The pH is the most critical factor.[7][10] Below pH 7.2, primary amines are protonated and less nucleophilic.[10] Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[7][13]
Molar Ratio (Linker:Protein) 10:1 to 50:1This ratio influences the degree of PEGylation.[5][14] A higher excess may be needed for dilute protein solutions but can also lead to multi-PEGylated species.[15] This must be optimized for the desired product.
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can minimize hydrolysis of the NHS ester and are beneficial for sensitive proteins, though reaction times will be longer.[7] Room temperature reactions are faster.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Reaction progress should be monitored to determine the optimal time for achieving the desired degree of conjugation without significant product degradation.[16]
Protein Concentration 1 - 10 mg/mLIn dilute protein solutions, the competing hydrolysis reaction is more pronounced.[10] Higher protein concentrations can improve conjugation efficiency.

Characterization of the Conjugate

A multi-faceted analytical approach is essential to confirm the successful conjugation and characterize the final product.[17]

Analytical TechniqueInformation Provided
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight of the protein upon conjugation, allowing for visualization of unreacted protein and PEGylated species.[16]
Size-Exclusion Chromatography (SEC-HPLC) Separates and quantifies unreacted protein, conjugated protein, and aggregates, providing information on the purity and homogeneity of the final product.[15]
Mass Spectrometry (MALDI-TOF or ESI-MS) Determines the precise molecular weight of the conjugate, allowing for confirmation of the degree of PEGylation (number of linkers per protein).[18][19] LC-MS can also help identify conjugation sites.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield - Use of an amine-containing buffer (e.g., Tris, glycine).[10]- Incorrect buffer pH.[10]- Hydrolysis of the NHS ester.[10]- Inactive reagents.- Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES).[10]- Ensure the reaction pH is within the optimal range of 7.2-8.5.[10]- Prepare the activated linker solution immediately before use.[8]- Use high-quality, anhydrous solvents and fresh reagents.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Use of a hydrophobic linker (less common with PEG).- The final concentration of the organic solvent should not exceed 10%.[14]- N-Me-N-Bis(PEG4acid) is hydrophilic, which should minimize this issue.
Inconsistent Results - Drop in pH during the reaction due to NHS release.- Variable quality of reagents.- Use a more concentrated buffer to maintain pH stability.[10]- Ensure consistent quality of the linker, activation reagents, and solvents.

Conclusion

The N-Me-N-Bis(PEG4acid) linker offers a sophisticated and powerful platform for the development of advanced bioconjugates. Its branched structure, defined length, and enhanced hydrophilicity provide precise control over the final product's properties. By understanding the underlying chemistry of NHS ester activation and amine coupling, and by carefully controlling key reaction parameters, researchers can effectively leverage this versatile tool to create homogenous, highly functionalized molecules for a wide range of therapeutic and diagnostic applications.

References

Application Note: High-Resolution Purification of N-Me-N-Bis(PEG4-acid) Conjugates by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Abstract

This technical guide provides a detailed methodology for the purification of N-Me-N-Bis(PEG4-acid) and its conjugates using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). N-Me-N-Bis(PEG4-acid) is a branched, hydrophilic polyethylene glycol (PEG) linker critical in modern therapeutic design, enhancing the solubility and pharmacokinetic properties of complex biomolecules.[1][2][3] Achieving high purity of these conjugates is paramount for ensuring batch-to-batch reproducibility, therapeutic efficacy, and safety.[] This document outlines the fundamental principles, offers a robust step-by-step protocol, and provides expert insights into method optimization and troubleshooting to address common challenges such as peak broadening and low recovery.

Introduction: The Challenge of Purifying Branched PEG Linker Conjugates

N-Me-N-Bis(PEG4-acid) is a heterobifunctional linker featuring a central tertiary amine and two discrete PEG4 arms terminating in carboxylic acid groups.[5] This architecture is instrumental in synthesizing complex molecules like PROTACs, where it connects a target-binding ligand and an E3 ligase ligand, or in ADCs, where it can be used to attach payloads to an antibody.[1][2][3][6]

The purification of these conjugates presents a unique set of challenges. The reaction mixture is often a heterogeneous collection of the desired product, unreacted starting materials (both the linker and the conjugated molecule), and reaction byproducts. The hydrophilic and flexible nature of the PEG chains can lead to poor chromatographic peak shape and complex retention behavior.[7][8] Furthermore, because the PEG backbone lacks a strong UV chromophore, detection requires specialized instrumentation such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[9]

RP-HPLC is the gold standard for this purification task, separating molecules based on their hydrophobicity.[10][11] By optimizing the stationary phase, mobile phase composition, and detector settings, high-resolution separation and isolation of the target conjugate can be achieved.

The Principle of Separation: A Mechanistic View

RP-HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., silica chemically modified with C18 alkyl chains). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), is used to elute the compounds.

  • Analyte Retention: More hydrophobic molecules interact more strongly with the C18 stationary phase and are retained longer, eluting later. The hydrophilic PEG chains of the N-Me-N-Bis(PEG4-acid) conjugate decrease its overall hydrophobicity compared to many organic small-molecule payloads, influencing its elution profile.[12]

  • The Role of the Acidic Mobile Phase Modifier (TFA): The two terminal carboxylic acid groups on the linker are ionized at neutral pH. This ionization can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing). The addition of an acidic ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is critical.[13][14]

    • pH Suppression: TFA lowers the mobile phase pH to approximately 2, which suppresses the ionization of the carboxylic acid groups on the analyte and the residual silanol groups on the stationary phase.[13][14]

    • Ion Pairing: TFA forms a neutral ion pair with any positively charged functional groups on the conjugate, increasing their hydrophobicity and retention, leading to sharper, more symmetrical peaks.[14][15]

Experimental Protocol: Purification of an N-Me-N-Bis(PEG4-acid) Conjugate

This protocol provides a robust starting point for purification. Optimization will be necessary depending on the specific properties of the conjugated molecule.

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • Detector: ELSD, CAD, or Mass Spectrometer.

  • Column: A high-quality C18 reversed-phase column is recommended for small molecule conjugates. (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD StableBond C18, or Phenomenex Jupiter C18).[16][17][18]

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN).

  • Modifier: HPLC-grade trifluoroacetic acid (TFA).

  • Sample: Crude reaction mixture containing the N-Me-N-Bis(PEG4-acid) conjugate, dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

Method Parameters

The following parameters can be summarized for easy reference:

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 5 µm, 130 Å, 4.6 x 150 mmC18 provides strong hydrophobic retention suitable for many small molecule conjugates.[19] For larger, more protein-like conjugates, a C4 column might offer better recovery and peak shape.[20]
Mobile Phase A 0.1% TFA in WaterThe aqueous phase. 0.1% TFA is standard for good peak shape and pH control.[14]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)The organic phase. ACN is preferred over methanol for its lower viscosity and stronger elution strength for many compounds.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard analytical flow rate. This should be scaled appropriately for preparative columns.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce column backpressure. However, stability of the conjugate should be confirmed.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point for method development to locate the peak of interest. A shallower gradient around the elution point of the target compound will improve resolution.
Injection Volume 5 - 50 µL (Analytical Scale)Must be optimized to avoid column overload, which leads to peak fronting and broadening.[21]
Detector (ELSD) Nebulizer: 40-50°C, Evaporator: 60-70°C, Gas Flow: 1.4-1.6 SLMThese settings are a good starting point for non-volatile PEG compounds. Higher evaporator temperatures increase sensitivity but may cause loss of more volatile components.[16]
Step-by-Step Procedure
  • System Preparation: Thoroughly purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate mixture in a minimal volume of a suitable solvent (e.g., DMSO). If possible, dilute this stock solution with Mobile Phase A to a final concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Injection and Separation: Inject the prepared sample onto the equilibrated column and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the detector signal. It is advisable to collect fractions across the entire peak of interest to allow for purity analysis of each fraction.

  • Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method to determine the purity of each fraction.

  • Pooling and Product Isolation: Pool the fractions that meet the required purity specifications. Remove the HPLC solvents (water, ACN, and TFA) via lyophilization (freeze-drying) to obtain the purified conjugate as a solid.

Purification Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject SystemPrep System Preparation (Equilibrate Column) SystemPrep->Inject Separate Gradient Elution Inject->Separate Collect Fraction Collection Separate->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Product Isolation (Lyophilization) Pool->Isolate Final Purified Conjugate Isolate->Final

Caption: General experimental workflow for RP-HPLC purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Polydispersity of PEG: If a non-discrete PEG reagent was used.[22]2. Secondary Interactions: Interaction of acidic/basic groups with the stationary phase.3. Column Overload: Injecting too much sample mass.[21]4. Extra-column Volume: Excessive tubing length or improper fittings.[23]1. Use discrete PEG (dPEG®) linkers for homogeneous products.[21]2. Ensure 0.1% TFA is used in the mobile phase. Consider a highly inert column.3. Reduce injection volume or sample concentration.4. Minimize tubing length and use appropriate low-volume fittings.
Poor Resolution 1. Gradient is too steep. 2. Incorrect stationary phase. 1. Develop a shallower gradient around the elution time of the target peaks.2. If separating large, protein-like conjugates, a C4 column may provide better selectivity than a C18.[20]
Low or No Recovery 1. Precipitation: Sample may be precipitating on the column.2. Irreversible Binding: Strong, non-specific binding of the conjugate to the column.1. Ensure the sample is fully dissolved in the injection solvent. Try a stronger injection solvent or reduce sample concentration.2. Perform a high-organic wash (e.g., 100% ACN or isopropanol) to strip the column. Consider a less retentive stationary phase (e.g., C4 or Phenyl).

Conclusion

The purification of N-Me-N-Bis(PEG4-acid) conjugates by RP-HPLC is a robust and highly effective method for achieving the high levels of purity required for therapeutic applications. Success hinges on a systematic approach that considers the unique physicochemical properties of these branched PEGylated molecules. By selecting an appropriate C18 stationary phase, utilizing a TFA-modified mobile phase to ensure sharp peak shapes, and employing a sensitive, non-UV detector, researchers can confidently isolate their target compounds. The protocol and troubleshooting guide presented here serve as a comprehensive resource to streamline method development and ensure the generation of high-quality, purified bioconjugates for downstream research and development.

References

Determining Drug-to- Antibody Ratio (DAR) with N-Me-N-Bis(PEG4acid): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DAR in Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1] This synergy allows for the precise delivery of therapeutics to tumor cells, minimizing systemic toxicity.[] A pivotal Critical Quality Attribute (CQA) that dictates the efficacy, safety, and pharmacokinetic profile of an ADC is the Drug-to-Antibody Ratio (DAR).[3] An optimal DAR ensures a therapeutic window; a low DAR may render the ADC sub-potent, while an excessively high DAR can lead to instability, aggregation, and rapid clearance from circulation.[4]

The linker chemistry connecting the antibody and the cytotoxic payload is integral to achieving a desirable and homogenous DAR.[5] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic properties of ADCs.[][6] This guide focuses on the application of a specific branched PEG linker, N-Me-N-Bis(PEG4acid), in the synthesis of ADCs and the subsequent determination of their DAR. This linker's unique Y-shaped architecture allows for the potential attachment of multiple drug molecules, making accurate DAR characterization all the more crucial.[7]

This document provides a comprehensive overview of the principles and methodologies for accurately determining the DAR of ADCs constructed with the N-Me-N-Bis(PEG4acid) linker. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

The Chemistry of N-Me-N-Bis(PEG4acid) and its Impact on ADC Synthesis

N-Me-N-Bis(PEG4acid) is a heterobifunctional linker characterized by a central nitrogen atom to which a methyl group and two PEG4-acid arms are attached. This structure offers distinct advantages in ADC development:

  • Dual Carboxylic Acid Functionality: The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing drug payloads or other moieties through stable amide bond formation.[8]

  • Hydrophilicity: The polyethylene glycol (PEG) chains impart significant hydrophilicity to the linker.[6] This is critical for solubilizing hydrophobic drug payloads, which can otherwise lead to ADC aggregation.[4] Improved solubility contributes to better formulation stability and more predictable in vivo behavior.[]

  • Branched Architecture: The "Y-shape" of the linker allows for the potential to attach two drug molecules per linker, offering a strategy to increase the DAR in a controlled manner.[4][7]

The conjugation of N-Me-N-Bis(PEG4acid) to an antibody and subsequently to a drug payload is a multi-step process that requires careful control to achieve a desired DAR. The following diagram illustrates a general workflow for ADC synthesis using this linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Drug Payload Attachment mAb Monoclonal Antibody (mAb) Activated_mAb Activated mAb (e.g., reduced thiols) mAb->Activated_mAb Reduction ADC_Intermediate ADC Intermediate (mAb-Linker) Activated_mAb->ADC_Intermediate Linker Attachment Linker N-Me-N-Bis(PEG4acid) + Activation Reagent Activated_Linker Activated Linker Linker->Activated_Linker Activation Activated_Linker->ADC_Intermediate Drug Drug Payload (amine-containing) Final_ADC Final ADC Drug->Final_ADC ADC_Intermediate->Final_ADC Amide Bond Formation HIC_Workflow cluster_0 HIC-HPLC System cluster_1 Data Analysis Injector Injector Column HIC Column Injector->Column ADC Sample Detector UV Detector (280 nm) Column->Detector Separated Species Data_System Data System Detector->Data_System Chromatogram Chromatogram Chromatogram with Peaks Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

References

Application Notes & Protocols: A Guide to Cell Permeability Assays for N-Me-N-Bis(PEG4acid) Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that rely on sustained occupancy, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[1][4] This event-driven mechanism is facilitated by a heterobifunctional design: one moiety binds the protein of interest (POI), another recruits an E3 ubiquitin ligase, and a chemical linker connects the two.[3][5]

The efficacy of a PROTAC is fundamentally dependent on its ability to cross the cell membrane to engage its intracellular targets.[2][6] However, their unique tripartite structure results in molecules of high molecular weight (often >800 Da) and large polar surface area, placing them "beyond the Rule of Five" (bRo5) and presenting a significant hurdle for cell permeability.[4][6]

The linker, far from being a passive spacer, is a critical determinant of a PROTAC's physicochemical properties and, consequently, its permeability.[3] Linkers containing polyethylene glycol (PEG) are frequently employed to enhance solubility and provide synthetic flexibility.[3][7][8] The N-Me-N-Bis(PEG4acid) linker, a bifunctional PEG-based structure, is used to conjugate ligands in PROTAC synthesis.[9] Understanding how to accurately assess the permeability of PROTACs containing such linkers is a cornerstone of successful degrader development.

The Role of the N-Me-N-Bis(PEG4acid) Linker in Permeability

The physicochemical properties of the linker directly influence the PROTAC's ability to navigate the lipid bilayer of the cell membrane. PEG-based linkers like N-Me-N-Bis(PEG4acid) offer several advantages. Their inherent hydrophilicity can improve the solubility of the often-lipophilic PROTAC molecule, which is a prerequisite for absorption and distribution.[7][8]

Furthermore, the flexibility of PEG chains can give rise to a phenomenon known as the "chameleon effect".[10] In the aqueous extracellular environment, the PROTAC may adopt an extended conformation. Upon approaching the lipophilic cell membrane, the flexible linker can allow the molecule to fold into a more compact, globular shape. This conformational shift can shield polar functional groups, reducing the solvent-accessible polar surface area and facilitating passive diffusion across the membrane.[10][11]

However, the relationship between PEG linker length and permeability is not always linear. While flexibility can be beneficial, an excessively long or polar linker may not always lead to improved cell entry, highlighting the need for empirical testing.[12][13] Therefore, a robust and multi-faceted assay strategy is required to guide the rational design of PROTACs incorporating N-Me-N-Bis(PEG4acid) and similar linkers.

Strategic Selection of Permeability Assays

No single assay can fully capture the complex interplay of factors governing a PROTAC's cellular entry. A tiered approach, combining assays that measure different aspects of permeability, is essential for building a comprehensive understanding. The choice of assay depends on the stage of drug discovery and the specific questions being addressed.[6]

G cluster_0 cluster_1 A Early Stage Discovery (High-Throughput Screening) Pampa PAMPA (Passive Diffusion) A->Pampa Is passive permeability a major hurdle? B Lead Optimization (In-depth Profiling) Caco2 Caco-2 Assay (Passive + Active Transport) B->Caco2 Is active transport or efflux involved? C Mechanism of Action Studies Uptake Cellular Uptake (LC-MS/MS) (Intracellular Concentration) C->Uptake Correlate permeability with intracellular exposure Pampa->B Promising candidates identified Caco2->C Mechanistic insights needed

Caption: Workflow for selecting and applying cell permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[14][15] It is an invaluable tool for early-stage screening to quickly rank compounds based on their ability to diffuse across a lipid barrier, providing a clean measure of passive permeability without the complexities of active transport or metabolism.[6][15]

PAMPA_Workflow A 1. Prepare Donor Plate Add PROTAC solution E 5. Add Donor Solution PROTAC solution added to Filter Plate A->E B 2. Prepare Filter Plate Coat with lipid solution (e.g., lecithin) D 4. Assemble Sandwich Place Filter Plate on Acceptor Plate B->D C 3. Prepare Acceptor Plate Fill with buffer C->D D->E F 6. Incubate Allows for passive diffusion E->F G 7. Quantify Measure PROTAC concentration in Donor and Acceptor wells via LC-MS/MS F->G H 8. Calculate Permeability (Pe) Determine rate of diffusion G->H

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Step-by-Step Protocol

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the filter plate)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test PROTACs and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)

  • Plate shaker

  • LC-MS/MS system for analysis[16]

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test PROTACs and controls in DMSO.[6] Dilute these stocks in PBS (pH 7.4) to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is ≤1% to avoid disrupting the artificial membrane.[6]

  • Acceptor Plate Preparation: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.

  • Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter surface of each well in the 96-well filter plate. Allow the lipid to impregnate the filter for at least 5-10 minutes.[6]

  • Assay Assembly and Incubation: Gently place the lipid-coated filter plate (donor plate) onto the acceptor plate. Add 150-200 µL of the diluted PROTAC solutions to the corresponding wells of the filter plate.[6] Cover the assembly and incubate at room temperature for 4-18 hours on a plate shaker at low speed (~50 rpm) to ensure the aqueous boundary layer is mixed.

  • Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[6] LC-MS/MS is essential for PROTACs due to its high sensitivity and specificity, which is necessary for accurately quantifying these large molecules at low concentrations.[17][18][19]

Data Analysis: The effective permeability (Pe) in cm/s is calculated using the following equation:

Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

  • [Drug]_equilibrium is the concentration if the drug were equally distributed between both chambers.

Table 1: Representative PAMPA Data and Interpretation

Permeability (Pe) (x 10⁻⁶ cm/s) Classification Implication for PROTAC Design
< 1.0 Low Likely to have poor passive absorption. May require linker/ligand modification to reduce polarity or increase lipophilicity.
1.0 - 10.0 Medium Moderate passive permeability. A reasonable starting point for further optimization.
> 10.0 High Good passive permeability. Focus can shift to other properties like metabolic stability or target engagement.

Note: Classification thresholds can vary. It is critical to run high and low permeability controls in every assay.

Protocol 2: Caco-2 Bidirectional Permeability Assay

To gain more biologically relevant insights, the Caco-2 permeability assay is the gold standard.[20] It uses a monolayer of human colon adenocarcinoma cells which, when cultured on semipermeable supports, differentiate to form tight junctions and express key uptake and efflux transporters, thus modeling the human intestinal barrier.[14][21][22][] This assay measures both passive diffusion and active transport, providing crucial information on potential efflux liabilities.[6][20]

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Bidirectional Assay cluster_analysis Analysis & Interpretation A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days Allow differentiation A->B C 3. Verify Monolayer Integrity Measure TEER B->C D 4a. A->B Transport Add PROTAC to Apical side C->D E 4b. B->A Transport Add PROTAC to Basolateral side C->E F 5. Incubate at 37°C D->F E->F G 6. Sample Receiver Chamber at multiple time points F->G H 7. Quantify by LC-MS/MS G->H I 8. Calculate Papp (A->B) and Papp (B->A) H->I J 9. Determine Efflux Ratio (ER) I->J

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Step-by-Step Protocol

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture for 18-22 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[20]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with high TEER values (e.g., >300 Ω·cm²), which indicate the formation of robust tight junctions.[21]

  • Compound Dosing:

    • Prepare dosing solutions of the PROTAC (e.g., 10 µM) in transport buffer.

    • For Apical to Basolateral (A→B) transport: Remove the culture medium from both chambers. Add the PROTAC dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[6]

    • For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[6]

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (~50 rpm).[6] At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment. Immediately replace the removed volume with fresh, pre-warmed buffer to maintain sink conditions. At the end of the experiment, take a final sample from the donor compartment.

  • Sample Analysis: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.[21]

Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Table 2: Caco-2 Data Interpretation

Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
< 1.0 Any Low Permeability. Absorption is likely poor.
1.0 - 10.0 < 2.0 Moderate Permeability. Likely absorbed primarily by passive diffusion.
> 10.0 < 2.0 High Permeability. Good potential for oral absorption.

| Any | > 2.0 | Potential Efflux Substrate. The PROTAC is actively pumped out of the cell, which can limit intracellular exposure and efficacy. Further investigation with specific efflux pump inhibitors may be warranted.[20] |

Protocol 3: Direct Cellular Uptake Quantification by LC-MS/MS

While permeability assays predict the rate of crossing the membrane, direct cellular uptake assays quantify the actual intracellular concentration of a PROTAC.[12] This measurement is arguably the most critical, as it is the intracellular pool of PROTAC that is available to form the ternary complex and drive protein degradation. This method provides the absolute concentration, which can be directly correlated with downstream pharmacological effects.[16]

Cellular_Uptake_Workflow A 1. Cell Plating Seed cells in multi-well plates B 2. PROTAC Treatment Incubate cells with PROTAC at various concentrations and time points A->B C 3. Harvest Cells Wash thoroughly to remove extracellular PROTAC B->C D 4. Cell Lysis Lyse cells and collect lysate C->D E 5. Sample Preparation Protein precipitation (e.g., with cold acetonitrile) to extract PROTAC D->E F 6. LC-MS/MS Analysis Quantify PROTAC concentration against a standard curve in matrix E->F G 7. Data Normalization Calculate intracellular concentration (e.g., pmol/million cells or ng/mg protein) F->G

Caption: Workflow for direct measurement of intracellular PROTAC concentration.

Detailed Step-by-Step Protocol

Materials:

  • Adherent cell line of interest

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Cold acetonitrile with an internal standard

  • LC-MS/MS system

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired time.[16]

  • Cell Harvesting: After incubation, aspirate the medium. Wash the cell monolayer 3-4 times with ice-cold PBS to thoroughly remove any extracellular or non-specifically bound PROTAC.

  • Cell Lysis and Extraction:

    • Add a known volume of lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.

    • To extract the PROTAC, add 3 volumes of cold acetonitrile containing a suitable internal standard to the cell lysate. Vortex vigorously and centrifuge at high speed to precipitate proteins.[19]

  • Sample Preparation for LC-MS/MS: Carefully collect the supernatant, which contains the PROTAC. Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.[16]

  • Protein Normalization: Use a portion of the cell lysate from step 3 to determine the total protein concentration using a BCA assay. This will be used to normalize the quantified PROTAC amount.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method with a standard curve prepared in the same matrix (lysate + acetonitrile) to ensure accurate quantification.

Data Analysis: The intracellular concentration is calculated from the standard curve and is typically expressed as nanograms of PROTAC per milligram of total protein (ng/mg) or picomoles per million cells. This data provides a direct link between the extracellular concentration and the intracellular exposure required to achieve a pharmacological effect (i.e., protein degradation).

Summary and Conclusion

The assessment of cell permeability is a non-negotiable step in the development of PROTACs, particularly for those containing large, flexible linkers like N-Me-N-Bis(PEG4acid). Due to their bRo5 properties, a simple prediction of permeability is often inaccurate. A multi-assay strategy provides the most comprehensive picture:

  • PAMPA offers a rapid, high-throughput assessment of passive diffusion, ideal for early-stage ranking and SAR.

  • Caco-2 assays provide a more biologically complex model, revealing the impact of active uptake and efflux transporters, which is critical for lead optimization.

  • Direct cellular uptake studies by LC-MS/MS offer the definitive measure of intracellular concentration, directly linking permeability to the amount of drug available at the site of action.

By integrating data from these orthogonal assays, researchers can build a robust understanding of a PROTAC's ability to enter cells, avoid efflux, and accumulate to concentrations sufficient for target degradation. This empirical, data-driven approach is essential to navigate the significant challenges of PROTAC permeability and to successfully design the next generation of potent and effective protein degraders.

References

In Vitro Cytotoxicity Assays for ADCs with N-Me-N-Bis(PEG4-acid) Linkers: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Precision in Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads.[1][2][3][4] This targeted delivery mechanism aims to maximize therapeutic efficacy at the tumor site while minimizing systemic toxicity.[1][2][5] A critical component in the design of a successful ADC is the linker, which connects the antibody to the payload.[][7] The linker's properties profoundly influence the ADC's stability, pharmacokinetics, and overall performance.[][7]

This guide focuses on ADCs incorporating the N-Me-N-Bis(PEG4-acid) linker, a branched polyethylene glycol (PEG) derivative. PEG linkers are renowned for their ability to enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[1][][7] The hydrophilic nature of the PEG chains creates a "hydration shell" around the conjugate, which can reduce aggregation, prolong circulation half-life, and decrease immunogenicity.[] The branched structure of N-Me-N-Bis(PEG4-acid) offers the potential to attach multiple drug molecules, thereby increasing the drug-to-antibody ratio (DAR) and potentially enhancing cytotoxic potency.[7][8][9]

A cornerstone of preclinical ADC development is the in vitro cytotoxicity assay, which provides essential data on the potency and specificity of the conjugate.[10][11][12][13][14] These assays are fundamental for screening ADC candidates, determining their half-maximal inhibitory concentration (IC50), and assessing their selectivity for antigen-positive versus antigen-negative cancer cell lines.[10][15] This document provides a comprehensive overview and detailed protocols for conducting robust and reproducible in vitro cytotoxicity assays for ADCs featuring the N-Me-N-Bis(PEG4-acid) linker.

The Mechanism of Action: From Binding to Cell Death

The efficacy of an ADC is contingent upon a sequential series of events, each of which is critical for the successful delivery of the cytotoxic payload to its intracellular target. Understanding this pathway is paramount for designing and interpreting cytotoxicity assays.

  • Target Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[5][16]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][16]

  • Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, an acidic cellular compartment rich in degradative enzymes.[5] Within this environment, the linker is cleaved, liberating the cytotoxic payload. The design of the N-Me-N-Bis(PEG4-acid) linker is crucial for ensuring stability in circulation and efficient cleavage within the lysosome.

  • Cytotoxicity: The released payload then exerts its cell-killing effect, which can occur through various mechanisms such as DNA damage or microtubule disruption, ultimately leading to apoptosis or cell cycle arrest.[3][5]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis / Cell Death Target->Apoptosis 6. Cytotoxicity

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Choosing the Right Cytotoxicity Assay

Several in vitro assays can be employed to measure the cytotoxic effects of ADCs.[17][18][19] The choice of assay depends on the specific research question, the mechanism of action of the payload, and throughput requirements. The two primary categories of assays are those that measure metabolic activity and those that assess membrane integrity.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (e.g., MTS, MTT) Measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[17][20]High-throughput, sensitive, and widely used.[17][20]Can be affected by changes in metabolic rate that are independent of cell viability.[21] The MTT assay requires a solubilization step.[20]
Membrane Integrity Assays (e.g., LDH Release) Quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[22][23][24][25]Directly measures cell death and is less prone to metabolic artifacts.[22]Can have a higher background signal due to LDH in serum-containing media.[24]

For the protocols detailed below, we will focus on the MTS assay due to its widespread use, simplified workflow (no solubilization step required), and suitability for high-throughput screening of ADC candidates.[26][27]

Experimental Protocols

PART 1: Cell Line Selection and Culture

The foundation of a reliable cytotoxicity assay is the use of well-characterized and healthy cell lines.

1.1. Cell Line Selection:

  • Antigen-Positive Cell Line: Choose a cell line that expresses the target antigen for your ADC's monoclonal antibody at a relevant physiological level.

  • Antigen-Negative Control Cell Line: Select a cell line that is phenotypically similar to the antigen-positive line but lacks expression of the target antigen. This is crucial for assessing the specificity of your ADC.[13][14]

  • Cell Line Authentication: Regularly authenticate your cell lines using methods such as short tandem repeat (STR) profiling to ensure their identity and prevent cross-contamination.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses to treatment.[28]

1.2. Cell Culture:

  • Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Use low-passage cells for all experiments to maintain consistent characteristics, including antigen expression.[28]

  • Ensure cells are in the logarithmic growth phase at the time of the experiment.[28]

PART 2: ADC Preparation and Dilution

Proper handling and dilution of the ADC are critical for obtaining accurate and reproducible results.

2.1. Reconstitution and Storage:

  • Reconstitute the lyophilized ADC in a sterile, appropriate buffer as recommended by the manufacturer.

  • Aliquot the reconstituted ADC into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[29]

  • Store aliquots at -80°C for long-term stability.

2.2. Serial Dilution:

  • On the day of the experiment, thaw an aliquot of the ADC and prepare a series of dilutions in complete culture medium.

  • A typical starting concentration for an ADC cytotoxicity assay is in the nanomolar (nM) to micromolar (µM) range.

  • Perform serial dilutions (e.g., 1:3 or 1:5) to generate a dose-response curve with at least 8-10 data points.

  • Ensure thorough mixing at each dilution step.

PART 3: MTS Cytotoxicity Assay Protocol

This protocol is designed for a 96-well plate format.

3.1. Materials:

  • Antigen-positive and antigen-negative cells

  • Complete culture medium

  • ADC stock solution and serially diluted ADC solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom, tissue culture-treated plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

3.2. Experimental Workflow:

MTS_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: ADC Treatment cluster_readout Day 5: Assay Readout A 1. Harvest and count cells B 2. Seed cells in 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of ADC E 5. Add ADC dilutions to cells D->E F 6. Incubate for 72-96 hours E->F G 7. Add MTS reagent to each well H 8. Incubate for 1-4 hours G->H I 9. Measure absorbance at 490 nm H->I

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

3.3. Detailed Procedure:

Day 1: Cell Seeding

  • Harvest cells that are in their logarithmic growth phase. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the assay.[30]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with 100 µL of sterile PBS or media.[28]

  • Incubate the plate overnight at 37°C with 5% CO2 to allow the cells to attach and resume growth.

Day 2: ADC Treatment 5. Prepare serial dilutions of the ADC in complete culture medium at 2X the final desired concentration. 6. Carefully remove the medium from the wells and add 100 µL of the appropriate ADC dilution to each well. Include the following controls:

  • Untreated Control: Wells with cells treated with culture medium only (represents 100% viability).
  • Vehicle Control: If the ADC is dissolved in a solvent (e.g., DMSO), treat cells with the highest concentration of the solvent used in the dilutions.
  • Blank Control: Wells with culture medium only (no cells) to measure background absorbance.
  • Incubate the plate for a period sufficient for the ADC to exert its cytotoxic effect. For many ADCs, an incubation time of 72 to 96 hours is appropriate.[28][31] However, the optimal incubation time may need to be determined experimentally.

Day 5: Assay Readout 8. Visually inspect the cells under a microscope before adding the MTS reagent. 9. Add 20 µL of the MTS reagent directly to each well.[26][27][32] 10. Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to produce a good colorimetric signal without saturation. 11. Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[26][27]

PART 4: Data Analysis and Interpretation

4.1. Calculation of Percent Viability:

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percent viability for each ADC concentration using the following formula:

    % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100

4.2. Dose-Response Curve and IC50 Determination:

  • Plot the percent viability against the logarithm of the ADC concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).[33]

  • From the curve, determine the IC50 value, which is the concentration of the ADC that inhibits cell viability by 50%.

ADC Concentration (nM)% Viability (Antigen-Positive)% Viability (Antigen-Negative)
0 (Control)100100
0.0198.5101.2
0.185.299.5
152.398.1
1015.895.3
1005.188.7
10002.375.4
IC50 (nM) ~1.2 >1000

Note: The data in this table is illustrative and serves as an example of expected results.

4.3. Interpretation of Results:

  • A potent ADC will exhibit a low IC50 value in the antigen-positive cell line.

  • A specific ADC will show a significantly higher IC50 value (or no cytotoxic effect) in the antigen-negative cell line, indicating that its activity is dependent on target antigen expression. The ratio of the IC50 in the antigen-negative line to the antigen-positive line provides a measure of selectivity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects.[28]Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and reverse pipetting for viscous solutions; Avoid using outer wells and fill them with PBS.[28]
Low Signal or No Dose-Response ADC is not potent or has degraded; Incubation time is too short; Low target antigen expression.[28]Verify ADC integrity via quality control checks; Perform a time-course experiment (e.g., 48, 72, 96, 120 hours); Confirm antigen expression using flow cytometry or Western blot.[28]
High Background in Blank Wells Contamination of media or reagents; Serum LDH in LDH assays.Use fresh, sterile reagents; For LDH assays, consider using serum-free media or a heat-inactivated serum batch.[24]
Inconsistent Results Between Experiments Variation in cell passage number or health; Different batches of serum or reagents.Use low-passage cells from a consistent cell bank; Use a single, large batch of serum and reagents for a series of experiments.[28]

Conclusion

The in vitro cytotoxicity assay is an indispensable tool in the development of ADCs.[10][13][14] By following the detailed protocols and guidelines presented in this document, researchers can generate reliable and reproducible data to assess the potency and specificity of ADCs constructed with the N-Me-N-Bis(PEG4-acid) linker. Careful attention to experimental design, cell culture practices, and data analysis will ensure the selection of the most promising ADC candidates for further preclinical and clinical development, ultimately contributing to the advancement of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-Me-N-Bis(PEG4acid) Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Me-N-Bis(PEG4acid) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming the common challenge of low conjugation yield. By understanding the underlying chemical principles, you can systematically diagnose and resolve issues in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of N-Me-N-Bis(PEG4acid) conjugation?

N-Me-N-Bis(PEG4acid) is a bifunctional linker with two terminal carboxylic acid groups. Its conjugation to amine-containing molecules (e.g., proteins, peptides, small molecules) relies on the formation of a stable amide bond. This is a "zero-length" crosslinking reaction, meaning no atoms from the coupling agents are incorporated into the final product.[1][2] The process almost universally employs carbodiimide chemistry, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid groups. To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added to create a more stable, amine-reactive NHS-ester intermediate.[1][2][3]

Q2: What are the most critical parameters for a successful conjugation reaction?

Success hinges on the precise control of several key factors:

  • pH: The two main reaction steps have different optimal pH ranges. Carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with a primary amine is favored at a neutral to slightly basic pH (7.2-8.5).[4][5]

  • Buffer Choice: The use of non-nucleophilic buffers is critical. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction and significantly lower your yield.[5][6]

  • Reagent Quality: EDC and NHS are moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation, resulting in failed reactions.[5]

  • Stoichiometry: The molar ratios of the linker, coupling agents (EDC/NHS), and your target molecule must be carefully calculated and optimized.

Q3: I'm seeing consistently low yield. What are the most likely culprits?

Low yield is the most common problem and typically stems from one or more of the following issues:

  • Rapid Hydrolysis: The activated NHS-ester intermediate is highly susceptible to hydrolysis (reaction with water), which reverts it back to a carboxylic acid. This competing reaction is a major cause of low efficiency, especially at higher pH values.[7][][9][10][11]

  • Inactive Reagents: Moisture-contaminated EDC or NHS will be ineffective at activating the linker.

  • Incompatible Buffers: Using a buffer like Tris or glycine will quench the reaction by reacting with the activated linker.[6]

  • Suboptimal pH: Using a single pH that is a poor compromise for both the activation and coupling steps can drastically reduce efficiency.[12]

Q4: How can I quickly confirm if any conjugation has occurred?

The choice of analytical technique depends on your specific molecules.

  • For Proteins/Peptides: SDS-PAGE will show a shift in molecular weight (a "smear" or new, higher band) for the conjugated product compared to the starting protein.

  • For Small Molecules: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique.[13] The conjugate will have a different retention time than the starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the new product peak.[13][14]

Section 2: In-Depth Troubleshooting Guide: Diagnosing and Solving Low Yield

This section provides a structured approach to identifying and resolving the root causes of poor conjugation efficiency.

Problem 1: Inefficient Activation of the PEG Linker's Carboxyl Groups

If the initial activation step fails, no subsequent conjugation is possible. The symptoms are a near-total recovery of your starting materials with no product formation.

  • Cause A: Suboptimal pH for Activation

    • The Science: EDC-mediated activation of a carboxyl group requires it to be protonated. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][4][15] If the pH is too high, the activation rate slows dramatically. If it's too low (below ~4.0), EDC itself can become less reactive.

    • Solution: Perform the activation step in a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 5.0 and 6.0.[4][6][12][15] Always verify the final pH of the reaction mixture after all components have been added.

  • Cause B: Inactive EDC or NHS Reagents

    • The Science: Both EDC and NHS are highly susceptible to hydrolysis. Moisture from the air is sufficient to inactivate the reagents in the bottle over time.

    • Solution: Always use fresh, high-quality reagents. Store EDC and NHS desiccated at -20°C.[5] Before opening, allow the vials to equilibrate completely to room temperature to prevent moisture from condensing on the cold powder.[5] Prepare stock solutions immediately before use and discard any unused solution.

  • Cause C: Competing Nucleophiles in the Buffer

    • The Science: Buffers are chosen to resist pH changes, but their chemical composition matters. Buffers with primary amines (Tris, Glycine) will act as nucleophiles, attacking the activated linker and terminating the reaction.[6] Carboxylate buffers (Acetate) can compete with the PEG linker's carboxyl groups for EDC activation.[5] Even phosphate buffers have been shown to sometimes reduce activation efficiency.[5][16]

    • Solution: Use the correct buffer for each step. The table below provides a clear guide.

Reaction Step Recommended Buffers Buffers to AVOID pH Range
Activation MES, HEPES (non-nucleophilic)Tris, Glycine, Acetate, PBS4.5 - 6.0[4][5]
Coupling PBS, Borate, Bicarbonate, HEPESTris, Glycine, Acetate7.2 - 8.5[4][6]
Quenching Tris, Glycine, Hydroxylamine-~8.0
Problem 2: Rapid Hydrolysis of the Activated NHS-Ester Intermediate

This is the most common failure mode. You may see a small amount of product, but the majority of the linker reverts to its starting acid form.

  • The Science: The NHS-ester, while more stable than the initial O-acylisourea intermediate, still has a finite half-life in aqueous solution.[2] This half-life is highly pH-dependent, decreasing from hours at pH 7 to just minutes at pH 8.6.[9][10][17] Hydrolysis is in direct competition with the desired aminolysis (reaction with your amine).[][11][17]

  • Solution: Implement a Two-Step Protocol. A two-step protocol is the most robust way to maximize yield.[18][19] It separates the conflicting pH requirements of the activation and coupling steps.

    • Step 1 (Activation): Dissolve the N-Me-N-Bis(PEG4acid) linker, EDC, and NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0). Incubate for 15-30 minutes at room temperature.

    • Step 2 (Coupling): Add the amine-containing molecule and immediately adjust the pH to 7.2-8.0 by adding a pre-determined amount of a concentrated, non-amine Coupling Buffer (e.g., 1 M PBS, pH 7.5).[18][20] Alternatively, perform a rapid buffer exchange on the activated linker using a desalting column equilibrated with Coupling Buffer before adding the amine.[18][20]

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Conjugation Yield Observed CheckReagents Are EDC/NHS reagents fresh and handled under dry conditions? CheckBuffer Is an amine-containing buffer (Tris, glycine) present? CheckpH Is pH optimized for a two-step reaction? CheckHydrolysis Is the time between activation and coupling minimized?

Problem 3: Issues with the Amine-Containing Substrate

Sometimes the issue lies not with the linker activation but with the availability or reactivity of the target amine.

  • Cause A: Protonated Amine Group

    • The Science: For the reaction to occur, the primary amine on your target molecule must be in its unprotonated, nucleophilic state (-NH2), not its protonated, non-nucleophilic state (-NH3+). The pH of the coupling buffer must be sufficiently above the pKa of the amine to ensure a significant population of the reactive form.

    • Solution: Ensure the coupling reaction pH is between 7.2 and 8.5.[17] This range is a good compromise for most proteins and peptides, ensuring their terminal and lysine side-chain amines are sufficiently deprotonated without dramatically accelerating NHS-ester hydrolysis.[]

  • Cause B: Protein Aggregation/Precipitation

    • The Science: Changes in pH or the addition of reagents can cause proteins to aggregate or precipitate, removing them from the solution and making them unavailable for conjugation. This is especially problematic if the reaction pH is close to the protein's isoelectric point (pI).[12]

    • Solution: Ensure the reaction pH is at least 1-2 units away from your protein's pI.[12] If precipitation occurs, try reducing the molar excess of the linker or performing the reaction in a more dilute solution.[5]

Section 3: Protocols & Methodologies

Protocol 1: Recommended Two-Step Conjugation

This protocol is optimized to minimize hydrolysis and maximize yield by separating the activation and coupling steps.

Materials:

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[18]

  • Coupling Buffer: 100mM Sodium Phosphate, 150mM NaCl (PBS), pH 7.2-7.5[6][18]

  • N-Me-N-Bis(PEG4acid)

  • EDC and Sulfo-NHS (or NHS)

  • Amine-containing molecule (Protein #2)

  • Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5[6]

  • (Optional) Desalting column

Procedure:

  • Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[5] Prepare fresh stock solutions in the Activation Buffer. Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation: In a new tube, dissolve N-Me-N-Bis(PEG4acid) in Activation Buffer. Add EDC (e.g., 10-fold molar excess over PEG linker) and Sulfo-NHS (e.g., 25-fold molar excess over PEG linker).

  • Incubate the activation mixture for 15-30 minutes at room temperature.[5]

  • Conjugation: Immediately add the activated PEG linker solution to your amine-containing molecule solution. A typical starting point is a 10- to 20-fold molar excess of the linker to the target molecule.[21] Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[5]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[7] Incubate for 15 minutes.[7] This will deactivate any remaining NHS-esters.

  • Purification: Remove excess reagents and purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[][23]

G

Protocol 2: Purification of the Conjugate

Purification is essential to remove unreacted linker, reagents, and byproducts, which can interfere with downstream applications.[23][24]

  • Size-Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated conjugate from smaller, unreacted molecules like the PEG linker and quenched reagents.[][23] It is often the first purification step.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be highly effective at separating the unreacted protein from mono- and multi-PEGylated species.[][25][26]

  • Reverse-Phase HPLC (RP-HPLC): Best suited for purifying conjugates of small molecules and peptides. It separates based on hydrophobicity.[]

  • Hydrophobic Interaction Chromatography (HIC): An alternative to IEX that separates based on hydrophobicity under non-denaturing conditions. It can be useful for separating PEGylated species from their un-PEGylated counterparts.[][25]

Section 4: References

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: EDC/NHS Reaction Quenching. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of PEGylated Proteins and Peptides. Retrieved from --INVALID-LINK--

  • Verdoliva, A., et al. (2002). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for N-Me-N-bis-PEG4 in Bioconjugation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Analytical techniques to monitor m-PEG3-OMs reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Validating PEG Conjugation. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Instructions: EDC. Retrieved from --INVALID-LINK--

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Analytical techniques to monitor m-PEG3-CH2COOH reaction progress. Retrieved from --INVALID-LINK--

  • Hu, X., et al. (2021). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. Retrieved from --INVALID-LINK--

  • Seely, J. E. (2007). Making Site-specific PEGylation Work. BioPharm International. Retrieved from --INVALID-LINK--

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Side reactions of EDC/NHS chemistry with amine-containing buffers. Retrieved from --INVALID-LINK--

  • Xiao, S., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 5 g - FAQs. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). EDC/NHS activation of a surface?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Which reagents are not compatible with EDC-NHS coupling reaction?. Retrieved from --INVALID-LINK--

  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?. Retrieved from --INVALID-LINK--

  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Retrieved from --INVALID-LINK--

  • Vandivere, T. L., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC - NIH. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Conjugation of Acid-PEG4-S-PEG4-Acid with Primary Amines. Retrieved from --INVALID-LINK--

  • Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation using N-methyl-N-(t-Boc)-PEG4-acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Solubility Issues of N-Me-N-Bis(PEG4acid) PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Me-N-Bis(PEG4acid) PROTACs. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to the solubility challenges often encountered with these complex molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental decisions.

Understanding the Challenge: The "Brick Dust" Problem in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] However, their unique hetero-bifunctional structure, which links two distinct ligands, often results in molecules with high molecular weight and lipophilicity, pushing them into the "beyond Rule of 5" chemical space.[2] This frequently leads to poor aqueous solubility, a significant hurdle in their development as oral medications.[2][3]

The N-Me-N-Bis(PEG4acid) linker is a popular choice in PROTAC design, intended to mitigate these solubility issues. The polyethylene glycol (PEG) chains are hydrophilic and can improve the water solubility of the final PROTAC molecule.[1][4][5][6] However, even with PEGylation, solubility can remain a significant challenge. This guide will walk you through a systematic approach to addressing these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Me-N-Bis(PEG4acid) PROTAC still poorly soluble despite the PEG linker?

While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of the PROTAC is a complex interplay of its three components: the warhead (binds to the protein of interest), the E3 ligase ligand, and the linker.[2] If the warhead and/or the E3 ligase ligand are highly lipophilic, the contribution of the PEG linker may not be sufficient to achieve the desired aqueous solubility. The final molecule's properties are not simply the sum of its parts.

Q2: What are the first steps I should take when I encounter a solubility issue with my PROTAC?

The initial step is to accurately quantify the solubility. Standard methods include:

  • Kinetic Solubility Assays: These are high-throughput methods often used in early discovery to measure the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.[2][7]

  • Thermodynamic Solubility Assays: This "shake-flask" method measures the equilibrium solubility of a solid compound in a buffer and is considered the gold standard, though it is more time and resource-intensive.[2][8]

Once you have a baseline solubility measurement, you can systematically explore the troubleshooting strategies outlined below.

Q3: Can the length of the PEG chain in the linker impact solubility?

Yes, the length of the PEG chain is a critical parameter. Systematically varying the PEG chain length can be a strategy to modulate solubility.[4] Longer PEG chains generally impart greater hydrophilicity. However, there is a trade-off, as excessively long linkers might negatively impact the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a phenomenon known as the "hook effect".[9]

Q4: Are there alternatives to PEG linkers for improving solubility?

While PEG linkers are common, other strategies exist.[4] For instance, incorporating basic nitrogen atoms into the linker or using more rigid, polar linkers can also enhance solubility.[3][10] The choice of linker should be guided by the overall physicochemical properties of the PROTAC.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are facing solubility challenges with your N-Me-N-Bis(PEG4acid) PROTAC, follow this structured troubleshooting guide.

Step 1: Solvent and Formulation Optimization

Before making chemical modifications to your PROTAC, it is crucial to explore different solvent systems and formulation strategies.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system that can dissolve the PROTAC at the desired concentration.

Materials:

  • Your N-Me-N-Bis(PEG4acid) PROTAC

  • A panel of pharmaceutically acceptable solvents (e.g., DMSO, DMF, NMP, PEG300, Tween-80, Solutol HS 15)

  • Aqueous buffers (e.g., PBS pH 7.4, citrate buffer)

Procedure:

  • Prepare a high-concentration stock solution of your PROTAC in a strong organic solvent like DMSO.

  • In a multi-well plate, prepare a series of dilutions of the stock solution into various aqueous buffers containing different co-solvents and surfactants.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2, 24 hours).

  • Quantify the concentration of the soluble PROTAC in the supernatant using HPLC-UV or LC-MS/MS.[]

Causality: The "like dissolves like" principle applies. By systematically testing different solvent polarities and the inclusion of surfactants, you can identify a formulation that can overcome the energetic barrier to dissolution.

Formulation Strategies for Poorly Soluble PROTACs
Formulation StrategyMechanism of ActionKey Considerations
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[8][12][13][14]Polymer selection is crucial for stability and preventing recrystallization.[12]
Self-Emulsifying Drug Delivery Systems (SEDDS) The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[12][13]The system must be physically and chemically stable.[13]
Prodrug Approach A promoiety is attached to the PROTAC to improve its solubility, which is then cleaved in vivo to release the active molecule.[3]The cleavage mechanism must be efficient and not generate toxic byproducts.[3]
Step 2: Chemical Modification Strategies

If formulation optimization is insufficient, chemical modifications to the PROTAC structure may be necessary.

Workflow for PROTAC Solubility Optimization

G cluster_0 Initial PROTAC Design cluster_1 Solubility Assessment cluster_2 Troubleshooting Strategies cluster_3 Outcome A Initial PROTAC with N-Me-N-Bis(PEG4acid) Linker B Poor Aqueous Solubility Observed A->B Experimental Testing C Formulation Optimization (Solvents, ASDs, SEDDS) B->C Initial Approach D Linker Modification (Vary PEG length, alternative linkers) B->D Chemical Modification E Warhead/E3 Ligand Modification (Introduce polar groups) B->E Advanced Modification F Improved Solubility & Desired Activity C->F D->F E->F

Caption: A workflow for addressing PROTAC solubility issues.

Modifying the N-Me-N-Bis(PEG4acid) Linker
  • Varying PEG Length: Synthesize a small library of PROTACs with varying numbers of PEG units (e.g., PEG2, PEG6, PEG8) to empirically determine the optimal length for solubility and activity.

  • Introducing Charged Groups: The terminal carboxylic acid groups of the N-Me-N-Bis(PEG4acid) linker can be deprotonated at physiological pH, which can improve aqueous solubility. Ensure your experimental buffer pH is appropriate to take advantage of this.

Modifying the Warhead or E3 Ligase Ligand

While more synthetically challenging, introducing polar functional groups (e.g., hydroxyl, amine) to the warhead or E3 ligase ligand can significantly improve the overall solubility of the PROTAC. This requires careful consideration to not disrupt the binding affinity to the target proteins.

Step 3: Advanced Analytical Techniques

To gain a deeper understanding of the solubility behavior of your PROTAC, consider the following techniques:

  • Differential Scanning Calorimetry (DSC): This technique can determine if your PROTAC is crystalline or amorphous, which has a significant impact on its solubility.[8][12]

  • X-ray Powder Diffraction (XRPD): XRPD provides detailed information about the solid-state properties of your compound.[12]

  • Dynamic Light Scattering (DLS): DLS can detect the formation of aggregates in solution, which can be a consequence of poor solubility.

Concluding Remarks

Addressing the solubility of N-Me-N-Bis(PEG4acid) PROTACs is a multi-faceted challenge that requires a systematic and informed approach. By combining formulation strategies, rational chemical modifications, and advanced analytical techniques, researchers can overcome these hurdles and unlock the full therapeutic potential of their PROTAC molecules. Remember that each PROTAC is unique, and the optimal solution will likely involve a combination of the strategies discussed in this guide.

References

Technical Support Center: Synthesis of Mono-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of mono-PEGylated proteins, with a focus on minimizing the formation of undesirable byproducts such as di-, multi-PEGylated, and unreacted species.

Introduction: The Challenge of Heterogeneity in PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. Benefits include improved solubility, extended circulating half-life, and reduced immunogenicity.[1][2] However, a significant challenge in protein PEGylation is controlling the reaction to yield a homogeneous product, specifically the mono-PEGylated conjugate. The reaction often produces a complex mixture of molecules, including the desired mono-PEGylated protein, unreacted protein, excess PEG, and multi-PEGylated species.[1][3] This heterogeneity can complicate downstream processing and may impact the final drug product's efficacy and safety profile.[4] This guide provides practical advice and in-depth explanations to help you navigate these challenges and optimize your synthesis for a higher yield of the desired mono-PEGylated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of multi-PEGylated byproduct formation?

Multi-PEGylated byproducts arise when more than one PEG molecule attaches to a single protein. This typically occurs in random PEGylation strategies that target common functional groups like the ε-amino groups of lysine residues. Since most proteins have multiple surface-exposed lysines, these sites can react with the activated PEG reagent, leading to a heterogeneous mixture of products.[5][6] Key factors influencing this include a high molar ratio of PEG to protein, prolonged reaction times, and a reaction pH that favors the reactivity of multiple sites.[3][7]

Q2: How can I favor N-terminal PEGylation over lysine PEGylation?

Selective N-terminal PEGylation can be achieved by exploiting the difference in the acidity constant (pKa) between the N-terminal α-amino group and the ε-amino groups of lysine residues.[8][9] The N-terminal amine typically has a pKa between 6 and 8, while lysine's ε-amine has a pKa around 10.[8][9] By conducting the reaction at a mildly acidic to neutral pH (e.g., pH 6.0-7.5), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine residues, which remain largely protonated and less reactive.[5][8] This strategy is particularly effective when using PEG-aldehyde chemistry.[6][8]

Q3: Why am I seeing a significant amount of unreacted protein in my final product mixture?

A high proportion of unreacted protein can result from several factors:

  • Suboptimal Stoichiometry: An insufficient molar excess of the PEG reagent will lead to incomplete conversion of the protein.[3]

  • Poor Reagent Activity: The activated PEG reagent may have lost its reactivity due to hydrolysis or improper storage. This is a common issue with N-hydroxysuccinimide (NHS) esters.[3][10]

  • Inhibitors: Contaminants in the reaction mixture can inhibit the PEGylation reaction.[3]

  • Unfavorable Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific PEGylation chemistry being used, leading to slow or incomplete reaction kinetics.[11][12]

Q4: Does the molecular weight and structure of the PEG reagent affect the formation of byproducts?

Yes, the size and structure (linear vs. branched) of the PEG can influence the reaction outcome. Larger PEG molecules can create steric hindrance, which may slow down the reaction and potentially reduce the extent of multi-PEGylation.[13][14] However, the polydispersity of the PEG reagent itself can contribute to the heterogeneity of the final product.[1][3] Using high-quality, low-polydispersity PEG reagents is recommended to ensure a more uniform product.[3]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of mono-PEGylated proteins.

Issue 1: High Levels of Multi-PEGylated Species

If you are observing a high proportion of di- and multi-PEGylated proteins, consider the following troubleshooting steps:

Root Causes & Solutions
Potential Cause Scientific Explanation Recommended Action
Excessive PEG-to-Protein Molar Ratio A high concentration of the PEG reagent increases the probability of multiple PEG molecules reacting with a single protein molecule.[3]Systematically titrate the PEG-to-protein molar ratio in small-scale pilot experiments. Start with a lower molar excess (e.g., 1:1 to 5:1) and incrementally increase it while monitoring the product distribution by SDS-PAGE or HPLC.[3]
Suboptimal Reaction pH For amine-reactive chemistries, a higher pH (e.g., > 8.0) increases the deprotonation and reactivity of lysine residues, promoting multi-PEGylation.[8]To favor mono-PEGylation at the N-terminus, lower the reaction pH to a range of 6.5-7.5 for NHS esters or 4.0-6.0 for aldehyde chemistry.[5][8] This exploits the pKa difference between the N-terminal α-amine and lysine ε-amines.
Prolonged Reaction Time The longer the reaction proceeds, the greater the chance for less reactive sites to be PEGylated, leading to an increase in multi-PEGylated species.[7][15]Perform a time-course experiment, taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h, overnight) to identify the optimal reaction duration that maximizes the mono-PEGylated product while minimizing byproducts.[11][12] It may be beneficial to stop the reaction before reaching the highest possible concentration of the mono-PEGylated product to enhance selectivity.[11]
High Reaction Temperature Increased temperature accelerates the reaction rate but can also lead to less selectivity and potentially protein aggregation.[12]Consider reducing the reaction temperature (e.g., from room temperature to 4°C). This can slow down the reaction but often improves selectivity for the most reactive sites.[11]

Workflow for Optimizing Reaction Conditions

G cluster_0 Optimization Workflow Start Start: High Multi-PEGylation Ratio Optimize Molar Ratio (e.g., 1:1 to 5:1) Start->Ratio pH Adjust pH (e.g., 6.0-7.5) Ratio->pH Time Time-Course Study (e.g., 0.5-24h) pH->Time Temp Reduce Temperature (e.g., RT to 4°C) Time->Temp Analysis Analyze by SDS-PAGE/HPLC Temp->Analysis Analysis->Ratio Iterate End End: Optimized Mono-PEGylation Analysis->End Desired Purity Achieved

Caption: Iterative workflow for minimizing multi-PEGylated byproducts.

Issue 2: Low Yield of PEGylated Product

If your reaction results in a low yield of the desired mono-PEGylated protein with a large amount of unreacted starting material, follow this guide:

Root Causes & Solutions
Potential Cause Scientific Explanation Recommended Action
Inactive PEG Reagent Activated PEG reagents, especially NHS esters, are sensitive to moisture and can hydrolyze over time, losing their reactivity.[10]Use fresh, high-quality PEG reagents and store them under appropriate conditions (e.g., desiccated, low temperature). Consider verifying the activity of the PEG reagent before use.[5][10] Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[10]
Incorrect Buffer Composition Certain buffer components can interfere with the PEGylation reaction. For example, buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with amine-reactive PEG reagents.Use a non-interfering buffer system, such as phosphate or borate buffer for amine-reactive chemistries.
Suboptimal pH The pH may be too low for the desired reaction to proceed efficiently. For example, at a very low pH, the N-terminal amine will be fully protonated and unreactive.[8]Ensure the pH of the reaction buffer is within the optimal range for your specific chemistry. For NHS esters, a pH of 7-9 is generally recommended.[10][12]
Protein Stability/Aggregation The reaction conditions may be causing the protein to aggregate or denature, making the target sites inaccessible.[3]Screen different buffer systems and excipients to maintain protein stability. Perform the reaction at a lower protein concentration if aggregation is observed.[3]
Experimental Protocol: Small-Scale pH Screening
  • Preparation: Prepare a series of small-volume reaction buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Reaction Setup: In separate microcentrifuge tubes, combine your protein, the PEG reagent (at a fixed molar ratio), and each of the different pH buffers.

  • Incubation: Incubate all reactions under the same conditions (temperature and time).

  • Quenching: Stop the reactions by adding a quenching reagent (e.g., a high concentration of Tris or glycine for NHS ester chemistry).

  • Analysis: Analyze the outcome of each reaction using SDS-PAGE or HPLC to determine the pH that provides the best yield of the mono-PEGylated product.

Issue 3: Difficulty in Purifying the Mono-PEGylated Product

The purification of the mono-PEGylated protein from the reaction mixture is a critical step. The similar physicochemical properties of the different species can make separation challenging.[3]

Purification Strategies
Technique Principle of Separation Application Notes Advantages/Disadvantages
Ion-Exchange Chromatography (IEX) Separation based on net surface charge. PEGylation of lysine residues neutralizes their positive charge, altering the protein's overall charge.[1][]This is often the method of choice for separating mono-, di-, and multi-PEGylated species, as each PEG addition further shields the protein's charge.[5][17] Cation-exchange is commonly used.Adv: High resolution, capable of separating species with different numbers of PEG chains.[17] Disadv: May not resolve positional isomers if they don't result in a charge change.[1]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume. PEGylation increases the hydrodynamic radius of the protein.[]Useful for removing unreacted protein and excess, low-molecular-weight PEG from the PEGylated species.[4][]Adv: Robust and good for removing aggregates and unreacted components.[18] Disadv: Often has insufficient resolution to separate mono- from multi-PEGylated species, especially with larger proteins.[5]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. PEGylation can alter the surface hydrophobicity of the protein.[]The effectiveness depends on the relative hydrophobicity of the protein and the PEG. Can be a useful orthogonal method to IEX.[5][17]Adv: Can sometimes separate isomers. Disadv: Performance can be difficult to predict; PEGs themselves can interact with the media.[5]

Purification Workflow Diagram

G cluster_1 Purification Strategy Reaction_Mixture Crude PEGylation Reaction Mixture IEX Ion-Exchange Chromatography (IEX) Reaction_Mixture->IEX Primary Separation Step Fractions Collect & Analyze Fractions (SDS-PAGE, HPLC) IEX->Fractions Separate by Charge SEC Size-Exclusion Chromatography (SEC) Final_Product Pure Mono-PEGylated Protein SEC->Final_Product Remove Aggregates/Excess PEG Fractions->SEC Polishing Step (Optional) Fractions->Final_Product If Sufficiently Pure

Caption: A typical two-step chromatographic purification workflow.

Conclusion

Minimizing the formation of mono-PEGylated byproducts is a multifactorial challenge that requires careful optimization of reaction conditions and a well-designed purification strategy. By systematically addressing parameters such as stoichiometry, pH, reaction time, and temperature, researchers can significantly improve the homogeneity of their PEGylated product. This guide provides a framework for troubleshooting common issues and developing a robust and reproducible synthesis process. A combination of controlled reaction chemistry and orthogonal analytical and purification techniques is key to achieving a high-purity mono-PEGylated protein suitable for therapeutic applications.

References

Technical Support Center: Optimizing N-Me-N-Bis(PEG4acid) Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Me-N-Bis(PEG4acid) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on optimizing conjugation efficiency by mastering one of the most critical reaction parameters: pH .

N-Me-N-Bis(PEG4acid) is a branched PEG linker with two terminal carboxylic acid groups, enabling the covalent attachment of two amine-containing molecules. The most common and effective method for this conjugation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The success of this chemistry is profoundly dependent on precise pH control at each stage of the reaction.

This guide will explain the causality behind pH-dependent steps, provide self-validating experimental protocols, and offer detailed troubleshooting for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for N-Me-N-Bis(PEG4acid) conjugation?

The conjugation process is a two-step reaction, and each step has a conflicting pH optimum.[1]

  • Activation Step: The two carboxylic acid groups on the PEG linker are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0 ).[2][3]

  • Coupling Step: The amine-reactive NHS ester then couples with a primary amine on the target molecule (e.g., a lysine residue on a protein) to form a stable amide bond. This reaction requires the amine to be in its deprotonated, nucleophilic state (-NH₂), which is favored at a neutral to slightly basic pH (pH 7.2-8.5 ).[1][4][5]

Attempting to perform the entire reaction at a single, suboptimal pH will lead to significantly reduced efficiency due to either poor activation or insufficient amine reactivity.

Q2: What is the primary competing reaction, and how is it affected by pH?

The primary competing reaction is the hydrolysis of the activated ester intermediates (O-acylisourea and NHS ester).[6] Water acts as a competing nucleophile, attacking the activated ester and regenerating the original carboxylic acid. This renders the PEG linker incapable of conjugation.

The rate of hydrolysis is highly pH-dependent and increases dramatically as the pH rises.[4][6] At pH 8.6, the half-life of a typical NHS-ester can be as short as 10 minutes.[4] This makes it a race against time: the coupling reaction with the amine must occur before the ester hydrolyzes. This is why coupling at pH values above 8.5 is generally not recommended.[4]

Q3: Which buffers should I use for the activation and coupling steps?

Buffer selection is critical to avoid introducing competing nucleophiles.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES buffer (2-(N-morpholino)ethanesulfonic acid) is the standard and highly recommended choice for this step.[1][2][7]

  • Coupling Step (pH 7.2-8.0): Phosphate-Buffered Saline (PBS) is a common and excellent choice.[1] Borate or sodium bicarbonate buffers are also suitable alternatives.[1]

Buffers to AVOID: Strictly avoid buffers containing primary amines, such as Tris or glycine , as they will react directly with your activated PEG linker, quenching the reaction and reducing your yield.[1] Also, avoid carboxylate-containing buffers like acetate, which can interfere with the EDC activation step.[1]

Q4: Can I perform the conjugation in a single "one-pot" reaction?

While a two-step protocol with a pH shift is ideal for maximum efficiency, a one-pot reaction can be performed as a compromise. In this case, a pH range of 6.0-7.5 is often used.[4] However, this involves a trade-off: the lower end of this range favors activation but slows coupling, while the higher end speeds up coupling but also increases the rate of NHS-ester hydrolysis.[4] A one-pot reaction will almost always result in a lower yield than a properly executed two-step protocol.

Visualizing the pH-Dependent Pathway

The following diagram illustrates the critical, pH-dependent steps in the EDC/NHS conjugation of N-Me-N-Bis(PEG4acid).

EDC_NHS_pH_Pathway cluster_activation Step 1: Activation (Acidic pH) cluster_competing Competing Reaction cluster_coupling Step 2: Coupling (Neutral/Basic pH) PEG_Acid N-Me-N-Bis(PEG4acid) (R-COOH) O_Acylisourea O-acylisourea Intermediate (Highly Unstable) PEG_Acid->O_Acylisourea + EDC pH 4.5-6.0 (Optimal) (MES Buffer) NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Regenerates R-COOH) O_Acylisourea->Hydrolysis H₂O NHS_Ester->Hydrolysis H₂O (Rate increases sharply with pH > 7.5) Conjugate Stable Amide Bond (PEG-NH-Protein) NHS_Ester->Conjugate + Protein-NH₂ pH 7.2-8.0 (Optimal) (PBS Buffer) Amine Target Molecule (Protein-NH₂)

Caption: pH-dependent workflow for EDC/NHS conjugation.

Troubleshooting Guide

Low yields, inconsistent results, or product aggregation can often be traced back to suboptimal pH control.

Problem Potential pH-Related Cause(s) Recommended Solutions & Explanations
Low or No Conjugation Yield 1. Inefficient Activation: The reaction pH was too high (>6.5) during the EDC/NHS activation step, leading to poor formation of the NHS ester. 2. Rapid NHS-Ester Hydrolysis: The coupling step pH was too high (>8.5), or the incubation time was too long, causing the activated PEG to hydrolyze before it could react with the amine.[4]Solution: Implement a two-step protocol. 1. Perform the activation step in 0.1 M MES buffer at pH 5.0-6.0 for 15-30 minutes.[4] This maximizes the formation of the semi-stable NHS ester. 2. Immediately proceed to the coupling step by either buffer exchanging the activated PEG into a coupling buffer (e.g., PBS pH 7.2-7.5) or by adjusting the pH of the reaction mix.[1] This ensures the amine is reactive while minimizing the hydrolysis that dominates at higher pH.
Protein Aggregation / Precipitation Reaction pH is too close to the protein's Isoelectric Point (pI): When pH ≈ pI, the net charge on the protein is near zero. This minimizes electrostatic repulsion between protein molecules, leading to aggregation.Solution: Ensure the coupling buffer pH is at least 1-2 pH units away from the pI of your protein .[4] If your protein's pI is acidic (e.g., 5.5), performing the coupling at pH 7.2-7.5 is ideal. If the pI is basic (e.g., 8.5), you may need to couple at a lower pH (e.g., 7.0-7.2) and accept a slightly slower reaction rate to maintain protein solubility.
Inconsistent Results Between Batches Poor pH Control: 1. Inadequate Buffering: Using a buffer outside of its effective range (e.g., MES is not effective above pH 6.7) can lead to pH shifts when reagents are added.[4] 2. Reagent Addition: Adding acidic or basic stock solutions can shift the final reaction pH out of the optimal range.Solution: 1. Always use a high-quality buffer within its specified effective pH range. 2. Verify the pH of the final reaction mixture with a calibrated pH meter after all components (PEG, EDC, NHS, target molecule) have been added. Adjust if necessary. For two-step protocols, confirm the pH adjustment before adding the amine-containing molecule.[4]

Experimental Protocols

This section provides a detailed, self-validating protocol for conjugating N-Me-N-Bis(PEG4acid) to an amine-containing protein using the recommended two-step pH procedure.

Protocol 1: Two-Step Conjugation for Optimal Efficiency

This protocol separates the activation and coupling steps, allowing the pH to be optimized for each. This is the recommended method for achieving the highest conjugation efficiency.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5[1]

  • N-Me-N-Bis(PEG4acid)

  • Amine-containing protein (e.g., antibody)

  • EDC and Sulfo-NHS (or NHS)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in Coupling Buffer at a desired concentration (e.g., 2-5 mg/mL).

    • Dissolve N-Me-N-Bis(PEG4acid) in Activation Buffer.

    • Immediately before use , prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Activation of PEG-Acid (pH 6.0):

    • In a microcentrifuge tube, combine the N-Me-N-Bis(PEG4acid) solution with the freshly prepared EDC and Sulfo-NHS solutions. A common starting molar excess is 10-fold EDC and 25-fold Sulfo-NHS over the PEG-acid.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (pH Shift):

    • Immediately following activation, remove excess EDC, NHS, and byproducts by running the reaction mixture over a desalting column pre-equilibrated with the Coupling Buffer (pH 7.2-7.5) .[8]

    • Collect the fractions containing the activated PEG-NHS ester. This step is crucial as it simultaneously purifies the activated linker and adjusts the pH for the coupling reaction.

  • Coupling to Protein (pH 7.2-7.5):

    • Immediately add the purified, activated PEG-NHS ester to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle stirring or rotation.[4]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[1] This will hydrolyze any remaining active NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate from excess reagents and unreacted protein using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Workflow Diagram: Two-Step Conjugation

Two_Step_Workflow cluster_activation Activation Step cluster_purify_shift Purification & pH Shift cluster_coupling Coupling Step start Prepare Reagents (PEG, Protein, EDC/NHS) activate 1. Mix PEG-Acid, EDC, Sulfo-NHS 2. Buffer: 0.1M MES, pH 6.0 3. Incubate 15-30 min @ RT start->activate buffer_exchange Desalting Column Equilibrated with PBS, pH 7.2 activate->buffer_exchange Immediate coupling 1. Mix Activated PEG with Protein 2. Buffer: PBS, pH 7.2 3. Incubate 2h @ RT buffer_exchange->coupling Collect Fractions quench Quench Reaction (Add Hydroxylamine/Tris) coupling->quench purify_final Purify Final Conjugate (e.g., SEC, Dialysis) quench->purify_final end Characterize Conjugate purify_final->end

Caption: Recommended workflow for high-efficiency two-step conjugation.

References

Technical Support Center: Stability of N-Me-N-Bis(PEG4acid) in Response to Reaction Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Me-N-Bis(PEG4acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the thermal stability of this versatile PROTAC linker. Understanding the impact of reaction temperature on the integrity of N-Me-N-Bis(PEG4acid) is critical for successful conjugation, ensuring the reproducibility of your experiments and the quality of your final constructs.

Introduction to N-Me-N-Bis(PEG4acid) and Thermal Stability Concerns

N-Me-N-Bis(PEG4acid) is a branched, hydrophilic linker widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its two terminal carboxylic acid groups provide convenient handles for conjugation to amine-containing molecules, while the polyethylene glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate.

However, like all PEG-containing molecules, N-Me-N-Bis(PEG4acid) is susceptible to degradation under certain conditions, with temperature being a key factor. Elevated reaction temperatures can accelerate oxidative and hydrolytic degradation of the PEG chain, potentially leading to chain scission, byproduct formation, and a loss of linker integrity. This can compromise the efficacy of your final conjugate and lead to difficulties in purification and characterization. This guide will address these concerns in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-Me-N-Bis(PEG4acid) at elevated temperatures?

A1: The primary degradation pathway for the PEG backbone of N-Me-N-Bis(PEG4acid) at elevated temperatures, particularly in the presence of oxygen, is thermo-oxidative degradation.[1] This process typically involves a radical chain mechanism that leads to random scission of the ether linkages in the PEG chain.[1] The degradation can result in the formation of various byproducts, including aldehydes, shorter PEG fragments with carboxylic acid or ester end groups, and even formaldehyde.[2][3] In aqueous solutions, hydrolytic degradation of any ester impurities or intermediates can also be accelerated by heat.

Q2: What is the recommended temperature range for conjugation reactions involving N-Me-N-Bis(PEG4acid)?

A2: For most standard conjugation reactions, such as EDC/NHS coupling to primary amines, it is highly recommended to conduct the reaction at ambient temperature (20-25°C) or below (e.g., 4°C).[4][5] These milder temperatures are generally sufficient for efficient amide bond formation while minimizing the risk of linker degradation and preserving the stability of sensitive biomolecules.[4] Reactions are often run for longer durations (e.g., overnight) at 4°C to ensure completion without the need for heat.[4]

Q3: I am observing a low yield in my conjugation reaction. Should I increase the temperature to speed it up?

A3: While increasing the temperature can increase reaction rates, it is generally not the recommended first step for troubleshooting low yields with N-Me-N-Bis(PEG4acid). Before elevating the temperature, consider the following factors that are more common causes of low conjugation efficiency:

  • Reagent Quality: Ensure your coupling reagents (e.g., EDC, NHS) are fresh and have been stored under appropriate anhydrous conditions.[6]

  • pH of the Reaction: The pH of the reaction buffer is critical. For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a slightly acidic pH (e.g., 6.0), while the subsequent reaction with the amine is favored at a slightly basic pH (e.g., 7.2-8.0).[5]

  • Molar Ratios: Optimize the molar ratios of your linker, target molecule, and coupling reagents. A molar excess of the linker and coupling reagents may be necessary to drive the reaction to completion.[4]

  • Reaction Time: Consider extending the reaction time at room temperature or 4°C.[4]

If you have optimized these parameters and still face issues, a modest increase in temperature (e.g., to 37°C) could be cautiously explored, but it is crucial to simultaneously monitor for potential degradation of your starting materials and product.[7]

Q4: How can I detect if my N-Me-N-Bis(PEG4acid) has degraded due to high temperature?

A4: Degradation of N-Me-N-Bis(PEG4acid) can be assessed using several analytical techniques:

  • Mass Spectrometry (MS): LC-MS analysis can reveal the presence of lower molecular weight PEG fragments or species with modified end groups (e.g., aldehydes).[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show new peaks corresponding to degradation byproducts. For instance, the appearance of signals in the 4.0-4.5 ppm range in 1H NMR has been associated with the thermal degradation of PEG.[9] 13C NMR can also be used to identify the formation of formate esters and other degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can show a broadening of the main peak or the appearance of new, smaller peaks, indicating heterogeneity due to degradation.

Troubleshooting Guide: Temperature-Related Issues

Issue Potential Cause Troubleshooting Recommendations
Low Yield of Conjugated Product Degradation of N-Me-N-Bis(PEG4acid) or activated intermediates at elevated temperatures.- Lower the reaction temperature to room temperature or 4°C.[4]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]- Ensure all solvents are anhydrous, as water can contribute to hydrolysis, especially at higher temperatures.[11]
Multiple Impurities in the Final Product Thermal degradation of the linker leading to a heterogeneous mixture of conjugated species.- Purify the N-Me-N-Bis(PEG4acid) before use if degradation is suspected.- Optimize the reaction temperature to the lowest effective level.- Employ rigorous purification methods for the final product, such as preparative HPLC.
Inconsistent Results Between Batches Thermal degradation of the N-Me-N-Bis(PEG4acid) stock during storage or handling.- Store solid N-Me-N-Bis(PEG4acid) at -20°C under an inert atmosphere and protected from light.[10][12]- Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[12]- Prepare fresh solutions of the linker for each experiment and avoid repeated freeze-thaw cycles.
Loss of Biological Activity of the Conjugated Molecule High reaction temperatures causing denaturation or degradation of a sensitive biomolecule (e.g., protein, antibody).- Perform the conjugation at a lower temperature (e.g., 4°C).[4]- Reduce the reaction time.- Screen different buffer conditions to enhance the stability of the biomolecule.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling with N-Me-N-Bis(PEG4acid) at Controlled Temperature

This protocol outlines a two-step process for conjugating N-Me-N-Bis(PEG4acid) to a primary amine-containing molecule at a controlled temperature to minimize degradation.

Materials:

  • N-Me-N-Bis(PEG4acid)

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Anhydrous DMSO or DMF

  • Temperature-controlled shaker or stirrer

Procedure:

  • Reagent Preparation:

    • Allow all solid reagents to equilibrate to room temperature before opening.

    • Prepare a stock solution of N-Me-N-Bis(PEG4acid) in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of N-Me-N-Bis(PEG4acid):

    • In a reaction vessel, dissolve N-Me-N-Bis(PEG4acid) (1 equivalent) in Activation Buffer.

    • Add EDC (2-4 equivalents per carboxylic acid group) and NHS/Sulfo-NHS (2-4 equivalents per carboxylic acid group).

    • Incubate for 15-30 minutes at room temperature (20-25°C) with gentle mixing.

  • Conjugation Reaction:

    • Add the solution of the amine-containing molecule (1-1.5 equivalents per activated carboxylic acid group) to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.

    • Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or preparative HPLC.

Protocol 2: Assessing the Thermal Stability of N-Me-N-Bis(PEG4acid)

This protocol provides a framework for evaluating the stability of N-Me-N-Bis(PEG4acid) at different temperatures.

Materials:

  • N-Me-N-Bis(PEG4acid)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Temperature-controlled incubators or water baths

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of N-Me-N-Bis(PEG4acid) in the reaction buffer at a known concentration.

    • Aliquot the solution into several vials.

  • Incubation:

    • Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one vial from each temperature.

    • Immediately quench any further degradation by freezing the sample at -80°C.

  • Analysis:

    • Analyze the samples by LC-MS to identify and quantify the parent N-Me-N-Bis(PEG4acid) peak and any potential degradation products.

    • Plot the percentage of remaining N-Me-N-Bis(PEG4acid) against time for each temperature to assess the degradation rate.

Visualizing the Impact of Temperature

G cluster_0 Optimal Reaction Conditions cluster_1 Suboptimal Reaction Conditions Low Temperature\n(4-25°C) Low Temperature (4-25°C) Stable N-Me-N-Bis(PEG4acid)\nand Activated Intermediates Stable N-Me-N-Bis(PEG4acid) and Activated Intermediates Low Temperature\n(4-25°C)->Stable N-Me-N-Bis(PEG4acid)\nand Activated Intermediates High Yield of\nDesired Conjugate High Yield of Desired Conjugate Stable N-Me-N-Bis(PEG4acid)\nand Activated Intermediates->High Yield of\nDesired Conjugate Minimal Impurities Minimal Impurities High Yield of\nDesired Conjugate->Minimal Impurities High Temperature\n(>37°C) High Temperature (>37°C) Accelerated Degradation\nof Linker and Intermediates Accelerated Degradation of Linker and Intermediates High Temperature\n(>37°C)->Accelerated Degradation\nof Linker and Intermediates Low Yield of\nDesired Conjugate Low Yield of Desired Conjugate Accelerated Degradation\nof Linker and Intermediates->Low Yield of\nDesired Conjugate Increased Impurities Increased Impurities Low Yield of\nDesired Conjugate->Increased Impurities

G start Start: N-Me-N-Bis(PEG4acid) in Solution thermo_oxidative thermo_oxidative start->thermo_oxidative hydrolysis hydrolysis start->hydrolysis scission scission thermo_oxidative->scission Leads to hydrolysis->scission Can lead to aldehydes aldehydes scission->aldehydes acids acids scission->acids esters esters scission->esters

References

dealing with batch-to-batch variability of N-Me-N-Bis(PEG4acid)

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_C_3_1>

Welcome to the technical support center for N-Me-N-Bis(PEG4acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this branched PEG linker. Here, we address common challenges, with a focus on understanding and mitigating batch-to-batch variability to ensure reproducible and successful conjugation outcomes.

Section 1: Troubleshooting Guide - Navigating Batch-to-Batch Variability

Batch-to-batch variability is a critical challenge in biopharmaceutical development, and PEG linkers are no exception.[1] Subtle differences between manufacturing lots of N-Me-N-Bis(PEG4acid) can impact conjugation efficiency, yield, and the impurity profile of your final product. This section provides a structured approach to identifying and resolving issues arising from lot-to-lot differences.

Q1: My conjugation efficiency has significantly dropped after switching to a new lot of N-Me-N-Bis(PEG4acid). What could be the cause?

A sudden decrease in conjugation efficiency is a common indicator of batch-to-batch variability. Several factors related to the new lot of the PEG linker could be responsible:

  • Lower Purity: The presence of non-reactive or partially reactive PEG species can reduce the effective concentration of the desired bifunctional linker, leading to lower yields.

  • Higher Moisture Content: N-Me-N-Bis(PEG4acid), like many PEG derivatives, can be hygroscopic.[2][3] Absorbed moisture can interfere with the activation of the carboxylic acid groups, particularly when using carbodiimide chemistry (e.g., EDC/NHS), leading to hydrolysis of the activated ester and reduced reactivity.[2]

  • Presence of Impurities: Impurities from the synthesis process, such as species with only one carboxylic acid group or residual starting materials, can act as capping agents, terminating the conjugation reaction prematurely.

  • Degradation: Improper storage or handling can lead to the degradation of the PEG linker.[4][5] Exposure to light, oxygen, and elevated temperatures can cause chain scission or the formation of aldehydes and other byproducts that can interfere with the conjugation reaction.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conjugation efficiency.

Recommended Actions:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new lot with the previous, well-performing lot. Pay close attention to purity (typically determined by HPLC or NMR), moisture content (Karl Fischer titration), and any reported impurities.

  • Qualify the New Lot: Before use in a large-scale or critical experiment, it is essential to perform in-house quality control on the new lot.

    • Protocol 1: Small-Scale Test Conjugation: Conduct a small-scale conjugation reaction using a well-characterized standard protein or small molecule. Compare the results (yield, purity of the conjugate) with those obtained using the previous lot under identical conditions.

    • Protocol 2: Analytical Characterization: If available, use analytical techniques to confirm the identity and purity of the new lot.

      • ¹H NMR: To confirm the structure and assess the presence of expected functional groups.[7][8][9]

      • HPLC-MS: To determine the purity and identify any potential impurities.[7][10]

  • Optimize Reaction Conditions: If minor variations are detected, you may be able to compensate by adjusting the reaction parameters.

    • Molar Ratio: A slight increase in the molar excess of the PEG linker may be necessary to achieve the desired level of conjugation.[11][12]

    • Reaction Time: Increasing the reaction time might help drive the conjugation to completion.[11][13]

Q2: I am observing an unexpected increase in the aggregation of my bioconjugate with a new batch of N-Me-N-Bis(PEG4acid). Why is this happening?

An increase in aggregation can be a serious issue, impacting the safety and efficacy of a therapeutic bioconjugate.[14][15] While the protein itself is often the primary suspect, the PEG linker can also contribute to this problem.

  • Presence of Cross-linking Impurities: If the new batch of N-Me-N-Bis(PEG4acid) contains impurities with more than two reactive groups, it can lead to intermolecular cross-linking of your biomolecule, resulting in aggregation.

  • Hydrophobic Impurities: The presence of non-PEGylated hydrophobic impurities could reduce the overall solubility of the final conjugate, promoting aggregation.[14][16]

  • Incomplete Conjugation: If the new batch has lower reactivity, a higher proportion of unconjugated or partially conjugated protein may be present. These species can sometimes be more prone to aggregation than the fully PEGylated molecule.

Recommended Actions:

  • Characterize the Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the amount of high molecular weight species.

  • Analyze the Linker for Impurities: A thorough analysis of the new lot of N-Me-N-Bis(PEG4acid) by HPLC-MS is crucial to identify any potential cross-linking or hydrophobic impurities.

  • Optimize Purification: Adjust your purification protocol (e.g., SEC, ion-exchange chromatography) to more effectively remove aggregates and unreacted species.

  • Modify Reaction Conditions: Lowering the protein concentration during the conjugation reaction can sometimes reduce the propensity for aggregation.[11]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general use of N-Me-N-Bis(PEG4acid).

Q3: What are the ideal storage and handling conditions for N-Me-N-Bis(PEG4acid)?

Proper storage and handling are critical to maintain the stability and reactivity of N-Me-N-Bis(PEG4acid).[2][4][5]

ParameterRecommended ConditionRationale
Long-Term Storage -20°C or lower, in a desiccator.[2][3][4][5][17]Minimizes thermal degradation and prevents moisture absorption.
Atmosphere Under an inert atmosphere (Argon or Nitrogen).[2][4][5]Prevents oxidation of the PEG backbone.
Light Protected from light (e.g., in an amber vial or stored in the dark).[4][6]Light can accelerate oxidative degradation.

Handling Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial to warm to room temperature completely.[2][4][17] This prevents condensation of atmospheric moisture onto the cold reagent.

  • Weigh Quickly: As PEG reagents can be hygroscopic, weigh the required amount quickly in a low-humidity environment.[3][5]

  • Purge with Inert Gas: After dispensing, flush the vial with a dry, inert gas like argon or nitrogen before sealing for storage.[3][4][17]

  • Use Anhydrous Solvents: For preparing stock solutions, use high-quality, anhydrous solvents such as DMSO or DMF.[2][17]

Q4: How can I prepare a stock solution of N-Me-N-Bis(PEG4acid)?

For ease of handling, especially for waxy or semi-solid forms of low molecular weight PEGs, preparing a stock solution is recommended.[3][17]

Protocol 3: Stock Solution Preparation

  • Equilibrate the vial of N-Me-N-Bis(PEG4acid) to room temperature as described above.

  • In a fume hood, add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 100 mM).

  • Mix thoroughly until the reagent is completely dissolved.

  • Store the stock solution in small aliquots at -20°C under an inert atmosphere to avoid repeated freeze-thaw cycles.[3][17]

Q5: What analytical techniques are recommended for the characterization of N-Me-N-Bis(PEG4acid) and its conjugates?

A multi-faceted analytical approach is necessary for the comprehensive characterization of both the PEG linker and the final bioconjugate.[7][18][19][20]

TechniqueApplicationInformation Provided
¹H NMR Structural verification of the PEG linker.[7][8][9]Confirms the identity, structure, and purity of the linker.
HPLC-MS Purity assessment of the linker and analysis of the conjugation reaction.[7][10]Determines the purity of the linker, identifies impurities, and monitors the progress of the conjugation reaction.
Size Exclusion Chromatography (SEC) Analysis of the bioconjugate.Quantifies the amount of conjugate, unconjugated protein, and aggregates.
SDS-PAGE Qualitative analysis of the bioconjugate.Provides a visual confirmation of the increase in molecular weight upon PEGylation.

Analytical Workflow for Quality Assessment:

Caption: Analytical workflow for quality control.

Section 3: References

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for N-Me-N-bis-PEG4 in Bioconjugation. Retrieved from --INVALID-LINK--

  • Benchchem. Technical Support Center: Polyethylene Glycol (PEG) Reagent Handling. Retrieved from --INVALID-LINK--

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • BroadPharm. Instructions for (PEG)n-Thiol Reagents. Retrieved from --INVALID-LINK--

  • Benchchem. Technical Support Center: PEGylation Reactions. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2018, July 6). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • Benchchem. The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide. Retrieved from --INVALID-LINK--

  • Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from --INVALID-LINK--

  • Benchchem. In-Depth Technical Guide to the Storage and Handling of HO-PEG14-OH. Retrieved from --INVALID-LINK--

  • PurePEG. (2025, October 15). 5 Strategic Reasons Top Pharmaceutical Companies Rely on PEG Linkers for ADC Development. Retrieved from --INVALID-LINK--

  • Hampton Research. (1986, August 2). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from --INVALID-LINK--

  • Creative PEGWorks®. General Technical Information – Linear PEG Products. Retrieved from --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of m-PEG4-CH2-methyl ester Products. Retrieved from --INVALID-LINK--

  • PurePEG. (2025, September 29). Transforming ADC Viability: Enhancing Solubility and Stability with a Monodisperse PEG Linker. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2012, May 31). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, July 6). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • MDPI. (2022, November 23). A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods. Retrieved from --INVALID-LINK--

  • MDPI. (2020, December 1). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from --INVALID-LINK--

  • Creative PEGWorks®. Peptide and protein PEGylation: a review of problems and solutions. Retrieved from --INVALID-LINK--

  • Precise PEG. How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from --INVALID-LINK--

  • BroadPharm. (2021, November 11). PEGylation and PEGylation Reagents. Retrieved from --INVALID-LINK--

  • National Institutes of Health. Bis-PEG4-acid | C12H22O8 - PubChem. Retrieved from --INVALID-LINK--

  • Benchchem. A Researcher's Guide to Polyethylene Glycol (PEG) Linker Stability in Biological Assays. Retrieved from --INVALID-LINK--

  • Benchchem. An In-Depth Technical Guide to Sulfone-Bis-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation. Retrieved from --INVALID-LINK--

  • IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from --INVALID-LINK--

  • National Institutes of Health. N-(PEG4-acid)-N-bis(PEG4-t-butyl ester) | C42H79NO19 - PubChem. Retrieved from --INVALID-LINK--

  • Benchchem. analytical methods for characterizing N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates. Retrieved from --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for N-(Amino-PEG5)-N-bis(PEG4-acid) in Targeted Drug Delivery Systems. Retrieved from --INVALID-LINK--

  • Precise PEG. N-(TCO)-N-bis(PEG4-acid). Retrieved from --INVALID-LINK--

  • Precise PEG. N-(Azido-PEG4-carbonyl)-N-bis(PEG4-acid). Retrieved from --INVALID-LINK--

  • AxisPharm. Bis-PEG-acid. Retrieved from --INVALID-LINK--

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from --INVALID-LINK--

  • Benchchem. A Comparative Guide to Linear vs. Branched PEG Linkers for Drug Delivery. Retrieved from --INVALID-LINK--

  • Precise PEG. N-(PEG4-NHS ester)-N-bis(PEG4-acid). Retrieved from --INVALID-LINK--

  • BroadPharm. Bis-PEG4-acid, 31127-85-2. Retrieved from --INVALID-LINK--

  • AxisPharm. N-(Azido-PEG4)-N-bis(PEG4-acid). Retrieved from --INVALID-LINK--

  • ChemScene. 2644769-96-8 | N-(TCO)-N-bis(PEG4-acid). Retrieved from --INVALID-LINK--

  • BroadPharm. N-(acid-PEG3)-N-bis(PEG3-amine), 2183440-35-7. Retrieved from --INVALID-LINK--

  • AxisPharm. N-(Azido-PEG3)-N-bis(PEG4-acid), CAS 2112731-54-9. Retrieved from --INVALID-LINK--

References

Technical Support Center: N-Me-N-Bis(PEG4acid) Linker Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Quenching, Work-up, and Troubleshooting

Welcome to the technical support center for N-Me-N-Bis(PEG4acid) and related bifunctional PEG linkers. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile linker in their conjugation strategies, particularly for creating Antibody-Drug Conjugates (ADCs), PROTACs, and other advanced bioconjugates. As Senior Application Scientists, we understand that robust and reproducible protocols are built on a deep understanding of the chemistry involved. This resource provides not just step-by-step instructions but also the causal logic behind each recommendation, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-Me-N-Bis(PEG4acid) and how does it work?

N-Me-N-Bis(PEG4acid) is a hydrophilic, bifunctional crosslinker. Its two terminal carboxylic acid groups do not react directly with biomolecules. Instead, they must first be "activated" to form a more reactive species. The most common activation method involves converting the carboxylic acids into N-hydroxysuccinimide (NHS) esters using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Once activated, the resulting NHS esters are highly reactive toward primary amines (-NH₂), such as those found on the side chains of lysine residues or the N-terminus of proteins and peptides.[1][2] This reaction forms a stable and covalent amide bond, effectively "linking" the target molecule to the PEG chain.[3][4] The central methylated nitrogen and the dual PEG4 arms provide solubility and precise spatial orientation for the conjugated moieties.

Q2: Why is "quenching" a critical step in my conjugation reaction?

Quenching is the process of intentionally stopping the conjugation reaction.[5] It is a critical step for several reasons:

  • Control Over Reaction Time: Quenching ensures the reaction proceeds for a defined period, preventing over-conjugation, which can lead to product heterogeneity, aggregation, and potential loss of biological activity.[]

  • Preventing Non-Specific Reactions: Any unreacted, activated linker (e.g., NHS ester) remaining in the mixture is still highly reactive. If not neutralized, it can react with subsequent buffers, purification media (e.g., amine-based columns), or even the desired product during storage, leading to undesirable modifications.

  • Improving Purity and Yield: By deactivating the excess linker, quenching simplifies the subsequent purification process, making it easier to isolate the desired conjugate from reaction byproducts.[1]

Q3: What are the recommended reagents for quenching reactions involving activated N-Me-N-Bis(PEG4acid)?

The most effective quenching reagents are small molecules containing a primary amine. These molecules act as scavengers, rapidly reacting with any remaining activated esters (e.g., NHS esters) to form a stable, inert amide adduct that can be easily removed during work-up.[4][7][8]

ReagentTypical Final ConcentrationKey Advantages & Considerations
Tris 20-100 mMWidely used, effective, and inexpensive. Prepare as a concentrated stock solution (e.g., 1 M Tris-HCl, pH 7.5-8.0).[1][2]
Glycine 20-100 mMAnother excellent choice. Its small size and simple structure make it easy to remove during purification.[1][4]
Hydroxylamine ~100 mMCan be used to quench NHS esters. It has also been shown to potentially reverse some side reactions, like O-acyl esters on tyrosine residues.[9][10]
Methylamine VariesA highly effective quenching agent that can also robustly cleave common O-acyl ester byproducts from serine, threonine, and tyrosine residues, improving sample "clean-up" before analysis.[10]

Important: Always use amine-free buffers (e.g., PBS, HEPES, Borate) for the conjugation reaction itself, as amine-containing buffers like Tris would compete with your target molecule from the start.[4][8][11]

Q4: What is a typical "work-up" procedure after quenching?

"Work-up" refers to the initial purification steps performed to separate the desired conjugate from quenching byproducts, unreacted linker, and other small molecules before final polishing.[12][13] For PEGylated biomolecules, the work-up is dominated by techniques that separate molecules based on size.

The most common and effective work-up methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the preferred method. It efficiently separates the large, PEGylated protein conjugate from smaller molecules like the quenched linker, hydrolyzed NHS, and excess quenching reagent.[][15]

  • Diafiltration / Ultrafiltration: This technique uses membranes with a specific molecular weight cutoff (MWCO) to retain the large conjugate while allowing smaller contaminants to pass through during buffer exchange. It is highly effective for removing unreacted PEG and other low molecular weight byproducts.[15][16]

  • Dialysis: A slower but effective method for removing small molecule impurities. The reaction mixture is placed in a dialysis bag with a defined MWCO and dialyzed against a large volume of buffer.[11][15]

Troubleshooting Guide

// Nodes start [label="Problem: Poor Conjugation Result", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

low_yield [label="Low Yield / Low Efficiency"]; heterogeneity [label="High Heterogeneity (Multiple DARs)"]; aggregation [label="Product Aggregation"];

// Low Yield Path check_reagents [label="1. Verify Reagent Activity\n- Is PEG-NHS ester hydrolyzed?\n- Is protein active?"]; check_ratio [label="2. Optimize Molar Ratio\n- Titrate PEG linker:Protein ratio."]; check_ph [label="3. Check Reaction pH\n- Is pH 7.2-8.5 for NHS ester reaction?"];

// Heterogeneity Path control_conditions [label="1. Tighten Reaction Control\n- Consistent time, temp, pH."]; site_specific [label="2. Consider Site-Specific Conjugation\n- Less random than Lysine chemistry."]; purify [label="3. Improve Purification\n- Use IEX or HIC to separate species."];

// Aggregation Path protein_conc [label="1. Lower Protein Concentration\n- Reduces intermolecular cross-linking."]; buffer_opt [label="2. Optimize Buffer\n- Screen pH, ionic strength."]; add_excipients [label="3. Add Excipients\n- e.g., Arginine, Polysorbate."];

// Edges start -> low_yield; start -> heterogeneity; start -> aggregation;

low_yield -> check_reagents [label="Possible Cause"]; check_reagents -> check_ratio [style=dotted]; check_ratio -> check_ph [style=dotted];

heterogeneity -> control_conditions [label="Possible Cause"]; control_conditions -> site_specific [style=dotted]; site_specific -> purify [style=dotted];

aggregation -> protein_conc [label="Possible Cause"]; protein_conc -> buffer_opt [style=dotted]; buffer_opt -> add_excipients [style=dotted]; } enddot Caption: Troubleshooting decision tree for common PEGylation issues.

Problem: I'm seeing very low yield of my desired conjugate.
  • Possible Cause 1: Inactive Reagents. The activated NHS ester of your linker is highly susceptible to hydrolysis (reaction with water), especially at alkaline pH.[4][17] Ensure your linker is stored under dry conditions and brought to room temperature before opening to prevent condensation.[11][17] Prepare the activated linker solution immediately before use and avoid making stock solutions for storage.[11]

  • Possible Cause 2: Suboptimal Molar Ratio. The ratio of the activated linker to your protein is a critical parameter. Too little linker will result in low yield, while a large excess can lead to multiple conjugations and heterogeneity.[17] Perform small-scale pilot experiments to titrate the molar ratio and find the optimal balance for your specific protein.[17]

  • Possible Cause 3: Incorrect Reaction pH. For efficient reaction with primary amines (lysines), the buffer pH should be between 7.2 and 8.5.[4][7] Below this range, the amines are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester accelerates dramatically, reducing its half-life and the efficiency of the conjugation.[4][7]

Problem: My final product is very heterogeneous (contains multiple PEGylated species).
  • Possible Cause 1: Lack of Control Over Reaction Conditions. PEGylation of surface lysines is a random process. Minor variations in pH, temperature, or reaction time can alter which lysine residues are most reactive, leading to batch-to-batch variability.[17] Tightly control all reaction parameters.

  • Possible Cause 2: High Molar Excess of Linker. Using a large excess of the activated linker increases the probability of multiple PEG chains attaching to a single protein molecule.[17] Refer to your molar ratio titration experiments to use the lowest possible excess that still provides an acceptable yield of the desired species (e.g., mono-PEGylated product).

  • Solution: Advanced Purification. While not a solution to the reaction itself, downstream purification can resolve this issue. Techniques like Ion-Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) are powerful methods for separating protein isoforms with different degrees of PEGylation or even positional isomers.[][18] PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation.[][15]

Problem: My protein is aggregating during or after the conjugation reaction.
  • Possible Cause 1: High Protein Concentration. High concentrations increase the likelihood of intermolecular interactions. The bifunctional nature of N-Me-N-Bis(PEG4acid) means one linker could potentially react with two separate protein molecules, causing cross-linking and aggregation.[17] Try performing the reaction at a lower protein concentration.

  • Possible Cause 2: Suboptimal Buffer Conditions. The buffer composition, pH, and ionic strength can significantly impact protein stability. The addition of the PEG linker may transiently expose hydrophobic patches on the protein, promoting aggregation. Screen different buffer systems to find one that maintains protein stability throughout the process.[17]

  • Solution: Use of Stabilizing Excipients. Adding certain excipients to the reaction or formulation buffer can help suppress aggregation. Common examples include arginine (50-100 mM) to suppress protein-protein interactions or polysorbates (0.01-0.05%) to reduce surface tension.[17]

Experimental Protocols

Protocol 1: General Workflow for Activation, Conjugation, and Quenching

This protocol describes a general procedure for activating N-Me-N-Bis(PEG4acid) and conjugating it to a protein, followed by a standard quenching step.

// Nodes start [label="Start:\nProtein in Amine-Free\nBuffer (e.g., PBS, pH 7.4)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; activation [label="Step 1: Activation\nActivate Linker with\nEDC/Sulfo-NHS in DMSO/DMF\n(Prepare Fresh)"]; conjugation [label="Step 2: Conjugation\nAdd activated linker to protein.\nIncubate 1-4h at RT."]; quenching [label="Step 3: Quenching\nAdd Quenching Reagent\n(e.g., 1M Tris, pH 8.0).\nIncubate 15-30 min."]; end [label="Proceed to\nWork-up &\nPurification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> activation; activation -> conjugation; conjugation -> quenching; quenching -> end; } enddot Caption: Standard experimental workflow from activation to quenching.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • N-Me-N-Bis(PEG4acid) Linker

  • EDC and Sulfo-NHS (or NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][19]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[1][3]

Procedure:

  • Protein Preparation: Ensure your protein sample is in an amine-free buffer (e.g., PBS). If it is in a buffer containing Tris or glycine, it must be exchanged into PBS via dialysis or desalting column.[3][11]

  • Linker Activation: This step should be performed immediately before use.

    • In a separate, dry microfuge tube, dissolve N-Me-N-Bis(PEG4acid) in anhydrous DMSO or DMF.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS for each carboxylic acid group on the linker.

    • Vortex briefly and let it react for 15 minutes at room temperature to form the activated Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the desired molar excess of the freshly activated linker solution to the protein solution. The final concentration of organic solvent should ideally not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 25 µL of 1 M Tris to a 1 mL reaction for a final concentration of ~25 mM).[2]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted linker is deactivated.[2]

  • Proceed to Work-up: The reaction mixture is now quenched and ready for purification.

Protocol 2: Work-up and Purification using Size Exclusion Chromatography (SEC)

Materials:

  • Quenched reaction mixture

  • Appropriate SEC column (select based on the size of your conjugate and the required resolution)

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC, HPLC)

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC Running Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm for protein).

  • Sample Preparation: If necessary, concentrate the quenched reaction mixture using a centrifugal filter device. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection and Separation: Inject the prepared sample onto the equilibrated column. The separation occurs as the sample passes through the column. Larger molecules (the PEGylated conjugate) will elute first, followed by smaller molecules (unconjugated protein, excess linker, quenching byproducts).[]

  • Fraction Collection: Collect fractions based on the UV chromatogram. The first major peak typically corresponds to the desired PEGylated protein conjugate. Later peaks correspond to smaller impurities.

  • Analysis and Pooling: Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm purity and identify the fractions containing the desired product. Pool the pure fractions.

  • Final Formulation: The purified conjugate can be buffer-exchanged into a suitable storage buffer and concentrated to the desired final concentration.

References

Technical Support Center: Purifying N--Me-N-Bis(PEG4acid) Functionalized Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying proteins functionalized with N-Me-N-Bis(PEG4acid). This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations to help you navigate the unique challenges presented by this specific PEGylation reagent.

The N-Me-N-Bis(PEG4acid) linker is a branched polyethylene glycol (PEG) reagent designed for bioconjugation.[1] Its key features—a central tertiary amine (N-Methyl) and two PEG4 arms terminating in carboxylic acids—introduce specific characteristics to the target protein.[2] While enhancing hydrophilicity and providing a defined spacer length, these features also create a distinct set of purification hurdles.[1] The primary challenge arises from the heterogeneity of the reaction mixture, which typically contains the desired PEGylated conjugate alongside unreacted protein, excess PEG reagent, and various PEGylated isoforms (e.g., mono-, di-, multi-conjugated species).[][4]

This guide is structured to address the most common questions and critical problems encountered during the purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: What is the most critical feature of N-Me-N-Bis(PEG4acid) that impacts my purification strategy?

The central N-Methyl group is the most critical feature. This tertiary amine has a pKa of approximately 9-10 and will be protonated and carry a positive charge at typical purification pH ranges (e.g., pH 5.0-7.5). Each time a protein is modified with this reagent (via EDC/NHS chemistry reacting the PEG's carboxyl groups with protein amines), you are not just adding size and hydrophilicity; you are adding a net positive charge. This charge addition is the most powerful handle for purification and makes Ion-Exchange Chromatography (IEX) the cornerstone of your strategy.[5][6]

Q2: I ran my PEGylated protein on an SDS-PAGE gel and see a broad, smeared band much higher than the expected molecular weight. Is something wrong?

This is a very common and expected observation for PEGylated proteins.[7] The "smear" is due to two factors:

  • Heterogeneity: The reaction produces a mix of species with different numbers of PEG moieties attached, each with a different mass.[8]

  • Increased Hydrodynamic Radius: The PEG chains bind less SDS on a mass basis compared to the polypeptide chain and create a large, hydrated sphere around the protein. This conformation migrates much slower in the gel than an unmodified protein of the same mass, leading to a significantly higher apparent molecular weight.[7]

For these reasons, SDS-PAGE is a good tool for confirming that a reaction has occurred but is a poor tool for accurately determining molecular weight or resolving different PEGylated species.[7]

Q3: Can I use Size Exclusion Chromatography (SEC) as my primary purification step?

While SEC is excellent for removing small molecules like unreacted EDC/NHS and for separating high-molecular-weight aggregates, it often provides poor resolution between un-PEGylated, mono-PEGylated, and di-PEGylated species, especially if the base protein is large.[9][10] The increase in hydrodynamic radius per PEGylation event may not be sufficient for baseline separation.[9] SEC is most effective as a final polishing step to remove aggregates or for buffer exchange, not as the primary tool for resolving different PEGylation states.[11]

Part 2: Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific problems in a "Problem -> Probable Cause -> Solution" format, complete with protocols and the underlying scientific logic.

Problem 1: Poor Separation of PEGylated Species

You've completed your conjugation reaction, but your initial chromatography runs show overlapping peaks for your desired mono-PEGylated protein, the starting material, and multi-PEGylated byproducts.

Probable Cause:

The most likely issue is the selection of a suboptimal chromatography method that does not exploit the key physicochemical changes introduced by the N-Me-N-Bis(PEG4acid) reagent. Relying solely on size (SEC) or hydrophobicity (HIC) may not provide sufficient resolving power.[12] The most significant change is the addition of a positive charge with each conjugation event.

Solution: Implement Cation Exchange Chromatography (CEX)

Cation exchange chromatography separates molecules based on their positive surface charge. Since each N-Me-N-Bis(PEG4acid) molecule adds a net positive charge, the separation resolution for different species is exceptionally high.

  • Unconjugated Protein: Will bind weakest or flow through (depending on its native pI and the buffer pH).

  • Mono-PEGylated Protein: Will bind more strongly than the native protein.

  • Di-PEGylated Protein: Will bind more strongly than the mono-PEGylated species.

This relationship allows for a predictable and high-resolution separation using a salt gradient.[5][13]

Workflow: CEX Purification of Functionalized Protein

The following diagram and protocol outline the recommended workflow.

CEX_Workflow cluster_prep Sample Preparation cluster_chrom Cation Exchange Chromatography cluster_analysis Analysis & Polishing Reaction Crude PEGylation Reaction Mixture Buffer_Ex Buffer Exchange / Desalting Reaction->Buffer_Ex Remove excess reagents (EDC, NHS, PEG) Load Load Sample onto Equilibrated CEX Column Buffer_Ex->Load Wash Wash with Low Salt Buffer A Load->Wash Elute Elute with Salt Gradient (0-100% Buffer B) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, A280) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool SEC_Polish SEC Polishing Step (Optional, for aggregates) Pool->SEC_Polish Final_QC Final Product QC (MS, HPLC) SEC_Polish->Final_QC

Caption: CEX purification and analysis workflow for functionalized proteins.

Detailed Protocol: Cation Exchange Chromatography

This protocol assumes a starting protein with a theoretical pI < 8.0. The buffer pH should be at least 1 unit below the protein's pI but above pH 4.0 to ensure protein stability and positive charge on the PEG linker.

1. Sample Preparation:

  • Before loading, the crude reaction mixture must be desalted to remove excess PEG reagent, EDC, and NHS. This is critical as high salt prevents binding to the IEX resin.
  • Method: Use a desalting column (e.g., PD-10) or tangential flow filtration (TFF) to exchange the sample into CEX Buffer A.

2. Chromatography Buffers & Column:

  • Column: A weak or strong cation exchange column (e.g., SP Sepharose, Toyopearl SP-650M).
  • Buffer A (Binding/Wash): 20 mM MES, pH 6.0.
  • Buffer B (Elution): 20 mM MES, pH 6.0 + 1 M NaCl.

3. Chromatography Steps:

  • Equilibration: Equilibrate the CEX column with 5-10 column volumes (CVs) of Buffer A until the conductivity and pH are stable.[14]
  • Loading: Load the desalted sample onto the column at a controlled flow rate.
  • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.[14]
  • Elution: Apply a linear gradient of 0-50% Buffer B over 20 CVs. A shallow gradient is crucial for resolving species with small charge differences.[14]
  • Fraction Collection: Collect fractions (e.g., 1 CV per fraction) throughout the gradient.

4. Analysis:

  • Analyze fractions by SDS-PAGE to identify which fractions contain native, mono-PEGylated, and di-PEGylated species. The species will elute in order of increasing positive charge (and thus, increasing PEGylation).[14]

Problem 2: Protein Aggregation During or After Purification

You observe sample precipitation, a high-molecular-weight peak in your analytical SEC, or low overall recovery from your chromatography column.

Probable Cause:

Protein aggregation can be triggered by multiple factors during purification.

  • Buffer Conditions: The pH of the buffer may be too close to the protein's isoelectric point (pI), where it has minimal net charge and is least soluble.[15]

  • High Concentration: Protein concentration can increase locally on the chromatography resin or during elution, promoting aggregation.[16]

  • Surface Interactions: The protein may be interacting with the chromatography resin hydrophobically, causing partial unfolding and aggregation.[16]

Solution: Optimize Buffer and Additives

A systematic approach to optimizing buffer conditions can prevent aggregation.[17]

Step 1: Determine Optimal pH and Salt

  • Rule of Thumb: Keep the buffer pH at least 1 unit away from your protein's pI.[15]

  • Ionic Strength: While low salt is needed for IEX binding, sometimes a minimum salt concentration (e.g., 25-50 mM NaCl) is required to maintain protein solubility. Test this offline before your run.

Step 2: Screen Stabilizing Excipients

  • Additives can be included in your buffers to enhance protein stability. Conduct a small-scale screening experiment to find the most effective one for your protein.

AdditiveTypical ConcentrationMechanism of Action
Arginine 50 - 500 mMSuppresses aggregation by interacting with hydrophobic patches and aromatic residues on the protein surface.
Glycerol 5 - 20% (v/v)Increases solvent viscosity and stabilizes the native protein structure (kosmotrope).[15]
Non-ionic Surfactants 0.01 - 0.1% (e.g., Polysorbate 20)Prevents surface-induced aggregation and can help solubilize aggregates without denaturation.[15]
Sugars (Sucrose, Trehalose) 50 - 250 mMPreferentially excluded from the protein surface, promoting a more compact, stable native state.

Detailed Protocol: Additive Screening

  • Prepare small aliquots of your partially purified protein in the base chromatography buffer.

  • Add different potential stabilizers from the table above to each aliquot. Include a "no additive" control.

  • Incubate the samples under stress conditions (e.g., 4 hours at 37°C or overnight at 4°C).

  • Analyze each sample for aggregation using analytical SEC-HPLC or Dynamic Light Scattering (DLS).

  • Select the condition that shows the minimal increase in high-molecular-weight species and incorporate that additive into your purification buffers.

Problem 3: Cannot Remove Free, Unreacted PEG Reagent

After your primary purification step, you still detect a significant amount of free N-Me-N-Bis(PEG4acid) in your sample, which can interfere with downstream assays and characterization.

Probable Cause:

The free PEG reagent may be of a similar charge or size to your target protein, leading to co-elution in IEX or SEC. More commonly, the initial desalting/buffer exchange step was insufficient. For highly viscous PEGylation reaction mixtures, standard desalting columns can perform poorly.

Solution: Use Orthogonal Chromatography Methods

If CEX is not sufficient to remove the free PEG, a secondary method that separates based on a different principle (an orthogonal method) is required. Hydrophobic Interaction Chromatography (HIC) is an excellent choice.

  • Principle: HIC separates molecules based on their hydrophobicity. Proteins bind to the HIC resin at high salt concentrations and are eluted by decreasing the salt concentration.

  • Application: While PEG itself is hydrophilic, the protein portion of the conjugate is often significantly more hydrophobic than the free PEG reagent. This difference can be exploited for separation.[12][18]

Workflow: HIC Polishing Step

HIC_Workflow Input Pooled Fractions from CEX (Contains Free PEG) Add_Salt Adjust Salt Concentration (e.g., add 1.5 M Ammonium Sulfate) Input->Add_Salt Load_HIC Load onto HIC Column (e.g., Phenyl Sepharose) Add_Salt->Load_HIC Elute_HIC Elute with Decreasing Salt Gradient Load_HIC->Elute_HIC Analysis Analyze Fractions (SEC-RI, SDS-PAGE) Elute_HIC->Analysis Output Pure PEGylated Protein Analysis->Output

Caption: Workflow for removing free PEG using HIC.

Detailed Protocol: Hydrophobic Interaction Chromatography

  • Buffer Preparation:

    • Buffer A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Buffer B (Elution): 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Pool the CEX fractions containing your desired product.

    • Slowly add solid ammonium sulfate or a concentrated stock solution to bring the sample to the same concentration as Buffer A (1.5 M). Stir gently at 4°C to avoid precipitation.

  • Chromatography:

    • Equilibrate a HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose) with 5-10 CVs of Buffer A.[12]

    • Load the sample. The free PEG reagent should ideally pass through in the flow-through.

    • Wash with 3-5 CVs of Buffer A.

    • Elute the bound protein using a linear gradient from 0-100% Buffer B.

  • Analysis:

    • Analyze fractions for protein (A280 or SDS-PAGE) and for PEG. Since PEG lacks a UV chromophore, its presence in the flow-through can be confirmed using a technique like Size Exclusion with a Refractive Index detector (SEC-RI).[19][20]

Part 3: Final Characterization

Once purified, the final product must be thoroughly characterized to confirm its identity, purity, and the extent of PEGylation. A multi-technique approach is recommended.[8]

TechniqueApplicationExpected Outcome for N-Me-N-Bis(PEG4acid) Conjugate
Cation Exchange HPLC (CEX-HPLC) Purity assessment, quantification of isoformsA single, sharp peak for the purified species. Can resolve species with different numbers of attached PEGs.[5]
Size Exclusion HPLC (SEC-HPLC) Aggregate analysis, purityA single main peak eluting earlier than the unconjugated protein. Should be >95% monomeric.[10]
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular weight confirmation, degree of PEGylationProvides the definitive molecular weight. The mass increase from the native protein will correspond to the number of PEG moieties attached.[21]

By leveraging the unique charge properties imparted by the N-Me-N-Bis(PEG4acid) reagent and employing a systematic, multi-step purification strategy, researchers can successfully isolate highly pure and well-characterized protein conjugates for downstream applications.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols focused on the critical process of optimizing linker length for the formation of stable and productive ternary complexes in the context of targeted protein degradation.

Introduction: The Linker is a Critical Determinant of Efficacy

In the rapidly advancing field of targeted protein degradation, modalities like Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6][7]

While the choice of ligands dictates the specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[5][7] Its length, composition, and attachment points are critical parameters that significantly influence the formation, stability, and geometry of the ternary complex, ultimately dictating the potency and selectivity of the PROTAC.[1][4][7][8]

This guide will delve into the nuances of linker length optimization, providing practical advice and protocols to navigate the experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is linker length so critical for PROTAC activity?

A1: The linker's length directly impacts the ability of the PROTAC to simultaneously bind the POI and the E3 ligase to form a productive ternary complex.[4][8][]

  • Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][8][10]

  • Too long: An excessively long and flexible linker might not sufficiently bring the two proteins into proximity for efficient ubiquitination, leading to an unstable or unproductive complex.[4][8][10][11]

The optimal linker length is a delicate balance that facilitates a conformationally favorable arrangement for ubiquitin transfer from the E2 ubiquitin-conjugating enzyme to the POI.[1]

Q2: What are the most common types of linkers used, and how do they influence linker length optimization?

A2: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][2][10]

  • PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule.[3][10] They offer a straightforward way to systematically vary linker length by adding or removing ethylene glycol units.[10]

  • Alkyl Chains: These are more hydrophobic and are also easily synthesized in various lengths.[3]

  • Rigid Linkers: More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also used to constrain the PROTAC's conformation, which can sometimes lead to more potent and selective degraders.[3][5][12]

The choice of linker type will influence the conformational freedom of the PROTAC, and thus the optimal length may differ between a flexible PEG linker and a more rigid one.

Q3: What is the "hook effect" and how does linker length relate to it?

A3: The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[13][14][15] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the desired ternary complex.[15] An optimized linker length can promote cooperativity in ternary complex formation, which can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[13][16][17]

Q4: Is there a universal "optimal" linker length for all PROTACs?

A4: No, the optimal linker length is highly dependent on the specific POI, E3 ligase, and the binding moieties being used.[2][8] It must be empirically determined for each new PROTAC system.[1][8] While many successful PROTACs have linkers in the range of 7-16 atoms, this is a general guideline and not a strict rule.[18]

Troubleshooting Guide: Common Issues in Linker Length Optimization

This section addresses specific problems researchers may encounter during their experiments and provides actionable solutions.

Problem 1: Low or No Degradation Activity Observed Across a Range of Linker Lengths

Possible Causes:

  • Incorrect Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are critical.[18] An unfavorable attachment point can prevent a productive ternary complex from forming, regardless of linker length.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane.[18]

  • Insufficient Target Engagement: The PROTAC may not be binding to the POI or the E3 ligase with sufficient affinity inside the cell.

  • E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in the cell line being used.[19]

Solutions:

  • Vary Attachment Points: If synthetically feasible, design and synthesize new PROTACs with different linker attachment points on one or both ligands.

  • Assess Cell Permeability:

    • Recommendation: Perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the passive permeability of your PROTACs.[18]

    • Action: If permeability is low, consider designing linkers with improved physicochemical properties. For example, replacing a long, hydrophobic alkyl chain with a more polar PEG-based linker can sometimes improve solubility and permeability.[18][]

  • Confirm Target Engagement in Cells:

    • Recommendation: Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that your PROTAC is binding to its intended targets in a cellular context.[21][22][23]

  • Verify E3 Ligase Expression:

    • Recommendation: Confirm the expression of the recruited E3 ligase in your experimental cell line using techniques like western blotting or qPCR.[24]

Problem 2: Inconsistent or Non-Monotonic Relationship Between Linker Length and Degradation

Possible Cause:

  • Complex Ternary Complex Dynamics: The relationship between linker length and degradation is not always linear. A slightly longer or shorter linker can dramatically alter the geometry of the ternary complex, sometimes leading to unexpected drops in activity for intermediate lengths. This can be due to subtle conformational changes that affect the efficiency of ubiquitination.

Solution:

  • Synthesize a Broader and Denser Range of Linker Lengths: Instead of testing only a few spaced-out linker lengths (e.g., PEG2, PEG4, PEG6), synthesize and test a more comprehensive series (e.g., PEG2, PEG3, PEG4, PEG5, PEG6) to get a clearer picture of the structure-activity relationship (SAR).

  • Structural Biology and Computational Modeling:

    • Recommendation: If feasible, pursue structural elucidation of the ternary complex using X-ray crystallography or cryo-electron microscopy.[13][14][25]

    • Action: Computational approaches, such as those using Rosetta, can also be employed to model the ternary complex and predict favorable linker lengths and conformations.[26]

Problem 3: Potent Degradation In Vitro but Poor Activity in Cells

Possible Causes:

  • Poor Physicochemical Properties: As mentioned in Problem 1, the linker can significantly impact the PROTAC's solubility, permeability, and metabolic stability.[18]

  • Metabolic Instability: The linker itself might be susceptible to metabolic degradation within the cell.[18]

Solutions:

  • Optimize Physicochemical Properties:

    • Action: Analyze the lipophilicity and polarity of your PROTAC series. If the molecules are too lipophilic, consider incorporating more polar groups into the linker, such as the ether oxygens in PEG linkers.[3][18]

  • Improve Metabolic Stability:

    • Recommendation: If metabolic instability is suspected, perform in vitro metabolic stability assays using liver microsomes or hepatocytes.

    • Action: To improve stability, consider replacing metabolically labile groups in the linker with more robust functionalities. For instance, replacing a simple alkyl chain with a more rigid structure like a piperazine ring can sometimes enhance metabolic stability.[3][5][18]

Experimental Protocols & Data Presentation

Workflow for Linker Length Optimization

The process of optimizing linker length is iterative and involves synthesis, in vitro biophysical characterization, and cellular assays.

Linker_Optimization_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_analysis Analysis & Iteration Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Purification Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purification Binary_Binding Binary Binding Assays (SPR, ITC, FP) POI + PROTAC | E3 + PROTAC Purification->Binary_Binding Permeability Cell Permeability (e.g., PAMPA) Purification->Permeability Ternary_Complex Ternary Complex Formation (SPR, ITC, FRET) Binary_Binding->Ternary_Complex SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ternary_Complex->SAR_Analysis Degradation Degradation Assays (Western Blot, In-Cell Western, Reporter Assays) Determine DC50 & Dmax Permeability->Degradation Degradation->SAR_Analysis Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Target_Engagement->Degradation Design_Iteration Design Next Generation Linkers SAR_Analysis->Design_Iteration Design_Iteration->Synthesis Iterate

Caption: A typical workflow for linker length optimization in PROTAC development.

Data Presentation: Summarizing Linker Length SAR

Quantitative data from your experiments should be summarized in a clear and concise table to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Example SAR Data for a Series of BRD4-Degrading PROTACs

PROTAC IDLinker Type & LengthBinary Binding Affinity (KD, nM)Ternary Complex KD (nM)Cellular Degradation (DC50, nM)Max Degradation (Dmax, %)
BRD4 VHL BRD4-PROTAC-VHL
Cmpd-1PEG, n=21550250>1000
Cmpd-2PEG, n=3185580150
Cmpd-3PEG, n=420483525
Cmpd-4PEG, n=522604540
Cmpd-5PEG, n=62565120200

Data is hypothetical and for illustrative purposes only.

Key Experimental Protocols
Protocol 1: Biophysical Characterization of Ternary Complex Formation using Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of ternary complex formation.[13][16][27]

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.

  • Binary Interaction (PROTAC + E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the binding of the POI-PROTAC binary complex to the E3 ligase, allowing for the determination of the ternary complex formation kinetics and affinity.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).

Protocol 2: Cellular Degradation Assay using In-Cell Western

Objective: To quantify the degradation of the target protein in a cellular context and determine the DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Fixation: Lyse the cells and fix the proteins to the plate.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with a second primary antibody for a housekeeping protein (e.g., GAPDH, Tubulin) to be used for normalization.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the target protein and the normalization control.

  • Data Analysis:

    • Normalize the target protein signal to the housekeeping protein signal for each well.

    • Plot the normalized signal as a percentage of the vehicle control against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation level).

Visualizing Key Concepts

Ternary Complex Formation and the Role of the Linker

Caption: The PROTAC linker bridges the POI and E3 ligase to form a ternary complex.

Conclusion

Optimizing linker length is a multifaceted challenge that is central to the successful development of potent and selective PROTACs. It is an empirical process that requires a systematic approach, integrating chemical synthesis with a suite of biophysical and cellular assays. By understanding the fundamental principles of ternary complex formation and employing a logical, data-driven troubleshooting strategy, researchers can effectively navigate the complexities of linker design and unlock the full therapeutic potential of targeted protein degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating N-Me-N-Bis(PEG4acid) Conjugate Purity by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of a bioconjugate are not mere data points; they are the bedrock of a therapeutic candidate's safety and efficacy profile. The N-Me-N-Bis(PEG4acid) linker, a discrete polyethylene glycol (dPEG®) derivative, is increasingly pivotal in creating advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its bifunctional nature allows for the precise attachment of two molecular entities, enhancing payload capacity or creating novel constructs.[1] However, this complexity demands an analytical method that is both exquisitely sensitive and forensically precise.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for validating the purity of N-Me-N-Bis(PEG4acid) conjugates. We will explore the causality behind experimental choices and provide field-proven protocols, establishing why LC-MS serves as a self-validating gold standard for this critical quality attribute.

The Analytical Challenge: Beyond Simple Purity

Validating a bioconjugate is fundamentally different from assessing a small molecule or a monolithic protein. The covalent attachment of the N-Me-N-Bis(PEG4acid) linker creates a new molecular entity whose characterization must answer several questions simultaneously:

  • Was the conjugation successful? We need direct evidence of the covalent bond formation.

  • What is the extent of conjugation? For molecules like ADCs, the Drug-to-Antibody Ratio (DAR) is a critical quality attribute that dictates potency and potential toxicity.[3][4] An N-Me-N-Bis(PEG4acid) linker is designed to potentially increase the DAR.[1]

  • Is the sample pure? We must detect and quantify residual starting materials (e.g., unconjugated antibody, free drug-linker) and reaction byproducts.

  • Is the conjugate homogenous? Unlike traditional, polydisperse PEGs which result in a heterogeneous mixture of products, discrete PEGs (dPEGs) like the PEG4 linker ensure a single, defined molecular weight for the final conjugate.[1][5] Our analytical method must be able to confirm this homogeneity.

The analytical challenge, therefore, is not just to measure purity as a percentage but to provide a comprehensive, multi-attribute characterization of the conjugate population.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the indispensable tool for bioconjugate analysis because it synergistically combines high-resolution physical separation (LC) with definitive mass-based identification (MS).[3][6] This combination creates a powerful, self-validating system where the identity of each species separated by the LC is confirmed by its precise molecular weight.

Workflow for LC-MS Purity Validation

The logical flow of analysis is designed to systematically separate all components in the sample mixture and identify each one based on its unique mass-to-charge ratio.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation cluster_output Final Purity Assessment prep Conjugate Sample (e.g., ADC reaction mixture) deglyco Optional: Deglycosylation (for glycoproteins) prep->deglyco lc LC Separation (e.g., Reversed-Phase HPLC) deglyco->lc ms MS Detection (e.g., ESI-QTOF) lc->ms Eluent tic Total Ion Chromatogram (TIC) - Assess peak purity ms->tic decon Deconvolution of Mass Spectrum - Obtain zero-charge mass tic->decon ident Component Identification - Match mass to expected species decon->ident quant Quantification - Relative abundance from peak area ident->quant report Purity Report - % Conjugate - % Impurities - DAR Profile quant->report

Caption: Workflow for LC-MS validation of bioconjugate purity.

The Causality Behind Experimental Choices
  • Why Reversed-Phase LC (RP-LC)? For purity analysis, we need the highest possible resolution to separate the desired conjugate from closely related impurities, such as the unconjugated parent molecule or species with one fewer payload attached. RP-LC separates molecules based on hydrophobicity. The addition of the PEG linker and drug payload significantly alters the hydrophobicity of the parent molecule, enabling powerful separation. This is typically performed under denaturing conditions (low pH, organic solvent), which provides excellent chromatographic performance.[7]

  • Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique that allows large, non-volatile molecules like bioconjugates to be transferred into the gas phase as intact, multiply-charged ions without fragmentation. This is essential for measuring the molecular weight of the entire conjugate.

  • Why High-Resolution Mass Spectrometry (HRMS)? Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy and resolution.[8] For a large molecule, this is critical to confidently distinguish the desired product from impurities and to resolve the isotopic peaks, which is necessary for accurate mass determination and subsequent deconvolution.

  • The Necessity of Deconvolution: ESI generates a series of peaks for a single analyte, representing the molecule with different numbers of charges (a charge state envelope). Deconvolution is a vital software-based step that mathematically reconstructs this series into a single, uncharged ("zero-charge") mass spectrum, revealing the true molecular weight of the species present.[5][8]

Comparative Analysis: LC-MS vs. Alternative Methods

While LC-MS is the gold standard, other techniques are often used. It is crucial to understand their capabilities and limitations to appreciate why they are complementary but not sufficient for definitive validation.

Technique Principle Information Provided Advantages Limitations
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.Precise molecular weight, confirmation of covalent linkage, degree of conjugation (e.g., DAR), identification of specific impurities, quantitative purity.[3][9]Unambiguous and direct evidence of identity and purity. High specificity and sensitivity.[6][10]Higher initial instrument cost. Requires specialized expertise for operation and data analysis.
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Retention time, peak purity (spectral), quantification of known components.Robust, widely available, excellent for routine QC and stability testing once purity is established by MS.Cannot identify unknown peaks. Co-eluting species with different masses will appear as a single peak. Provides no direct mass confirmation.[11]
SDS-PAGE Electrophoretic separation based on molecular size under denaturing conditions.Visual estimation of molecular weight shift upon conjugation. Assessment of gross purity/degradation.Simple, inexpensive, and provides a quick visual assessment of the reaction's success.Low resolution, not quantitative for purity, cannot resolve species with small mass differences (e.g., different DAR states).
¹H NMR Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei.Definitive structural confirmation of the linker molecule itself and small molecule conjugates.Provides detailed atomic-level structural information.Not suitable for analyzing large, complex bioconjugates like ADCs due to extreme spectral complexity and low sensitivity.[12]

Experimental Protocols and Data Interpretation

A robust protocol is the foundation of trustworthy data. The following is a generalized protocol for the analysis of an N-Me-N-Bis(PEG4acid) conjugate, such as an ADC.

Protocol: RP-LC-MS Analysis of a PEGylated Antibody
  • Sample Preparation:

    • Adjust the concentration of the conjugate sample to 1 mg/mL in a suitable buffer (e.g., PBS).

    • Optional (for glycoproteins): To simplify the mass spectrum, deglycosylate the sample using an enzyme like PNGase F according to the manufacturer's protocol. This removes the heterogeneity caused by different glycoforms.

    • Dilute the sample to 0.1 mg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC Conditions (Example):

    • LC System: UHPLC system.

    • Column: Reversed-phase column suitable for proteins (e.g., C4 or C8, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20-60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C (elevated temperature can improve peak shape for large proteins).

    • Injection Volume: 5 µL.

  • MS Conditions (Example):

    • Mass Spectrometer: ESI-QTOF or ESI-Orbitrap.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: 1000–5000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Data Acquisition: Acquire data across the entire LC run.

Data Interpretation: A Self-Validating System
  • Analyze the Total Ion Chromatogram (TIC): The TIC shows the total ion intensity over the retention time. A pure sample should ideally show one major, sharp peak for the main conjugate. The presence of other peaks indicates impurities (e.g., unconjugated antibody, which will elute earlier).

  • Extract and Deconvolute Mass Spectra:

    • For each peak in the TIC, extract the corresponding mass spectrum.

    • Use deconvolution software (e.g., Waters ProMass, Thermo BioPharma Finder) to convert the raw ESI spectrum (m/z vs. intensity) into a zero-charge mass spectrum (Mass vs. Intensity).

  • Identify Species and Calculate Purity:

    • Compare the observed masses from the deconvoluted spectrum with the theoretical masses of the expected species (unconjugated molecule, conjugate with different payload numbers, etc.).

    • Purity is calculated based on the relative peak area of the desired conjugate peak in the TIC compared to the total area of all peaks.

Example Quantitative Data Summary

The table below illustrates how LC-MS data provides a definitive purity assessment for a hypothetical antibody conjugated with a drug via the N-Me-N-Bis(PEG4acid) linker.

Analyte Theoretical Mass (Da) Observed Mass (Da) Retention Time (min) Relative Abundance (%)
Unconjugated Antibody148,050.0148,050.88.24.5
Conjugate (DAR=2) 149,850.0 149,850.6 9.5 93.2
Conjugate (DAR=4)151,650.0151,651.110.31.8
Hydrolyzed Linker-Drug950.0950.24.10.5

Visualizing the Linker's Role

The N-Me-N-Bis(PEG4acid) linker is designed for specific, high-capacity conjugation strategies. A visual representation clarifies its function.

cluster_antibody Antibody cluster_linker N-Me-N-Bis(PEG4acid) Linker cluster_payload Payload Molecules Ab Antibody Linker N-Me-N (PEG4-acid)₂ Ab->Linker Conjugation to Lysine Residue Payload1 Drug 1 Linker->Payload1 Amide Bond Payload2 Drug 2 Linker->Payload2 Amide Bond

Caption: Role of N-Me-N-Bis(PEG4acid) in creating a DAR=2 species.

Conclusion

For the validation of N-Me-N-Bis(PEG4acid) conjugate purity, LC-MS is not merely a superior technique; it is the only technique that provides a complete, unambiguous, and self-validating data package. It directly confirms the covalent mass addition, quantifies the success of the conjugation by resolving different loading states, and identifies process-related impurities with high confidence. While methods like HPLC-UV and SDS-PAGE serve valuable roles in process monitoring and quick qualitative checks, they lack the definitive power of mass detection. For drug development professionals who rely on analytical rigor to drive programs forward, embracing LC-MS is a foundational step toward ensuring the quality, safety, and ultimate success of these innovative bioconjugate therapies.

References

A Senior Application Scientist's Guide to the NMR Characterization of N-Me-N-Bis(PEG4acid) Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation and advanced drug delivery systems, the precise characterization of linker molecules is paramount. This guide provides an in-depth technical comparison and practical workflows for the Nuclear Magnetic Resonance (NMR) characterization of N-Me-N-Bis(PEG4acid), a branched polyethylene glycol (PEG) derivative increasingly utilized in the construction of complex therapeutic entities like antibody-drug conjugates (ADCs).

The unique architecture of N-Me-N-Bis(PEG4acid), featuring a central tertiary amine and two terminal carboxylic acid functionalities, presents specific challenges and nuances in its analytical characterization. This guide is designed to navigate these complexities, offering field-proven insights and robust protocols to ensure the structural integrity and purity of your conjugates.

The Structural Challenge: Understanding N-Me-N-Bis(PEG4acid)

The efficacy of a linker in an ADC or other targeted therapies is critically dependent on its structure. N-Me-N-Bis(PEG4acid) offers a monodisperse PEG linker with a central branching point, which can influence the spatial orientation of conjugated molecules. The terminal carboxylic acids provide reactive handles for conjugation to amine-containing biomolecules, while the PEG chains enhance solubility and can reduce immunogenicity.

However, the repetitive nature of the PEG units and the presence of multiple functional groups can complicate spectral interpretation. A thorough understanding of the expected NMR signals is crucial for unambiguous structural verification.

Core Methodology: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and purity assessment of N-Me-N-Bis(PEG4acid) and its conjugates.[1][2] It provides a detailed "fingerprint" of the molecule, allowing for the confirmation of its identity and the detection of any synthesis-related impurities.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N-Me-N-Bis(PEG4acid) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired resolution of specific proton signals.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

    • Temperature: Maintain a constant temperature, typically 25 °C, to ensure chemical shift stability.

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Acquisition Parameters:

      • Spectral Width: 10-12 ppm.

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is critical for accurate integration.

  • Data Processing:

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integration: Carefully integrate all signals, paying close attention to the ratio of the terminal groups to the PEG backbone.

Expected ¹H NMR Spectrum of N-Me-N-Bis(PEG4acid)

The ¹H NMR spectrum of a pure N-Me-N-Bis(PEG4acid) sample is expected to exhibit the following characteristic signals:

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.64broad singlet32H-(OCH₂CH₂)n- protons of the PEG backbone
~3.55triplet4H-CH₂- adjacent to the central nitrogen
~2.75triplet4H-CH₂- adjacent to the carboxylic acid
~2.45singlet3HN-CH₃ (Methyl group protons)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

A critical aspect of interpreting the ¹H NMR of PEGylated molecules is the consideration of ¹³C satellites.[3][4][5] Due to the natural 1.1% abundance of ¹³C, small satellite peaks appear approximately 70 Hz upfield and downfield from the main PEG methylene proton signal.[6] For large PEG chains, the integration of these satellites can be comparable to the signals of the terminal functional groups, potentially leading to misinterpretation if not correctly identified.[3][4][5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR.

  • Instrument Setup:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm.

      • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectrum of N-Me-N-Bis(PEG4acid)
Chemical Shift (ppm) Assignment
~173-COOH (Carboxylic acid carbon)
~70-72-(OCH₂CH₂)n- carbons of the PEG backbone
~58-CH₂- adjacent to the central nitrogen
~42N-CH₃ (Methyl group carbon)
~35-CH₂- adjacent to the carboxylic acid

Note: Chemical shifts are approximate and can vary depending on the solvent.

Visualizing the NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg in 0.7 mL Deuterated Solvent Acq Acquire Spectrum (400+ MHz NMR) Prep->Acq Insert Sample Proc Phase, Baseline Correct, Reference, and Integrate Acq->Proc Raw Data (FID) Analysis Assign Signals and Verify Structure/Purity Proc->Analysis Processed Spectrum

Caption: Workflow for NMR Characterization of N-Me-N-Bis(PEG4acid).

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a cornerstone for structural elucidation, a multi-faceted analytical approach provides a more comprehensive characterization. Here, we compare NMR with other common techniques for analyzing PEGylated molecules.

Technique Strengths Limitations Information Provided
NMR Spectroscopy - Unambiguous structural information[1][2]- Non-destructive- Quantitative analysis of purity and functionalization- Relatively low sensitivity- Can be complex for large, heterogeneous molecules[7]- Molecular structure- Purity- Ratio of functional groups
Mass Spectrometry (MS) - High sensitivity- Accurate molecular weight determination[8]- Can identify sites of conjugation[8]- Can be challenging for polydisperse PEGs- May require derivatization- Provides limited structural information on its own- Molecular weight- Degree of PEGylation- Impurity profiling
High-Performance Liquid Chromatography (HPLC) - Excellent for purity assessment and quantification- Can separate isomers and impurities[9]- Does not provide direct structural information- Method development can be time-consuming- Purity- Presence of isomers- Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful combination for characterizing PEGylated biomolecules, providing both separation and detailed mass information.[8][9]

Trustworthiness Through Self-Validation

A robust NMR characterization protocol should be a self-validating system. This is achieved by ensuring:

  • Internal Consistency: The integration of the ¹H NMR signals should be consistent with the proposed structure. For example, the ratio of the N-methyl protons to the PEG backbone protons should match the theoretical value.

  • Orthogonal Corroboration: The structural information obtained from NMR should be in agreement with data from other techniques like MS and HPLC.

  • Reference Standards: Whenever possible, compare the obtained spectra with those of a certified reference standard.

Illustrating the Molecular Structure

Mol_Structure cluster_mol N-Me-N-Bis(PEG4acid) cluster_arm1 cluster_arm2 N N Me CH3 N->Me P1_1 -(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2- N->P1_1 P2_1 -(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2- N->P2_1 C1 COOH P1_1->C1 C2 COOH P2_1->C2

Caption: Structure of N-Me-N-Bis(PEG4acid) with key functional groups.

Conclusion

The NMR characterization of N-Me-N-Bis(PEG4acid) containing molecules, while presenting certain challenges, is a powerful and essential tool for ensuring the quality and consistency of these critical bioconjugation linkers. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of their materials, thereby enhancing the reliability and reproducibility of their downstream applications in drug development and beyond. A multi-technique approach, incorporating MS and HPLC, will ultimately provide the most comprehensive understanding of these complex molecules.

References

assessing ternary complex formation with SPR for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand the paradigm shift brought about by Proteolysis Targeting Chimeras (PROTACs) in drug discovery. Unlike traditional inhibitors that simply block a protein's function, PROTACs eliminate the target protein entirely.[1] This mechanism hinges on the formation of a productive ternary complex between the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase.[2] The stability and kinetics of this complex are paramount, directly influencing the efficiency of subsequent ubiquitination and degradation.[3][4] Therefore, robustly characterizing this transient molecular assembly is not just an academic exercise—it's a critical step in optimizing PROTAC efficacy.

Among the biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as the gold standard for this application.[5][6] While methods like Isothermal Titration Calorimetry (ITC) provide thermodynamic data, they are generally lower in throughput and do not yield the kinetic information—the association (kₐ) and dissociation (kₑ) rates—that SPR excels at providing.[6][7] It is precisely these kinetic parameters, particularly the dissociation rate and the resulting complex half-life, that have been shown to correlate with the rate of cellular protein degradation.[4][8]

This guide provides a comprehensive comparison of SPR-based methodologies for assessing PROTAC-induced ternary complex formation. We will delve into the causality behind experimental design choices, provide field-proven protocols, and explain how to interpret the resulting data to drive your PROTAC development forward.

The entire mechanism of action for a PROTAC relies on its ability to act as a molecular glue, bringing the POI and an E3 ligase into close proximity. This event is governed by a set of binding equilibria.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Degradation Pathway POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC Binds Ub Ubiquitin Transfer TC->Ub Catalyzes polyUb Poly-ubiquitinated POI Ub->polyUb Proteasome 26S Proteasome polyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates SPR_Workflow cluster_setup Assay Setup cluster_analysis Kinetic Analysis Chip 1. Select & Prepare Sensor Chip (e.g., SA) Immobilize 2. Immobilize Biotinylated E3 Ligase Chip->Immobilize Block 3. Block Surface (e.g., Ethanolamine) Immobilize->Block Binary 4a. Binary Titration: Inject PROTAC alone Block->Binary Ternary 4b. Ternary Titration: Inject PROTAC + POI Mix Block->Ternary Analyze 5. Fit Data to Binding Model (e.g., 1:1 Langmuir) Binary->Analyze Ternary->Analyze Calculate 6. Calculate KD, kon, koff, Cooperativity (α) Analyze->Calculate Binding_Equilibria Binding Events on the Sensor Surface cluster_binary Binary Measurement cluster_ternary Ternary Measurement Ligase_B Immobilized E3 Ligase Binary_Complex Binary Complex Ligase_B->Binary_Complex PROTAC_B PROTAC (Analyte) PROTAC_B->Binary_Complex Measures KD_binary Ligase_T Immobilized E3 Ligase Ternary_Complex Ternary Complex Ligase_T->Ternary_Complex Analyte_Mix [PROTAC + POI] (Pre-incubated Analyte) Analyte_Mix->Ternary_Complex Measures KD_ternary

References

N-Me-N-Bis(PEG4acid) vs linear PEG linkers in vivo performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Linker Architecture: Comparing the In Vivo Performance of N-Me-N-Bis(PEG4acid) and Linear PEG Linkers

For drug development professionals, the choice of a linker is a critical decision that profoundly influences the in vivo performance of bioconjugates. The architecture of a polyethylene glycol (PEG) linker, whether linear or branched, can significantly alter a therapeutic's solubility, stability, pharmacokinetic profile, and overall efficacy.[1] This guide provides an objective, data-driven comparison between the branched N-Me-N-Bis(PEG4acid) linker and traditional linear PEG linkers, offering insights grounded in experimental data to inform the rational design of next-generation therapeutics.

Core Architectural Differences: A Tale of Two Geometries

The fundamental distinction between N-Me-N-Bis(PEG4acid) and linear PEG linkers lies in their spatial arrangement. Linear PEGs are single, unbranched chains of repeating ethylene glycol units.[1] In contrast, N-Me-N-Bis(PEG4acid) is a branched linker featuring a central tertiary nitrogen atom from which two distinct PEG4 arms extend.[2] This structural divergence leads to significant differences in their physicochemical properties and subsequent biological behavior.[1]

The branched architecture of N-Me-N-Bis(PEG4acid) provides two terminal carboxylic acid groups for conjugation, whereas a typical linear PEG linker may present only one.[3] This seemingly subtle difference has profound implications for drug loading, as will be discussed.

G cluster_linear Linear PEG Linker cluster_branched N-Me-N-Bis(PEG4acid) Linker L_Start Functional Group A L_PEG1 -(CH₂CH₂O)n- L_Start->L_PEG1 L_End Functional Group B L_PEG1->L_End B_Core N-CH₃ B_PEG1 -(CH₂CH₂O)₄-COOH B_Core->B_PEG1 B_PEG2 -(CH₂CH₂O)₄-COOH B_Core->B_PEG2 B_Attach Attachment Point B_Attach->B_Core

Caption: Structural comparison of linear and branched PEG linkers.

The In Vivo Implications of Linker Architecture

The structural geometry of a PEG linker directly influences its interaction with the biological environment. The branched nature of N-Me-N-Bis(PEG4acid) imparts several distinct in vivo performance characteristics compared to its linear counterparts.

Hydrodynamic Volume and Pharmacokinetics

A key determinant of a conjugate's circulation time is its hydrodynamic volume. For a given molecular weight, branched PEGs occupy a larger three-dimensional space in solution, resulting in a greater hydrodynamic radius.[4][5] This increased size effectively reduces the rate of renal clearance, a primary elimination pathway for molecules smaller than 20kDa.[6][7] Consequently, conjugates with branched PEG linkers often exhibit a significantly longer plasma half-life and a greater Area Under the Curve (AUC), leading to prolonged in vivo exposure.[8][9] Studies comparing linear and branched PEGylated proteins have consistently shown a superior pharmacokinetic (PK) profile for the branched conjugates.[8]

The "Stealth" Effect and Immunogenicity

PEGylation is renowned for its ability to create a hydrophilic shield around a therapeutic molecule, masking it from the immune system and proteolytic enzymes.[] The dense, three-dimensional corona provided by a branched PEG linker can offer a more substantial "stealth" effect compared to a linear PEG of similar molecular weight.[1][11] This enhanced shielding can lead to reduced immunogenicity and greater stability against enzymatic degradation.[6]

Drug Loading and Solubility

N-Me-N-Bis(PEG4acid) possesses two terminal carboxylic acid groups, enabling the potential attachment of two payload molecules per linker.[3] This is a significant advantage in the development of Antibody-Drug Conjugates (ADCs), where achieving a higher drug-to-antibody ratio (DAR) can enhance therapeutic potency.[2][11] Furthermore, the hydrophilic PEG chains are crucial for mitigating the aggregation often caused by hydrophobic payloads, especially at higher DARs.[12] The branched structure can be particularly effective at improving the solubility and stability of the final conjugate.[9]

Quantitative Performance Data: A Head-to-Head Comparison

The following tables summarize experimental data from studies comparing the in vivo and biophysical properties of biomolecules conjugated with linear versus branched PEG linkers.

Table 1: In Vivo Pharmacokinetics of PEGylated Biologics This table highlights how branched PEG architectures can significantly extend the in vivo exposure of therapeutic proteins.

Conjugate TypeLinker ArchitectureTotal PEG MW (kDa)Plasma Half-Life (t½)Area Under the Curve (AUC)Source
TNF NanobodyLinear40LowerLower[8]
TNF NanobodyBranched (2x20kDa)40HigherHigher[8]
TNF NanobodyBranched (4x10kDa)40HighestHighest[8]
Amide-linked ADCLinear (24-unit)~1Lower Clearance-[9]
Amide-linked ADCPendant (2x12-unit)~1Slower Clearance-[9]

Table 2: Comparison of Hydrodynamic Radius (Rh) for PEGylated Proteins This data illustrates the direct impact of linker architecture on the physical size of the conjugate in solution.

BiomoleculePEG Linker TypeTotal PEG MW (kDa)Hydrodynamic Radius (Rh) (nm)Source
Human Serum AlbuminUnmodified-3.5[13]
Human Serum AlbuminLinear54.2[13]
Human Serum AlbuminLinear206.4[4]
Human Serum AlbuminBranched207.36 ± 0.20[4]
Human Serum AlbuminLinear409.25 ± 0.40[4]
Human Serum AlbuminBranched409.58 ± 0.35[4]

Experimental Protocols for Synthesis and Evaluation

To provide a practical framework, we outline key experimental workflows for synthesizing an ADC with a branched linker and for comparing the in vivo performance of different linker architectures.

Protocol 1: Synthesis of a Dual-Drug ADC using N-Me-N-Bis(PEG4acid)

This protocol describes the conjugation of two amine-containing drug molecules to an antibody via the N-Me-N-Bis(PEG4acid) linker, targeting surface-exposed lysine residues on the antibody.[3]

Objective: To synthesize an ADC with a potentially high DAR by leveraging the dual functional groups of the N-Me-N-Bis(PEG4acid) linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Me-N-Bis(PEG4acid)

  • Amine-containing drug payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.

  • Activation of N-Me-N-Bis(PEG4acid):

    • Dissolve N-Me-N-Bis(PEG4acid) in anhydrous DMSO.

    • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.[3]

    • Incubate for 15-30 minutes at room temperature to generate the reactive NHS ester of the linker.

  • Conjugation of Drug to Linker:

    • Add a 2.2-fold molar excess of the amine-containing drug payload to the activated linker solution.

    • Incubate for 2 hours at room temperature with gentle mixing to form the drug-linker construct.

  • Conjugation of Drug-Linker to Antibody:

    • Add the drug-linker conjugate solution to the antibody solution. A starting point is a 10- to 20-fold molar excess of the drug-linker construct relative to the antibody.[3]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted drug-linker and other reagents by purifying the ADC using Size-Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.

    • Assess the percentage of monomeric ADC and the presence of aggregates using SEC.

    • Evaluate in vitro plasma stability by incubating the ADC in plasma and measuring its integrity over time via LC-MS.[3]

G cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Synthesis & Purification cluster_analysis Characterization Linker N-Me-N-bis(PEG4acid) Activate Activate with EDC/NHS Linker->Activate Conjugate1 Couple Drug to Linker Activate->Conjugate1 Drug Amine-Payload Drug->Conjugate1 Conjugate2 Couple Drug-Linker to mAb Conjugate1->Conjugate2 mAb Antibody (mAb) mAb->Conjugate2 Purify Purify ADC (e.g., SEC) Conjugate2->Purify DAR Determine DAR (HIC-HPLC, MS) Purify->DAR Aggregate Assess Aggregation (SEC) Purify->Aggregate Stability Test Stability (LC-MS) Purify->Stability

Caption: Experimental workflow for ADC synthesis and characterization.
Protocol 2: In Vivo Pharmacokinetic Study

Objective: To evaluate and compare the pharmacokinetic profiles of drug conjugates with linear and branched PEG linkers in an animal model.[5]

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the drug conjugate (with either a linear or branched linker) or a vehicle control to a cohort of animals (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) via an appropriate method.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Concentration Analysis: Quantify the concentration of the intact drug conjugate in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key PK parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate software.

  • Comparative Analysis: Statistically compare the PK parameters between the linear and branched linker groups to determine the impact of linker architecture on in vivo circulation.

Conclusion: Selecting the Optimal Architecture

The evidence strongly indicates that branched PEG linkers, such as N-Me-N-Bis(PEG4acid), offer significant advantages over linear PEGs for improving the in vivo performance of bioconjugates. The larger hydrodynamic volume conferred by the branched structure leads to reduced renal clearance and a markedly prolonged circulation half-life.[4][8] This enhanced pharmacokinetic profile, combined with the potential for higher drug loading and superior shielding, makes branched linkers a compelling choice for developing more stable and efficacious therapeutics.[9][11]

However, the choice is not always straightforward. The increased steric hindrance of a branched linker could, in some contexts, negatively impact the binding affinity of the targeting molecule or the efficiency of payload release.[1] Therefore, the optimal linker architecture is highly dependent on the specific application, the nature of the biomolecule and conjugated payload, and the desired therapeutic outcome. This guide provides the foundational knowledge and experimental framework for researchers to make an informed, data-driven decision in the critical process of linker selection.

References

A Head-to-Head Comparison of N-Me-N-Bis(PEG4acid) and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing ADC Design

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly influences an ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an in-depth, objective comparison of two distinct linker technologies: the modern, hydrophilic, branched N-Me-N-Bis(PEG4acid) and the conventional, hydrophobic, non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform rational ADC design. We will delve into the fundamental chemical differences, their impact on conjugation strategies, and ultimately, how these choices translate to in vivo performance.

At the Crossroads of Conjugation: Two Divergent Philosophies

The core difference between N-Me-N-Bis(PEG4acid) and SMCC lies in their chemical architecture and the resulting conjugation strategies they enable. This fundamental divergence in design philosophy has significant downstream implications for the final ADC product.

N-Me-N-Bis(PEG4acid): Embracing Hydrophilicity and Higher Drug Loading

N-Me-N-Bis(PEG4acid) is a branched, hydrophilic linker featuring two tetraethylene glycol (PEG4) arms terminating in carboxylic acid groups. This structure is specifically designed to:

  • Enhance Hydrophilicity: The PEG chains create a hydrophilic "shield" around the often-hydrophobic payload, improving the ADC's solubility in aqueous environments and preventing aggregation, a common challenge that can compromise manufacturing and in vivo performance.[1][2]

  • Enable Higher Drug-to-Antibody Ratios (DAR): The branched nature allows for the attachment of two payload molecules per linker, providing a pathway to higher DARs without excessive modification of the antibody surface.[3][4][5]

  • Utilize Lysine Conjugation: The terminal carboxylic acid groups are activated to react with the abundant, surface-accessible ε-amino groups of lysine residues on the antibody, forming stable amide bonds.[][7]

SMCC: The Vanguard of Stability

SMCC is a heterobifunctional crosslinker that has been a cornerstone of ADC development for many years. Its key features include:

  • Non-Cleavable, Stable Linkage: SMCC forms highly stable amide and thioether bonds, ensuring the payload remains firmly attached to the antibody in systemic circulation. This minimizes premature drug release and associated off-target toxicity.[1][][]

  • Cysteine-Directed Conjugation: It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on a payload) and a maleimide group that reacts with sulfhydryl (thiol) groups. In a common ADC synthesis workflow, the antibody's interchain disulfide bonds are reduced to provide free cysteine residues for conjugation.[10][11] This allows for more controlled conjugation compared to the numerous available lysine sites.[12]

  • Inherent Hydrophobicity: The cyclohexane and succinimide moieties contribute to the linker's hydrophobic character, which can be a limitation when working with hydrophobic payloads.[1]

The Chemistry of Conjugation: A Tale of Two Residues

The choice between N-Me-N-Bis(PEG4acid) and SMCC dictates the amino acid residues on the antibody that will be targeted for payload attachment. This has a profound impact on the homogeneity and characteristics of the final ADC product.

Lysine Conjugation with N-Me-N-Bis(PEG4acid)

The surface of a typical IgG antibody is decorated with numerous lysine residues, making them readily available for conjugation.[] The carboxylic acid groups of N-Me-N-Bis(PEG4acid) are activated, often with EDC and NHS, to form amine-reactive NHS esters. These esters then react with the primary amines of lysine residues to form stable amide bonds.

However, this approach often leads to a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[][12] This heterogeneity can present analytical challenges and may impact the ADC's pharmacokinetic profile.

Experimental Workflow: Lysine Conjugation with N-Me-N-Bis(PEG4acid)

cluster_0 Linker-Payload Preparation cluster_1 Antibody Conjugation cluster_2 Purification & Characterization A N-Me-N-Bis(PEG4acid) B EDC/NHS Activation A->B Activate carboxyl groups C Amine-containing Payload B->C Conjugate D Activated Bifunctional Linker-Payload C->D F Conjugation Reaction (mAb + Activated Linker-Payload) D->F E Monoclonal Antibody (mAb) E->F G Heterogeneous ADC Mixture F->G H Purification (e.g., SEC, HIC) G->H I Characterization (DAR, Aggregation, etc.) H->I J Final ADC Product I->J

Caption: Workflow for ADC synthesis via lysine conjugation using N-Me-N-Bis(PEG4acid).

Cysteine Conjugation with SMCC

Cysteine conjugation offers a more controlled approach. The interchain disulfide bonds of an IgG antibody can be selectively reduced to yield a defined number of reactive thiol groups, typically 4 or 8. The maleimide group of the SMCC linker reacts specifically with these thiols to form a stable thioether bond.[11] This results in a more homogeneous ADC product with a predictable DAR.[12]

A significant consideration with maleimide-based linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to payload loss.[13][][15] However, strategies such as promoting post-conjugation hydrolysis of the maleimide ring can significantly enhance stability.[15][16]

Experimental Workflow: Cysteine Conjugation with SMCC

cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Conjugation & Purification A Monoclonal Antibody (mAb) B Reduction of Disulfide Bonds (e.g., TCEP) A->B C Reduced mAb (with free thiols) B->C G Conjugation Reaction (Reduced mAb + Activated Linker-Payload) C->G D SMCC Linker E Thiol-containing Payload D->E Conjugate via NHS ester F Maleimide-Activated Linker-Payload E->F F->G H Purification (e.g., SEC, HIC) G->H I Homogeneous ADC Product H->I

Caption: Workflow for ADC synthesis via cysteine conjugation using SMCC.

Performance Showdown: A Data-Driven Comparison

While a single head-to-head clinical study directly comparing these two linkers is not available, we can synthesize data from numerous preclinical studies to build a robust comparative picture. The following tables summarize key performance characteristics based on available data for linkers with similar properties.

Table 1: Physicochemical and In Vitro Properties
FeatureN-Me-N-Bis(PEG4acid)SMCCRationale & Causality
Linker Type Branched, HydrophilicLinear, HydrophobicThe PEG chains in N-Me-N-Bis(PEG4acid) impart hydrophilicity, while the cyclohexane ring in SMCC contributes to its hydrophobicity.[1]
Conjugation Site Lysine (Amine)Cysteine (Thiol)N-Me-N-Bis(PEG4acid) has activated carboxyl groups that react with amines.[7] SMCC's maleimide group is thiol-reactive.[]
Resulting ADC Homogeneity Heterogeneous (DAR 0-8+)More Homogeneous (e.g., DAR 4 or 8)Lysine conjugation targets numerous available sites, leading to variability.[12] Cysteine conjugation targets a defined number of reduced disulfide bonds.
Potential DAR High (bifunctional linker)Typically 2, 4, or 8The branched nature of N-Me-N-Bis(PEG4acid) allows for the attachment of two payloads per linker.[3]
Solubility & Aggregation Improved solubility, reduced aggregationProne to aggregation with hydrophobic payloadsThe hydrophilic PEG "shield" mitigates the hydrophobicity of the payload, preventing aggregation.[2][17]
Table 2: In Vivo Performance Characteristics
ParameterN-Me-N-Bis(PEG4acid) (Expected)SMCCRationale & Causality
Plasma Stability High (stable amide bond)High (stable thioether bond, post-hydrolysis)Both linkers form robust covalent bonds. Maleimide-based linkers are highly stable after hydrolysis of the succinimide ring.[15][16]
Pharmacokinetics (PK) Improved (longer half-life, reduced clearance)Faster clearance (more hydrophobic)The hydrophilic PEG chains increase the hydrodynamic radius of the ADC, reducing renal clearance and non-specific uptake.[2][18][19]
Off-Target Toxicity Potentially reducedCan be higher due to hydrophobicityIncreased hydrophilicity from PEGylation can decrease non-specific uptake by tissues, leading to lower antigen-independent toxicity.[20]
In Vivo Efficacy Potentially enhancedEstablished efficacy in approved ADCsImproved PK and higher DAR can lead to greater tumor accumulation and efficacy.[4] SMCC's stability ensures payload delivery.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and evaluation of ADCs.

Protocol 1: ADC Synthesis via Lysine Conjugation with N-Me-N-Bis(PEG4acid)

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • N-Me-N-Bis(PEG4acid) linker

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 8.0) to a concentration of 5-10 mg/mL.

  • Linker-Payload Activation:

    • Dissolve N-Me-N-Bis(PEG4acid) (1 equivalent), EDC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction at room temperature for 30 minutes to generate the NHS ester of the linker.

    • Add the amine-containing payload (2.2 equivalents) to the activated linker solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated linker-payload to the antibody solution. The molar ratio will depend on the desired DAR and requires optimization.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Remove unconjugated linker-payload and other reactants by SEC using a suitable buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Protocol 2: ADC Synthesis via Cysteine Conjugation with SMCC

Materials:

  • Monoclonal antibody (mAb)

  • SMCC linker

  • Thiol-containing cytotoxic payload

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification columns (e.g., SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in a suitable buffer (e.g., PBS with EDTA).

    • Add a 5-10 molar excess of a reducing agent like TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Linker-Payload Preparation (if not pre-synthesized):

    • Dissolve the payload in a suitable solvent.

    • Dissolve SMCC in DMSO or DMF and add it to the payload solution.

    • Incubate to allow the NHS ester of SMCC to react with an amine group on the payload.

  • Conjugation Reaction:

    • Add the maleimide-activated linker-payload to the reduced antibody solution. A molar excess of 5-20 fold per free thiol is typically used.

    • Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30-60 minutes with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups with N-acetylcysteine or cysteine.

    • Purify the ADC using SEC to remove unconjugated linker-payload and aggregates.

  • Characterization:

    • Determine the DAR by HIC or Mass Spectrometry.

    • Assess purity and aggregation by SEC.

    • Confirm conjugation by SDS-PAGE analysis under reducing and non-reducing conditions.

Conclusion: Selecting the Optimal Linker for Your ADC Candidate

The choice between N-Me-N-Bis(PEG4acid) and SMCC is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties of the final ADC and the specific therapeutic application.

Choose N-Me-N-Bis(PEG4acid) when:

  • Working with a hydrophobic payload that is prone to aggregation.

  • A higher DAR is desired to enhance potency.

  • Improved pharmacokinetic properties (longer half-life) are a key objective.

  • A simpler, though more heterogeneous, lysine conjugation strategy is preferred.

Choose SMCC when:

  • Maximum in vivo stability is paramount to minimize off-target toxicity.

  • A more homogeneous ADC product with a defined DAR is required for improved manufacturability and characterization.

  • The payload is sufficiently soluble and does not contribute significantly to aggregation.

  • A well-established and clinically validated linker technology is desired.

Ultimately, the optimal linker design will be a balance of these factors, tailored to the specific antibody, payload, and target indication. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the pursuit of safer and more effective Antibody-Drug Conjugates.

References

A Senior Application Scientist's Guide to Bioconjugation Linkers: N-Me-N-Bis(PEG4acid) vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is not merely a bridge but a critical component that dictates the stability, efficacy, and therapeutic index of a bioconjugate. The choice between a traditional hydrophilic linker and a bioorthogonal click chemistry system can fundamentally alter the characteristics of the final product, such as an Antibody-Drug Conjugate (ADC). This guide provides an in-depth, objective comparison between the branched polyethylene glycol (PEG) linker, N-Me-N-Bis(PEG4acid), and the versatile class of click chemistry linkers, supported by mechanistic insights and practical experimental workflows.

The Foundational Role of Linkers in Bioconjugation

A linker's primary role is to covalently connect a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug, a fluorescent dye). However, its influence extends far beyond simple connection. The ideal linker must:

  • Ensure Stability: Remain intact in systemic circulation to prevent premature payload release, which can cause off-target toxicity.[1]

  • Optimize Physicochemical Properties: Enhance solubility and prevent aggregation, particularly when working with hydrophobic payloads.[2][3]

  • Facilitate Efficient Payload Release: For cleavable linkers, ensure payload is released efficiently at the target site.[1][4][5]

  • Enable Controlled Conjugation: Allow for a predictable and consistent number of payload molecules per biomolecule, a metric known as the drug-to-antibody ratio (DAR) in ADCs.[6][7]

This guide will dissect two distinct strategies for achieving these goals: leveraging the inherent properties of a branched PEG linker versus employing the surgical precision of bioorthogonal click chemistry.

Deep Dive: N-Me-N-Bis(PEG4acid)

N-Me-N-Bis(PEG4acid) is a branched, hydrophilic linker featuring a central nitrogen atom from which two discrete PEG4 arms extend, each terminating in a carboxylic acid.[2][8][9] This structure provides a unique set of advantages rooted in its physicochemical properties.

Mechanism of Action: Amide Bond Formation

Conjugation with N-Me-N-Bis(PEG4acid) relies on well-established carbodiimide chemistry. The terminal carboxylic acid groups are first activated, typically using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS), to form highly reactive NHS esters. These esters then readily react with primary amines, such as the ε-amine of lysine residues on the surface of an antibody, to form a stable amide bond.[2][8]

Inherent Advantages
  • Enhanced Hydrophilicity and Biocompatibility: PEG is a well-known biocompatible polymer that increases the water solubility of the entire conjugate.[2][10] This is crucial for mitigating the aggregation often caused by hydrophobic drug payloads, which can improve pharmacokinetics and reduce immunogenicity.[3][11]

  • Defined, Homogeneous Length: As a discrete PEG (dPEG®) product, this linker has a precise molecular weight and uniform length, ensuring homogeneity in the final bioconjugate, a critical factor for regulatory approval.[2]

  • Potential for Higher Drug Loading: The branched structure allows for the attachment of two payload molecules per linker, offering a straightforward way to increase the DAR.[8][12]

Limitations and Considerations
  • Lack of Specificity: The reaction targets native lysine residues, which are often abundant and distributed across the antibody surface. This results in a heterogeneous mixture of ADC molecules with varying DARs and conjugation sites, which can lead to batch-to-batch variability and a less predictable therapeutic index.[6][13]

  • The "PEG Dilemma": A significant portion of the human population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[10]

The Precision of Click Chemistry Linkers

"Click chemistry" refers to a class of reactions that are rapid, modular, high-yielding, and, most importantly for bioconjugation, bioorthogonal.[][15][16] Bioorthogonal reactions proceed with high selectivity under mild, aqueous conditions without interfering with native biological functional groups.[17][18] This allows for precise control over the site of modification. The two most prominent click reactions in bioconjugation are azide-alkyne cycloadditions.

Mechanism 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The archetypal click reaction, CuAAC, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted triazole ring.[19][20][] The reaction is extremely efficient and features fast kinetics.[19][22]

  • Challenge: The requirement for a copper catalyst raises concerns about cytotoxicity, limiting its application in living systems.[22][23][24] However, the use of chelating ligands can help protect cells from damage.[23]

Mechanism 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, SPAAC was developed. This reaction uses a strained cyclooctyne (e.g., DBCO, DIBO) that reacts spontaneously with an azide without the need for a catalyst.[][26][27] The driving force is the release of ring strain in the cyclooctyne.[][27]

  • Advantage: SPAAC is truly bioorthogonal and has become a gold-standard method for bioconjugation in living cells and whole organisms due to its high biocompatibility.[18][24][28]

Advantages of the Click Chemistry Approach
  • Site-Specificity and Homogeneity: Click chemistry enables the creation of homogeneous bioconjugates with a precisely defined DAR and conjugation site.[6][29][30] This is achieved by first introducing an azide or alkyne "handle" at a specific location on the biomolecule through genetic engineering or enzymatic modification.

  • Superior Reaction Efficiency: The reactions are typically fast and proceed to completion with high yields, simplifying purification.[15][31]

  • Mild and Biocompatible Conditions: These reactions are performed under physiological conditions (neutral pH, aqueous solution, ambient temperature), preserving the structure and function of the biomolecule.[28][32]

Limitations and Considerations
  • Workflow Complexity: The primary drawback is the requirement to first introduce the bioorthogonal handle (azide or alkyne) onto the biomolecule, which adds steps to the overall workflow compared to direct conjugation to native residues.[29]

  • Kinetics: While generally fast, the rates of SPAAC can be slower than CuAAC, although the development of new, more strained cyclooctynes is continually improving reaction speeds.[33]

Head-to-Head Comparison: N-Me-N-Bis(PEG4acid) vs. Click Chemistry

The choice of linker technology represents a trade-off between workflow simplicity and the precision of the final conjugate.

FeatureN-Me-N-Bis(PEG4acid)Click Chemistry Linkers (CuAAC & SPAAC)
Reaction Chemistry Amide bond formation (Carboxylic acid + Amine)1,3-Dipolar Cycloaddition (Azide + Alkyne)[16][19]
Specificity Low: Reacts with native surface lysines.[13]High: Bioorthogonal reaction is specific to the introduced handles.[15][32]
Product Homogeneity Heterogeneous (mixture of DARs and isomers).[6]Homogeneous (defined DAR and conjugation site).[7][29]
Biocompatibility PEG is generally biocompatible but potentially immunogenic.[2][10]SPAAC is highly biocompatible.[18] CuAAC has cytotoxicity concerns due to the copper catalyst.[23][24]
Reaction Conditions Requires activation step (EDC/NHS); can require pH adjustment.[8]Mild physiological conditions (pH, temp).[28][32] CuAAC requires a copper source and reducing agent.[20]
Workflow Complexity Simpler: One-pot activation and conjugation to the native antibody.[2]More complex: Requires prior site-specific introduction of an azide or alkyne handle.[29]
Key Advantage Simplicity; enhances solubility and allows for higher drug loading via branched structure.[3][8]Precision and control, leading to homogeneous products with an improved therapeutic index.[6]
Key Disadvantage Produces heterogeneous conjugates.[6]Requires multi-step protein modification.[29]

Visualizing the Workflows

The fundamental difference in experimental approach is best illustrated by comparing the conjugation workflows.

G cluster_0 Workflow 1: N-Me-N-Bis(PEG4acid) Conjugation cluster_1 Workflow 2: SPAAC Click Chemistry Conjugation A1 Antibody (with native lysines) C1 Conjugate to Antibody A1->C1 B1 Activate Linker (EDC/NHS) B1->C1 D1 Purify Heterogeneous ADC Product C1->D1 A2 Antibody B2 Introduce Azide Handle (Site-Specific) A2->B2 C2 React with DBCO-Linker-Drug B2->C2 D2 Purify Homogeneous ADC Product C2->D2

Caption: Comparative workflows for ADC synthesis.

The diagrams clearly show that while the N-Me-N-Bis(PEG4acid) workflow is more direct, the click chemistry approach incorporates a critical site-modification step that enables its precision.

Experimental Protocols: A Practical Guide

As a Senior Application Scientist, the true value of a technology is demonstrated in its application. Here are representative, detailed protocols that highlight the practical differences between these two linker systems.

Protocol 1: Synthesis of a Heterogeneous ADC using N-Me-N-Bis(PEG4-acid)

This protocol describes the conjugation of a drug-linker construct to lysine residues of an antibody. It assumes the drug has already been attached to one of the PEG arms, leaving one carboxylic acid for antibody conjugation.

  • Rationale: This method is chosen for its speed and simplicity when a highly defined, homogeneous product is not the primary objective. The MES buffer is used for the activation step as it is a "non-amine" buffer and will not compete in the NHS-ester reaction.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Me-N-(Drug-PEG4)-PEG4-acid linker

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Exchange the antibody into PBS, pH 7.4. Adjust the concentration to 5-10 mg/mL.

  • Linker Activation: a. Dissolve the N-Me-N-(Drug-PEG4)-PEG4-acid linker in anhydrous DMSO to a concentration of 10 mM. b. In a separate microfuge tube, add a 5-fold molar excess of the linker solution relative to the antibody. c. Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (relative to the linker) to the linker solution. d. Incubate for 15-30 minutes at room temperature to generate the reactive NHS ester.

  • Conjugation: a. Immediately add the activated linker solution to the antibody solution with gentle mixing. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation. b. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Purify the resulting ADC from unreacted linker-drug and other reagents using SEC.

  • Characterization: Characterize the ADC to determine the average DAR (e.g., via Hydrophobic Interaction Chromatography - HIC or UV-Vis spectroscopy) and aggregation (via SEC).

Protocol 2: Synthesis of a Homogeneous ADC using SPAAC Click Chemistry

This protocol describes the conjugation of a DBCO-functionalized drug to an antibody that has been pre-functionalized with an azide handle at a specific site.

  • Rationale: This method is chosen when producing a highly defined, homogeneous ADC is critical for therapeutic performance and regulatory compliance. The bioorthogonal nature of the reaction allows for clean, specific conjugation without side reactions.

Materials:

  • Azide-functionalized antibody (prepared via enzymatic or genetic methods) in PBS, pH 7.4

  • DBCO-PEG-Drug linker construct

  • Anhydrous DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation: a. Prepare a 10 mM stock solution of the DBCO-PEG-Drug linker in anhydrous DMSO. b. Ensure the azide-functionalized antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Conjugation: a. Add a 3- to 5-fold molar excess of the DBCO-PEG-Drug linker stock solution to the azide-functionalized antibody. b. Gently mix and incubate at room temperature for 4 hours or at 4°C for 12-18 hours. The reaction can be monitored by LC-MS to determine completion. Causality Note: Unlike the EDC/NHS reaction, this reaction does not require activation and is self-contained. No quenching step is necessary due to the high specificity of the reaction.

  • Purification: Purify the ADC using SEC to remove excess DBCO-PEG-Drug linker.

  • Characterization: Characterize the ADC using HIC and Mass Spectrometry to confirm the defined DAR and homogeneity of the product.

G cluster_0 Mechanism 1: Amide Bond Formation cluster_1 Mechanism 2: SPAAC Click Chemistry Linker_Acid N-Me-N-Bis(PEG4acid) R-COOH Activated_Ester Activated NHS Ester R-CO-NHS Linker_Acid->Activated_Ester EDC, NHS Amide_Bond Stable Amide Bond Ab-Lys-NH-CO-R Activated_Ester->Amide_Bond Antibody_Lysine Antibody Ab-Lys-NH2 Antibody_Lysine->Amide_Bond Azide_Ab Azide-Functionalized Ab Ab-N3 Triazole_Ring Stable Triazole Linkage Ab-(Triazole)-Drug Azide_Ab->Triazole_Ring DBCO_Drug Strained Alkyne Linker DBCO-Drug DBCO_Drug->Triazole_Ring No Catalyst

Caption: Comparison of bioconjugation reaction mechanisms.

Conclusion and Future Outlook

The choice between N-Me-N-Bis(PEG4acid) and click chemistry linkers is a strategic decision based on the specific goals of the research or drug development program.

  • N-Me-N-Bis(PEG4acid) and similar amine-reactive linkers offer a rapid, straightforward method for creating bioconjugates, leveraging the benefits of PEGylation to improve solubility and stability. They are well-suited for early-stage research, screening, and applications where product homogeneity is not the most critical parameter.

  • Click Chemistry Linkers represent a more advanced approach, providing unparalleled control over conjugation, leading to homogeneous, well-defined products.[6] This precision is becoming the industry standard for next-generation therapeutics like ADCs, where a consistent product profile is essential for safety and efficacy.[6] While the workflow is more involved due to the need for handle installation, the benefits of a uniform product often outweigh this initial investment.

As the field of bioconjugation advances, the demand for precision and control will continue to grow. While simple linkers will always have a place, the future undoubtedly lies in the continued development and refinement of bioorthogonal strategies like click chemistry, enabling the creation of safer, more effective, and highly optimized biotherapeutics.

References

A Senior Application Scientist's Guide to Functional Assays for N-Me-N-Bis(PEG4acid) Conjugates in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation (TPD), the efficacy of your proteolysis-targeting chimera (PROTAC) is paramount. The choice of linker is a critical determinant of PROTAC efficacy, with N-Me-N-Bis(PEG4acid) emerging as a versatile, PEG-based linker enabling the synthesis of these heterobifunctional molecules.[1][2][3] This guide provides an in-depth comparison of essential functional assays to confirm the activity of your N-Me-N-Bis(PEG4acid) conjugated PROTACs, moving beyond mere protocols to explain the causality behind experimental choices and ensure a self-validating system for your research.

A PROTAC's mechanism of action is a cascade of events: binding to the target protein and an E3 ligase, formation of a ternary complex, ubiquitination of the target, and its subsequent degradation by the proteasome.[4][5] A comprehensive evaluation of a PROTAC's activity, therefore, requires a multi-faceted approach, employing a suite of orthogonal assays to interrogate each step of this process.[6] This guide will focus on a selection of key biochemical and cell-based assays, providing the rationale, detailed protocols, and comparative insights to empower your research.

Section 1: The Cornerstone of PROTAC Efficacy: Ternary Complex Formation

The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is the linchpin of successful protein degradation.[][8] The length, flexibility, and chemical composition of the linker, such as N-Me-N-Bis(PEG4acid), are critical in achieving the optimal spatial orientation for this complex to form.[9][10] Therefore, assays that directly measure ternary complex formation are indispensable for characterizing your PROTAC conjugates.

Comparison of Ternary Complex Formation Assays

Two powerful, homogeneous (no-wash) proximity-based assays are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). Both offer high-throughput capabilities and are well-suited for screening and characterizing PROTACs.

Parameter TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle Measures the transfer of energy from a donor fluorophore (e.g., Terbium or Europium) to an acceptor fluorophore (e.g., GFP or a chemical dye) when in close proximity.Utilizes donor and acceptor beads that, when brought into proximity, trigger a cascade of chemical reactions culminating in a strong luminescent signal.
Advantages Robust, low background due to time-resolved detection, widely used and well-characterized for protein-protein interactions.[11][12]High sensitivity and signal amplification, resistant to interference from colored compounds in the sample.
Considerations Potential for spectral overlap and interference from library compounds. Requires careful selection of donor/acceptor pairs.Can be sensitive to singlet oxygen quenchers. Bead size may introduce steric hindrance in some systems.
Typical Readout Ratio of acceptor to donor emission.Luminescent signal (counts per second).
Experimental Workflow: TR-FRET for Ternary Complex Formation

This protocol outlines a generalized TR-FRET assay to quantify the formation of a ternary complex induced by an N-Me-N-Bis(PEG4acid)-containing PROTAC.

TR_FRET_Workflow cluster_prep Reagent Preparation P 1. Prepare Assay Buffer T 2. Prepare Tagged Target Protein (e.g., His-tag) E 3. Prepare Tagged E3 Ligase (e.g., GST-tag) C 4. Prepare PROTAC Serial Dilution A 5. Prepare Labeled Antibodies (Anti-His-Donor, Anti-GST-Acceptor) Mix 6. Mix Target, E3, and PROTAC in 384-well plate Incubate1 7. Incubate to allow complex formation Mix->Incubate1 Add_Ab 8. Add Labeled Antibodies Incubate1->Add_Ab Incubate2 9. Incubate in the dark Add_Ab->Incubate2 Read 10. Read plate on TR-FRET enabled reader Incubate2->Read Analyze 11. Calculate TR-FRET ratio and plot dose-response curve Read->Analyze HiBiT_Workflow cluster_prep Cell Culture & Treatment Seed 1. Seed HiBiT knock-in cells in a 96-well plate Incubate1 2. Incubate overnight Seed->Incubate1 Treat 3. Treat cells with serial dilutions of PROTAC Incubate1->Treat Incubate2 4. Incubate for desired time course (e.g., 2-24h) Treat->Incubate2 Equilibrate 5. Equilibrate plate to room temperature Incubate2->Equilibrate Add_LgBiT 6. Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT) Equilibrate->Add_LgBiT Incubate3 7. Incubate for 10 minutes at room temperature Add_LgBiT->Incubate3 Read 8. Read luminescence Incubate3->Read Analyze 9. Calculate % degradation and determine DC50/Dmax Read->Analyze

References

A Senior Application Scientist's Guide: Branched vs. Dendritic PEG Linkers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The architecture of a polyethylene glycol (PEG) linker is a paramount design parameter in the development of sophisticated drug delivery systems. Moving beyond simple linear chains, advanced architectures such as branched and dendritic PEGs offer unique advantages that can profoundly influence the therapeutic index of a drug conjugate. This guide provides an in-depth, objective comparison of branched and dendritic PEG linkers. We will dissect their structural differences, compare their performance based on key metrics like drug loading, pharmacokinetics, and shielding effects, and provide the causal reasoning behind these characteristics. Supported by experimental data and detailed protocols, this document is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select and design the optimal PEG architecture for their next-generation therapeutics.

Defining the Architectures: A Tale of Two Geometries

The transition from linear to more complex PEG structures is driven by the need for greater control over the conjugate's physicochemical properties. While both branched and dendritic architectures enhance performance over linear PEGs, their geometric and functional differences are substantial.

Branched PEG Linkers: These structures consist of multiple linear PEG arms extending from a small, central core molecule, such as lysine or glycerol.[1][] The most common configurations are 2-arm and 4-arm PEGs. This architecture creates a more substantial three-dimensional structure compared to a linear PEG of the same total molecular weight, which is a primary driver for its enhanced pharmacokinetic profile.[1][3]

Dendritic PEG Linkers (PEGylated Dendrimers): This architecture represents a significant leap in structural complexity. It involves the conjugation of multiple PEG chains to the surface of a dendrimer—a perfectly branched, tree-like macromolecule that grows in generational layers (G1, G2, G3, etc.) from a central core.[4][5] The result is a highly defined, globular macromolecule with a dense PEG outer shell and a polyvalent core.[6] This high-density PEG corona is key to its exceptional shielding properties and stability.[6][7]

To visualize these differences, consider the fundamental structural divergence:

G cluster_0 Branched PEG Linker (4-Arm) cluster_1 Dendritic PEG Linker (G1) core_b Core p1 core_b->p1 PEG Arm p2 core_b->p2 PEG Arm p3 core_b->p3 PEG Arm p4 core_b->p4 PEG Arm core_d Core g1_1 G1 core_d->g1_1 g1_2 G1 core_d->g1_2 peg1 PEG g1_1->peg1 peg2 PEG g1_1->peg2 peg3 PEG g1_2->peg3 peg4 PEG g1_2->peg4

Caption: Structural comparison of a 4-arm branched PEG vs. a G1 dendritic PEG.

Head-to-Head Comparison: Key Performance Metrics

The choice between a branched and a dendritic architecture is dictated by the specific therapeutic goal. Below, we compare their performance across several critical parameters.

Drug Loading Capacity & Drug-to-Antibody Ratio (DAR)

A primary driver for using advanced PEG architectures is to increase the amount of therapeutic payload delivered per targeting moiety.

  • Branched PEGs: These linkers provide a straightforward way to increase the drug-to-antibody ratio (DAR) compared to their linear counterparts.[8] A single conjugation point on an antibody can be functionalized with a branched linker carrying multiple drug molecules, effectively doubling or quadrupling the payload at that site.[9][10] This is particularly advantageous for Antibody-Drug Conjugates (ADCs) where a higher DAR can enhance potency.[10]

  • Dendritic PEGs: Dendrimers offer an unparalleled capacity for high-density drug loading.[11] The number of terminal functional groups on a dendrimer increases exponentially with each generation (e.g., a G3 PAMAM dendrimer has 32 terminal amines). This allows for the conjugation of a large number of drug molecules to a single linker construct. This approach is not only useful for small molecule drugs but also for creating multivalent systems where multiple targeting ligands or imaging agents can be attached to a single nanoparticle.[12]

Table 1: Comparison of Drug Loading and Pharmacokinetic Parameters

Feature Branched PEG Linkers Dendritic PEG Linkers Causality & Rationale
Typical Architecture Multiple PEG arms from a central core (e.g., 2-arm, 4-arm).[1][] Generational, hyperbranched core with a dense PEG outer shell.[6] The dendritic structure is designed for high surface group density and a defined globular shape.
Drug Loading Potential Moderate to High (e.g., 2-8 drugs per linker).[8] Very High (Potentially 16, 32, 64+ drugs per linker, generation-dependent).[11] The number of terminal groups on a dendrimer increases exponentially with each generation, maximizing payload capacity.
Hydrodynamic Volume Larger than linear PEG of equivalent total MW, reducing renal clearance.[1][3] Significantly larger, globular structure provides an excellent "stealth" effect.[6] A larger hydrodynamic radius surpasses the glomerular filtration threshold (~70 kDa), prolonging circulation.[13]
Serum Stability Good; offers improved shielding over linear PEG.[1] Excellent; dense PEG shell significantly reduces protein adsorption and opsonization.[6][14] The high density of the PEG corona sterically hinders interaction with serum proteins, enhancing stability.
Synthesis Complexity More complex than linear PEG synthesis.[3] Multi-step, requires rigorous purification and characterization; can be challenging.[4] Generational synthesis of dendrimers is inherently more complex and requires precise control to avoid defects.

| Multivalency | Can be used to present multiple ligands. | Ideal for creating highly multivalent targeting systems.[7] | The high number of surface groups allows for the attachment of many targeting ligands, increasing binding avidity. |

Pharmacokinetics and the "Stealth" Effect

A key reason for PEGylation is to prolong the circulation half-life of a therapeutic by creating a "stealth" effect that shields it from the immune system and reduces renal clearance.[15]

  • Branched PEGs: The three-dimensional structure of branched PEGs provides a more significant shielding effect than linear PEGs.[1] This results in a larger hydrodynamic volume, which often leads to a longer circulation time in the bloodstream and a superior pharmacokinetic profile.[1][3] Experimental data on PEGylated TNF nanobodies, for instance, shows that in vivo exposure (AUC) is highest with a 4-arm branched PEG compared to 2-arm or linear PEGs of the same total molecular weight.[1]

  • Dendritic PEGs: The dense, globular PEG shell of a PEGylated dendrimer is exceptionally effective at creating a stealth shield.[6] Studies on polymeric micelles have shown that a dendritic PEG outer shell significantly prolongs the half-life of the micelles in serum-containing media compared to linear PEG counterparts.[6] This is attributed to reduced micelle-serum protein interactions. Similarly, nanoparticle studies show that branched/dendritic PEG coatings lead to the most significant reduction in total protein adsorption, a key factor in avoiding clearance by the mononuclear phagocyte system.[14][16]

Table 2: Experimental Data on Hydrodynamic Radius and In Vivo Pharmacokinetics

Conjugate/Nanocarrier Linker Architecture Total PEG MW (kDa) Hydrodynamic Radius (Rh) (nm) In Vivo Exposure (AUC) Clearance Rate Reference
PEGylated HSA Linear 20 6.1 - - [1]
PEGylated HSA Branched 20 6.4 - - [1]
PEGylated TNF Nanobodies Linear (1 x 40 kDa) 40 - Lower Higher [1]
PEGylated TNF Nanobodies Branched (2 x 20 kDa) 40 - Higher Lower [1]
PEGylated TNF Nanobodies Branched (4 x 10 kDa) 40 - Highest Lowest [1]
Polymeric Nanocarriers Linear 40 9.58 ± 0.35 - - [1]

| Polymeric Nanocarriers | Four-Arm Branched | 40 | 9.25 ± 0.40 | - | - |[1] |

Note: The effect of PEG architecture on hydrodynamic radius can be influenced by the nature of the conjugated molecule. While some studies show branched PEGs lead to a larger radius, others indicate it can be comparable or slightly smaller than linear counterparts of the same weight, suggesting conformation plays a key role.[1][13]

Synthesis and Characterization Challenges

The advanced properties of these linkers come at the cost of increased synthetic and analytical complexity.

  • Branched PEGs: Synthesis is more involved than for linear PEGs but is generally well-established, with many variants commercially available.[3][9] Characterization is crucial to confirm the structure and purity.

  • Dendritic PEGs: The synthesis of dendrimers is a meticulous, generational process that requires multiple reaction and purification steps.[4] Achieving high purity and avoiding structural defects is a significant challenge, especially for higher generations. The subsequent PEGylation adds another layer of complexity. Rigorous characterization using a suite of analytical techniques, including NMR, mass spectrometry (MS), and size-exclusion chromatography (SEC), is mandatory to ensure a well-defined and homogenous final product.[17][18]

Experimental Protocols & Workflows

A robust and reproducible experimental workflow is critical for developing PEGylated therapeutics. The process involves synthesis/activation of the PEG linker, conjugation to the biomolecule, and thorough characterization of the final product.

G cluster_workflow General Workflow for PEGylation and Characterization cluster_characterization Characterization Methods A Step 1: PEG Linker Selection & Synthesis (Branched or Dendritic) B Step 2: Activation of PEG Terminal Group (e.g., NHS Ester, Maleimide) A->B Chemical Modification C Step 3: Conjugation Reaction (Protein, Antibody, or Nanoparticle) B->C Reaction with Biomolecule D Step 4: Purification of Conjugate (e.g., SEC, IEX Chromatography) C->D Removal of Unreacted Species E Step 5: Characterization & Quality Control D->E Analysis of Final Product C1 SEC-HPLC (Size, Purity, Aggregation) E->C1 C2 Mass Spectrometry (Mass, Degree of PEGylation) E->C2 C3 DLS (Hydrodynamic Size) E->C3 C4 Activity Assay (Biological Function) E->C4

Caption: A generalized workflow for the preparation and analysis of PEGylated bioconjugates.

Protocol 1: General Procedure for Protein Conjugation with a Branched PEG-NHS Ester

Objective: To covalently attach a multi-arm PEG-NHS ester to the primary amine groups (lysine residues and N-terminus) of a therapeutic protein.

Causality: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at neutral to slightly alkaline pH (7.0-8.5), forming stable amide bonds.[19] This is one of the most common and robust methods for protein PEGylation.[15]

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Arm PEG-Succinimidyl Carboxymethyl Ester (or similar NHS-activated branched PEG)

  • Reaction Buffer: Phosphate or Borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC-HPLC)

Methodology:

  • Preparation: Dissolve the protein in the reaction buffer at a known concentration (e.g., 5-10 mg/mL). Allow all reagents to come to room temperature.

  • PEG Activation: Immediately before use, dissolve the Branched PEG-NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A typical starting point is a 5- to 10-fold molar excess of PEG over protein. The optimal ratio must be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Avoid vigorous shaking to prevent protein denaturation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using Size Exclusion Chromatography (SEC). The larger PEGylated conjugate will elute earlier than the smaller, unreacted components.

  • Analysis: Analyze the purified fractions using SDS-PAGE (to visualize the increase in molecular weight) and SEC-HPLC (to determine purity and aggregation).[17]

Protocol 2: Characterization by Size Exclusion Chromatography (SEC-HPLC)

Objective: To determine the purity, degree of PEGylation, and presence of aggregates in the purified conjugate solution.

Causality: SEC separates molecules based on their hydrodynamic size in solution.[20] Larger molecules (like PEGylated conjugates and aggregates) travel a shorter path through the porous column matrix and elute first, while smaller molecules (unconjugated protein, free PEG) elute later. This allows for a robust assessment of reaction success and product quality.

Materials:

  • HPLC system with a UV detector (e.g., 280 nm for proteins)

  • SEC column appropriate for the molecular weight range of the conjugate

  • Mobile Phase: A buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0)

  • Purified PEGylated protein sample

  • Unconjugated protein standard

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the unconjugated protein standard to determine its retention time.

  • Sample Injection: Inject the purified PEGylated protein sample.

  • Data Acquisition: Record the chromatogram, monitoring absorbance at 280 nm.

  • Analysis:

    • Purity: Compare the chromatogram of the PEGylated sample to the standard. A successful conjugation will show a new peak at an earlier retention time (larger size) corresponding to the PEG-protein conjugate. The peak area of the conjugate relative to the total peak area gives an estimate of purity.

    • Degree of PEGylation: The chromatogram may show multiple, partially resolved peaks corresponding to mono-, di-, tri-PEGylated species, etc. The distribution of these peaks provides insight into the heterogeneity of the product.

    • Aggregation: The presence of high molecular weight species eluting near the column's void volume indicates aggregation, which is undesirable.

Conclusion: Selecting the Right Tool for the Job

The choice between branched and dendritic PEG linkers is a strategic decision that hinges on the desired therapeutic outcome.

  • Choose Branched PEG when:

    • The goal is a significant, yet straightforward, improvement in pharmacokinetics over linear PEG.

    • A moderate increase in drug loading (e.g., DAR of 4-8) is required without introducing excessive synthetic complexity.

    • Well-established and commercially available reagents are preferred for a more streamlined development path.

  • Choose Dendritic PEG when:

    • Maximizing drug payload on a single construct is the primary objective.

    • Creating a highly multivalent platform for enhanced targeting or imaging is necessary.

    • Exceptional serum stability and the most robust "stealth" effect are required for the delivery vehicle.

While dendritic architectures offer tantalizing possibilities for payload capacity and multivalency, these benefits must be weighed against the significant challenges in their synthesis, purification, and characterization. For many applications, a well-characterized 4-arm or 8-arm branched PEG linker provides a highly effective and more pragmatic solution for enhancing the therapeutic potential of a bioconjugate. As synthetic and analytical techniques continue to advance, the utility and accessibility of both architectures will undoubtedly expand, offering even more sophisticated tools for the future of drug delivery.

References

Beyond the PEG Paradigm: A Comparative Guide to Linker Selection in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[3] A PROTAC's architecture is deceptively simple: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] While ligand selection dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][3]

N-Me-N-Bis(PEG4acid) has become a staple linker building block in PROTAC synthesis, valued for its hydrophilicity, synthetic tractability, and flexible nature.[4][5] The polyethylene glycol (PEG) chain can enhance the solubility of often large, hydrophobic PROTAC molecules.[3][6][7] However, an over-reliance on PEG-based linkers can mask underlying issues and may not be optimal for every target. The "linkerology" of a PROTAC—the systematic exploration of linker length, composition, and attachment points—is essential for unlocking the full therapeutic potential of this technology.[1]

This guide provides a comparative analysis of viable alternatives to standard PEG-based linkers like N-Me-N-Bis(PEG4acid), offering a data-driven perspective for researchers, scientists, and drug development professionals to inform rational PROTAC design.

The Central Role of the Linker

The linker's primary function is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex.[5] This proximity is the linchpin of PROTAC activity, allowing the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][3] The linker's characteristics—its length, rigidity, and chemical composition—directly impact the stability and geometry of this ternary complex.[8][][10] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in an unproductive orientation where ubiquitination is inefficient.[11][]

Furthermore, the linker is a major contributor to the overall physicochemical properties of the PROTAC molecule.[1] As PROTACs are typically large molecules that violate traditional drug-like property guidelines like Lipinski's "rule of five," the linker becomes a key module for tuning properties such as solubility, cell permeability, and metabolic stability.[1][6][13]

Comparative Analysis of Linker Classes

The exploration of the PROTAC chemical space has led to the development of several classes of linkers beyond the conventional PEG chains.[14][15] The choice between these alternatives involves a careful balance of trade-offs, primarily revolving around solubility, permeability, and conformational control.

Alkyl Chains: The Lipophilic Alternative

Simple alkyl chains are a fundamental alternative to PEG linkers, offering a direct way to modulate lipophilicity and length.[1][16]

  • Advantages:

    • Improved Permeability: By replacing hydrophilic ether oxygens with methylene groups, alkyl linkers reduce the topological polar surface area (TPSA), which can significantly enhance passive diffusion across cell membranes.[] Studies have shown that at matched lipophilicity, alkyl-linked degraders outperform their PEGylated counterparts in permeability assays.[]

    • Metabolic Stability: Alkyl chains are generally more metabolically stable than PEG linkers, which can be susceptible to oxidative metabolism.[7][]

    • Synthetic Accessibility: Straight-chain and branched alkyl linkers are often synthetically straightforward and cost-effective to incorporate.[7][16]

  • Disadvantages:

    • Reduced Solubility: The inherent hydrophobicity of alkyl linkers can decrease the aqueous solubility of the final PROTAC molecule, potentially creating challenges for formulation and bioavailability.[7][18]

    • Potential for Non-Specific Binding: Increased lipophilicity can sometimes lead to higher non-specific binding to plasma proteins or off-target proteins.[]

Rigid Linkers: Constraining Conformational Freedom

Incorporating rigid structural motifs, such as piperazine/piperidine rings or triazoles, into the linker can pre-organize the PROTAC into a bioactive conformation.[3][]

  • Advantages:

    • Enhanced Ternary Complex Stability: By reducing the entropic penalty of binding, a rigid linker can lead to more stable and productive ternary complexes.[] The inclusion of motifs like piperazine or triazole rings can also introduce new intermolecular interactions that further stabilize the complex.[8][19]

    • Improved Physicochemical Properties: Cyclic structures like piperazine can improve water solubility and metabolic stability.[3][19] For instance, the clinical candidate ARV-471 utilizes a piperidine-piperazine linker, which is believed to contribute to its favorable oral bioavailability.[19]

    • Synthetic Utility: Linkers containing triazoles, often formed via copper-catalyzed "click chemistry," offer a highly efficient and modular approach for synthesizing PROTAC libraries.[8][]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of rigid linkers can be more complex and costly compared to simple alkyl or PEG chains.

    • Less Forgiveness in Optimization: The lack of flexibility means that the precise length and geometry are even more critical, potentially requiring more extensive optimization to find a productive conformation.[]

"Smart" Linkers: Adding Functionality

Recent innovations have focused on developing linkers with responsive or functional elements, allowing for conditional activation of the PROTAC.

  • Photocleavable/Photoswitchable Linkers: These linkers incorporate moieties, such as azobenzenes, that can be cleaved or switched between active and inactive states upon exposure to specific wavelengths of light.[1] This provides spatiotemporal control over protein degradation, which is invaluable for research applications.

  • Cleavable Linkers: Linkers designed to be cleaved by specific intracellular triggers (e.g., enzymes overexpressed in cancer cells) can provide targeted release of the active PROTAC, potentially reducing systemic toxicity.[1][21]

Data-Driven Comparison: Linker Impact on PROTAC Performance

The optimal linker is highly dependent on the specific POI and E3 ligase pair.[7] Empirical testing of a library of PROTACs with diverse linkers is often a necessary step in the optimization process.[2][22]

Linker Type Key Feature Impact on Solubility Impact on Permeability Impact on Metabolic Stability Ternary Complex Formation Considerations
PEG-based Hydrophilic, FlexibleGenerally Increases[6][7]Can improve by reducing aggregation, but high TPSA can be limiting[7]Can be susceptible to oxidation[7][]Flexibility can accommodate various protein-protein interfacesGood starting point, but may lead to poor PK properties.
Alkyl Chain Hydrophobic, FlexibleGenerally Decreases[3][7]Generally Increases[6][]Generally High[7][]Flexibility allows for conformational samplingBalances permeability and solubility; risk of non-specific binding.
Rigid (Piperazine/Triazole) Conformationally ConstrainedCan Increase (e.g., piperazine)[3][19]Can be FavorableGenerally High[3]Can pre-organize for optimal binding, enhancing stability[]Requires precise length/geometry optimization.
Cleavable Environmentally ResponsiveVariableVariableDesigned to be labile under specific conditionsN/A (releases active PROTAC)Offers targeted activation, reducing off-target effects.

Experimental Workflows for Linker Optimization

A systematic approach is crucial for efficiently navigating the linker chemical space. The process involves modular synthesis followed by a cascade of biophysical and cellular assays to evaluate performance.

PROTAC Synthesis and Evaluation Workflow

Caption: A generalized workflow for the rational design and evaluation of PROTACs with varying linkers.

Key Experimental Protocols

Protocol 1: Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)

This biophysical technique provides real-time, label-free kinetic data on the formation and stability of the ternary complex.[23][24]

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the second binary KD.

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

  • Injection and Measurement: Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the kinetic data to determine the affinity of the ternary complex and calculate the cooperativity factor (alpha). An alpha value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, a desirable feature for potent PROTACs.

Protocol 2: Cellular Degradation Assay (Western Blot)

This is the foundational assay to measure a PROTAC's ability to degrade its target protein in a cellular context.

  • Cell Culture: Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI. Also, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software.

  • Data Interpretation: Normalize the POI band intensity to the loading control. Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay provides a high-throughput method to predict passive membrane permeability.[13]

  • Plate Preparation: A PAMPA plate consists of a 96-well donor plate and a filter plate. Coat the filter membrane of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare solutions of the test PROTACs in a suitable buffer in the donor plate.

  • Assay Assembly: Add buffer to the acceptor plate wells and carefully place the donor plate on top, creating a "sandwich" where the compounds can diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, membrane area, well volume). Compare the Pe values of PROTACs with different linkers to assess the impact on passive permeability.

Conclusion and Future Outlook

The linker is a critical and highly tunable component of a PROTAC molecule.[1] While hydrophilic PEG linkers like N-Me-N-Bis(PEG4acid) serve as a valuable and convenient starting point, a one-size-fits-all approach is suboptimal.[5] The strategic selection of alternative linkers, including lipophilic alkyl chains and conformationally constrained rigid linkers, is paramount for optimizing a degrader's potency, selectivity, and drug-like properties.[2][16] The historical "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-based methods, including computational modeling of ternary complexes.[2][10][25] As our understanding of the complex interplay between the linker and the ternary complex deepens, the continued exploration of "linkerology" will be essential for developing the next generation of targeted protein degraders with improved efficacy and broader therapeutic application.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-Me-N-Bis(PEG4acid)

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized reagents like N-Me-N-Bis(PEG4acid) is paramount. This guide provides an in-depth, procedural framework for handling and disposing of this bifunctional linker, ensuring a safe laboratory environment and adherence to regulatory compliance. Our goal is to empower you with the knowledge to manage chemical waste effectively, building a foundation of trust through scientific integrity and operational excellence.

Core Principles: A Cautious and Compliant Approach

N-Me-N-Bis(PEG4acid) is a bifunctional linker featuring a methylated amine core and two polyethylene glycol (PEG) arms terminating in carboxylic acids. While specific toxicological and environmental hazard data for N-Me-N-Bis(PEG4acid) are not extensively documented, a comprehensive disposal strategy can be formulated by examining its constituent chemical groups.

  • Polyethylene Glycol (PEG): Generally considered to have low toxicity and to be biodegradable.[1][2][3] However, its presence in wastewater systems can still impact the biological and chemical oxygen demand during treatment processes.[2][4]

  • Carboxylic Acids: The terminal acid groups mean that concentrated waste solutions will be acidic and potentially corrosive.

  • Methylated Amine: The presence of an amine group warrants a cautious approach, as some amines can be corrosive or hazardous.[1]

Given the lack of a specific Safety Data Sheet (SDS), the guiding principle is to treat N-Me-N-Bis(PEG4acid) as a potentially hazardous chemical waste. [1][5] The primary objective is to prevent its release into the environment, especially through sewer systems, and to ensure the safety of all personnel.[1]

Immediate Safety and Handling Protocols

Before beginning any work that will generate N-Me-N-Bis(PEG4acid) waste, a waste management plan should be in place.[5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling N-Me-N-Bis(PEG4acid) in any form. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[4]

Engineering Controls: All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][6][7]

Step-by-Step Disposal Protocol

The required method for disposing of N-Me-N-Bis(PEG4acid) is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1][4][8] Under no circumstances should this chemical or its solutions be poured down the drain. [5][6]

Experimental Protocol: Waste Collection and Storage

  • Segregate Waste: Do not mix N-Me-N-Bis(PEG4acid) waste with incompatible chemicals.[1][6] Collect all materials containing the compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, paper towels), in a dedicated waste container.[5][6]

  • Use a Designated Container: The waste container must be chemically compatible, leak-proof, and have a secure, tight-fitting lid.[1][5] For liquid waste, use a container with a screw cap.

  • Label the Container: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "N-Me-N-Bis(PEG4acid)". [1][5][6] Also, include the accumulation start date.

  • Store Safely: Keep the waste container securely closed at all times, except when adding waste.[5] Store the container in a designated and properly ventilated satellite accumulation area (SAA) away from incompatible materials.[1]

  • Arrange for Disposal: Follow your institution's established procedures to arrange for waste pickup by the EHS office or a licensed chemical waste disposal service.[1][8]

The following diagram illustrates the decision-making process for the proper disposal of N-Me-N-Bis(PEG4acid) waste.

G start Start: Generate N-Me-N-Bis(PEG4acid) Waste assess Is the waste mixed with other hazardous chemicals? start->assess collect_separate Collect in a dedicated, labeled hazardous waste container for N-Me-N-Bis(PEG4acid). assess->collect_separate  No collect_mixed Collect in a hazardous waste container labeled with ALL chemical constituents. assess->collect_mixed Yes store Store container in a designated Satellite Accumulation Area (SAA). collect_separate->store collect_mixed->store contact_ehs Arrange for pickup by a licensed chemical waste disposal service through your EHS office. store->contact_ehs

Caption: Decision workflow for the disposal of N-Me-N-Bis(PEG4acid) waste.

Quantitative Guidelines for Chemical Waste Handling

Adherence to institutional and regulatory limits for waste accumulation is mandatory. The following table summarizes general quantitative recommendations.

ParameterGuidelineRationale
Waste Container Filling Do not fill liquid waste containers beyond 90% capacity.[1]To prevent spills due to splashing and to allow for vapor expansion.
Satellite Accumulation Area (SAA) Limit Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[5]This is a common regulatory limit; exceeding it may trigger more stringent storage requirements.
pH of Aqueous Waste for Collection 6.0 - 8.0 (if neutralization is performed)[1][6]Reduces corrosivity hazards during storage and transport. Note: This does not permit drain disposal.
Preliminary Treatment: Neutralization of Acidic Waste

For larger volumes of waste where the acidity of N-Me-N-Bis(PEG4acid) is a concern, a preliminary neutralization step can be performed to reduce its corrosivity prior to collection. This procedure must be conducted with extreme care and does not render the waste suitable for drain disposal.[6]

Experimental Protocol: Neutralization of Acidic N-Me-N-Bis(PEG4acid) Waste

  • Preparation: Conduct the entire procedure within a certified chemical fume hood.[1] Ensure all necessary PPE is worn. Have an appropriate spill kit readily available.

  • Dilution (Optional): If the waste solution is concentrated, you may first dilute it by slowly adding the waste to a larger volume of cold water with stirring. This helps to manage the heat generated during neutralization.

  • Neutralization: While stirring the acidic waste solution, slowly add a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide.[6]

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[1][6]

  • Endpoint: Continue the slow addition of the base until the pH of the solution is neutral (target pH 6.0-8.0).[1][6] Be cautious, as the reaction can generate gas (CO₂ if using bicarbonate) and heat.[6]

  • Disposal of Neutralized Solution: The resulting neutralized solution must be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.[1][7]

The following diagram outlines the key procedural steps for waste collection.

G cluster_ppe Wear Appropriate PPE ppe_node Safety Goggles Lab Coat Resistant Gloves step1 Step 1: Work in a Chemical Fume Hood step2 Step 2: Segregate Waste Do not mix with incompatible chemicals. step1->step2 step3 Step 3: Use a Designated Container Must be leak-proof and have a secure lid. step2->step3 step4 Step 4: Label the Container 'Hazardous Waste', chemical name, and date. step3->step4 step5 Step 5: Store in a Safe Location In a designated satellite accumulation area. step4->step5 step6 Step 6: Contact EHS for Disposal Follow institutional procedures for pickup. step5->step6

Caption: Step-by-step procedure for N-Me-N-Bis(PEG4acid) waste collection.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a robust culture of safety and regulatory compliance within your institution, ensuring that your research advances without compromising the well-being of your colleagues or the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.